molecular formula C8H9N3 B3059325 2-Methyl-2H-indazol-3-amine CAS No. 97990-19-7

2-Methyl-2H-indazol-3-amine

Cat. No.: B3059325
CAS No.: 97990-19-7
M. Wt: 147.18 g/mol
InChI Key: TXPHCQAYEMUUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-indazol-3-amine (CAS 97990-19-7) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmaceutical research, known for its versatile biological activities. As a building block, this specific 2-methyl derivative serves as a key synthetic intermediate for developing novel bioactive molecules. The indazole core is a common feature in compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antifungal, and antibacterial activities . For instance, various indazole-based derivatives have been approved or investigated as drugs, such as the anticancer agents Pazopanib and Niraparib, underscoring the therapeutic value of this structural motif . Recent research continues to explore indazole derivatives, such as 3-phenyl-1H-indazole compounds, as promising candidates for developing new anticandidal agents against strains like C. albicans and C. glabrata . The compound is offered as a high-purity solid and should be stored sealed in a dry, dark place, ideally at 2-8°C, to maintain stability . This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a foundational element for synthesizing and optimizing new chemical entities, particularly in antimicrobial and anticancer drug development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPHCQAYEMUUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343492
Record name 2H-Indazol-3-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97990-19-7
Record name 2H-Indazol-3-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-2H-indazol-3-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine (CAS: 97990-19-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 97990-19-7. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delineates its chemical and physical properties, provides a detailed analysis of its spectroscopic signature, explores plausible synthetic routes and characteristic reactivity, and discusses its applications as a crucial intermediate in the synthesis of pharmacologically active agents. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational scaffolds in the development of new therapeutic agents. Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged structure."[1][2] Indazole derivatives are rarely found in nature but are prevalent in synthetic compounds that exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and antimicrobial properties.[1][2]

The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and diverse functionalization, makes it an ideal framework for interacting with biological targets like protein kinases.[3] The system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the 2H-isomers are crucial components of numerous bioactive molecules.[1] Consequently, synthetic strategies that provide regioselective access to functionalized 2H-indazoles are of high value. This guide focuses specifically on this compound, a key intermediate that provides the precise N2-methylation and C3-amination pattern sought after in the design of targeted therapeutics.

Core Compound Profile: this compound

Chemical Structure and Identifiers

This compound is a substituted indazole where a methyl group is fixed at the N2 position of the pyrazole ring, and a primary amine is located at the C3 position. This substitution pattern locks the molecule in the less common, but synthetically valuable, 2H-tautomeric form.

Caption: Chemical structure of this compound.

Physicochemical and Handling Properties

The key properties and handling information for this compound are summarized below. While experimental data for properties like melting and boiling points are not widely reported in the literature, computed values and supplier information provide a useful profile.

PropertyValueSource(s)
CAS Number 97990-19-7[4][5][6][7]
Molecular Formula C₈H₉N₃[5][6]
Molecular Weight 147.18 g/mol [4][5][6]
IUPAC Name This compound[6]
Synonyms 3-Amino-2-methyl-2H-indazole, 2-methylindazol-3-amine[4]
Appearance Solid
Purity Typically ≥95%
Storage Conditions Store at 2-8°C, sealed, dry, and protected from light.
LogP 1.73670 (Calculated)[4]

Analytical Characterization

Structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data used to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals confirming the key structural features. Based on data from similar structures like 6-amino-2-methyl-2H-indazole, the following peaks can be predicted:[8]

    • A singlet around 3.9-4.2 ppm corresponding to the three protons of the N-CH₃ group. Its integration value of 3H and singlet multiplicity are definitive for this feature.

    • A broad singlet in the region of 4.0-5.5 ppm corresponding to the two protons of the C3-NH₂ group. This peak's chemical shift can vary with solvent and concentration, and it will exchange with D₂O.

    • A complex multiplet pattern in the aromatic region, typically between 6.5-7.8 ppm , corresponding to the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, consistent with the molecular formula.[6]

    • One signal in the aliphatic region (~35-45 ppm ) for the N-CH₃ carbon.

    • Seven signals in the aromatic/heterocyclic region (~110-150 ppm ) for the carbons of the indazole core.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key tool for confirming molecular weight. The GC-MS data for this compound shows a prominent molecular ion peak (M⁺) at m/z = 147 , corresponding to the molecular weight of the parent molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

  • N-H Bending: A medium to strong scissoring vibration should appear around 1580-1650 cm⁻¹ .

  • C-H Stretching: Aromatic C-H stretches will be visible just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ .

  • C=C and C=N Stretching: Aromatic ring and heterocyclic stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A strong band corresponding to the aromatic amine C-N stretch is expected in the 1250-1335 cm⁻¹ region.

Synthesis and Chemical Reactivity

Synthetic Strategies for the 2H-Indazole-3-amine Core

The regioselective synthesis of 2-substituted-2H-indazoles is a persistent challenge, as alkylation of the parent indazole often favors the thermodynamically more stable N1 position.[9] However, several strategies have been developed to overcome this.

  • Reductive Cyclization: A common and effective method involves the reductive cyclization of an o-nitrobenzaldimine precursor. Condensation of an o-nitrobenzaldehyde with methylamine would generate the imine, which can then be cyclized using a reducing agent like tri-n-butylphosphine to form the N-N bond and yield the 2-methyl-2H-indazole core.[10]

  • Multi-component Reactions: Copper-catalyzed three-component reactions of a 2-bromobenzaldehyde, a primary amine (e.g., methylamine), and sodium azide provide a direct route to 2-substituted 2H-indazoles.[3][10]

  • From 2-Halobenzonitriles: A practical route to 3-aminoindazoles involves the reaction of hydrazines with 2-halobenzonitriles.[11] For the target molecule, reacting 2-fluorobenzonitrile with methylhydrazine in the presence of a suitable base is a plausible and direct pathway.

Plausible Synthetic Workflow

The following workflow, based on the reaction of a 2-halobenzonitrile with methylhydrazine, represents a direct and efficient approach to synthesizing the target compound. The choice of a fluorine substituent on the benzonitrile is often preferred due to its high reactivity in nucleophilic aromatic substitution.

synthesis_workflow start 2-Fluorobenzonitrile + Methylhydrazine reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 120 °C) start->reagents Reaction intermediate Cyclization Intermediate reagents->intermediate workup Aqueous Workup & Extraction intermediate->workup product This compound purify Column Chromatography workup->purify purify->product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and methylhydrazine (1.2 eq).

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography to yield the final product.

  • Validation: Confirm the structure and purity of the isolated solid using NMR, MS, and IR spectroscopy as detailed in Section 3.0.

Key Reactivity Profile

The chemical reactivity of this compound is dominated by its primary amino group, making it a versatile intermediate.

  • N-Acylation/Alkylation: The C3-amino group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form amide or secondary/tertiary amine derivatives.

  • Cyclocondensation Reactions: In modern organic synthesis, 3-aminoindazoles are valuable partners in cyclocondensation reactions. For instance, they can react with 1,3-dicarbonyl compounds or their equivalents in Lewis acid-promoted [3+3] annulations to construct fused polycyclic systems like pyrimido[1,2-b]indazoles, which are themselves of pharmacological interest.[12]

Applications in Medicinal Chemistry and Drug Development

Role as a Key Intermediate for Kinase Inhibitors

The primary application of this compound is as a highly specialized building block in the synthesis of complex drug molecules. The indazole scaffold is a proven bioisostere of purine, allowing it to effectively target the ATP-binding sites of protein kinases. Many potent kinase inhibitors require a specific substitution pattern, and this compound provides the N2-methyl-C3-amine core. For example, 3-aminoindazole derivatives have been pivotal in the development of potent inhibitors for targets like Anaplastic Lymphoma Kinase (ALK), a key driver in certain cancers.[1] The drug Entrectinib, an ALK inhibitor, is a prominent example derived from a 3-aminoindazole starting material.[1]

Logical Relationship: From Building Block to Bioactive Compound

The value of this compound lies in its ability to be incorporated into a larger molecular framework, where the indazole core serves as the primary pharmacophore for kinase binding, and the C3-amine acts as a chemical handle for further elaboration.

logic_flow A This compound (Core Scaffold) B Chemical Handle (C3-Primary Amine) A->B Provides C Coupling Reaction (e.g., Amide formation, Buchwald-Hartwig coupling) B->C Enables D Elaborated Structure (Drug Candidate) C->D Yields E Interaction with Kinase ATP-Binding Site D->E Leads to

Caption: Logical flow from intermediate to biological action.

Patent Landscape and Future Directions

The patent literature is rich with indazole derivatives for a multitude of therapeutic applications, from oncology to infectious diseases.[2][13] The continued exploration of kinase inhibitors and other targeted therapies ensures that demand for well-defined intermediates like this compound will remain high. Future research will likely focus on developing even more efficient and regioselective synthetic routes and expanding the library of complex molecules derived from this versatile scaffold.

Safety and Handling

Hazard Identification

This compound is classified as an irritant and requires careful handling.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313
Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.

    • Respiratory Protection: Not typically required if handled in a fume hood. If dusts are generated, use an approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

References

A Comprehensive Guide to the Synthesis of 2-Methyl-2H-indazol-3-amine from o-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the synthetic pathway to produce 2-Methyl-2H-indazol-3-amine, a crucial intermediate in pharmaceutical development. The synthesis commences with the readily available starting material, o-nitrobenzonitrile, and proceeds through a two-stage process involving a reductive cyclization to form the indazole core, followed by a regioselective N-methylation. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses critical process optimization and safety considerations for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold prominently featured in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] The structural rigidity of the indazole ring and the hydrogen bonding capabilities of its nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. A notable example is its presence in Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, which underscores the scaffold's importance in modern medicine.[1][2]

The synthesis of specifically substituted indazoles, such as this compound, presents a unique chemical challenge centered on controlling regioselectivity. The indazole system exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[3] Consequently, direct alkylation often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer. This guide details a robust methodology to overcome this challenge, starting from o-nitrobenzonitrile.

Overall Synthetic Strategy

The transformation of o-nitrobenzonitrile into this compound is most effectively achieved via a two-step sequence. The initial step involves the formation of the core indazole ring system, followed by a carefully controlled methylation to achieve the desired N2-substituted product.

G Overall Synthetic Workflow start o-Nitrobenzonitrile intermediate 1H-Indazol-3-amine start->intermediate Step 1: Reductive Cyclization final This compound intermediate->final Step 2: Regioselective N2-Methylation

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 1H-Indazol-3-amine via Reductive Cyclization

The first critical transformation involves the conversion of an ortho-substituted nitroarene into a bicyclic heterocycle. This is achieved by reducing the nitro group to an amine or a related intermediate, which then undergoes an intramolecular nucleophilic attack on the adjacent nitrile group to form the pyrazole ring fused to the benzene ring.

Mechanism of Action

The reaction proceeds via a base-mediated pathway involving hydrazine. This method provides a practical and efficient route to 3-aminoindazoles directly from nitriles.[4] The process overcomes the challenges associated with the basicity of hydrazine substrates, allowing for the formation of the N-N bond and subsequent cyclization under relatively mild conditions.

  • Nucleophilic Addition: Hydrazine hydrate acts as the nitrogen source. It adds to the electrophilic carbon of the nitrile group in o-nitrobenzonitrile.

  • Intramolecular Cyclization: The intermediate formed undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the carbon atom of the nitrile.

  • Aromatization: The resulting intermediate aromatizes to form the stable 1H-indazol-3-amine. While the prompt specifies starting from o-nitrobenzonitrile, a common industrial approach involves a reductive cyclization. A practical method involves reacting o-nitrobenzonitrile with hydrazine in the presence of a base.[4]

G Proposed Mechanism for Indazole Formation cluster_0 Step 1: Addition of Hydrazine cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization o-Nitrobenzonitrile o-Nitrobenzonitrile Intermediate_1 Intermediate_1 o-Nitrobenzonitrile->Intermediate_1 + H2N-NH2 Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Base-mediated 1H-Indazol-3-amine 1H-Indazol-3-amine Cyclized_Intermediate->1H-Indazol-3-amine - H2O (conceptual)

Caption: Key mechanistic steps in the formation of the indazole ring.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine

This protocol is adapted from established methodologies for the synthesis of 3-aminoindazoles from nitrile precursors.[4]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
o-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 10.0 g 67.5 mmol
Hydrazine Hydrate (~64%) H₆N₂O 50.06 10.5 mL ~135 mmol
Potassium Carbonate K₂CO₃ 138.21 18.7 g 135 mmol
Ethanol C₂H₅OH 46.07 150 mL -
Water H₂O 18.02 - -

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-nitrobenzonitrile (10.0 g, 67.5 mmol) and ethanol (150 mL). Stir until the solid is fully dissolved.

  • Add potassium carbonate (18.7 g, 135 mmol) to the solution.

  • Carefully add hydrazine hydrate (10.5 mL, ~135 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50°C to yield 1H-indazol-3-amine. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

Part II: Regioselective N2-Methylation

The alkylation of the indazole ring is the most critical step in this synthesis, as it dictates the final isomeric purity of the product. The N2-methylated indazole is the kinetically favored product, while the N1-methylated isomer is thermodynamically more stable.[3] Therefore, reaction conditions must be carefully selected to favor the kinetic pathway.

The Principle of Kinetic vs. Thermodynamic Control

In the indazole system, the lone pair of electrons on the N2 nitrogen is generally more sterically accessible than the N1 lone pair.[3] Under neutral or mildly acidic conditions, alkylation tends to occur preferentially at the N2 position. Conversely, under strong basic conditions, the indazole is deprotonated to form an anion. This anion can equilibrate, and alkylation often leads to a mixture of products, with the more stable N1 isomer frequently predominating.[3][5] Therefore, using a methylating agent under neutral or mildly basic conditions at lower temperatures is key to achieving high N2 regioselectivity.

G N1 vs. N2 Methylation Pathways Indazole 1H-Indazol-3-amine N1_Product 1-Methyl-1H-indazol-3-amine (Thermodynamic Product) Indazole->N1_Product Strong Base, Higher Temp. N2_Product This compound (Kinetic Product) Indazole->N2_Product Neutral/Mild Conditions, Lower Temp.

Caption: Controlling regioselectivity in the methylation of indazole.

Experimental Protocol: Synthesis of this compound

This protocol utilizes dimethyl sulfate, a common and effective methylating agent, under conditions designed to favor N2-alkylation.[6]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
1H-Indazol-3-amine C₇H₇N₃ 133.15 5.0 g 37.5 mmol
Dimethyl Sulfate (CH₃)₂SO₄ 126.13 3.9 mL 41.3 mmol
Dichloromethane (DCM) CH₂Cl₂ 84.93 100 mL -
Dimethyl Sulfoxide (DMSO) C₂H₆OS 78.13 10 mL -

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

Procedure:

  • Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • In a 250 mL round-bottom flask, dissolve 1H-indazol-3-amine (5.0 g, 37.5 mmol) in dichloromethane (100 mL).

  • Add dimethyl sulfoxide (10 mL) to the solution.

  • Add dimethyl sulfate (3.9 mL, 41.3 mmol) dropwise to the stirring solution at room temperature.

  • Heat the mixture to reflux (around 40-45°C) and maintain for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench any unreacted dimethyl sulfate and neutralize any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Safety and Handling

Proper safety precautions are paramount when performing this synthesis. The key hazards associated with the reagents are summarized below.

ChemicalCAS NumberPrimary HazardsHandling Precautions
o-Nitrobenzonitrile612-24-8Harmful if swallowed or inhaled.[7]Work in a fume hood. Avoid contact with skin and eyes. Wear gloves and safety glasses.
Hydrazine Hydrate7803-57-8Toxic, corrosive, suspected carcinogen.Handle in a fume hood. Use a dedicated syringe or cannula for transfer. Wear appropriate gloves and face shield.
Dimethyl Sulfate77-78-1Highly toxic, corrosive, potent alkylating agent, probable human carcinogen.EXTREME CAUTION REQUIRED. Handle only in a fume hood. Wear heavy-duty gloves (e.g., butyl rubber). Have a quenching solution (e.g., aqueous ammonia) readily available.
Dichloromethane75-09-2Volatile, suspected carcinogen.Use in a well-ventilated area or fume hood. Avoid inhalation of vapors.

Conclusion

The synthesis of this compound from o-nitrobenzonitrile is a highly feasible and efficient process for chemical researchers and drug developers. The strategy relies on a robust reductive cyclization to form the indazole core, followed by a kinetically controlled N-methylation to ensure high regioselectivity for the desired 2H-isomer. By understanding the mechanistic principles behind each step and adhering to strict safety protocols, this valuable pharmaceutical intermediate can be produced in high yield and purity.

References

2-Methyl-2H-indazol-3-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2H-indazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of indazole, it serves as a crucial scaffold for the synthesis of a multitude of pharmacologically active compounds, most notably in the domain of oncology.[1][2] The specific arrangement of its methyl and amine substituents on the 2H-indazole core imparts unique electronic and steric properties, making it a sought-after intermediate for targeting complex biological systems like protein kinases. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its regioselective synthesis, robust methods for its analytical characterization, and an exploration of its significant applications in drug development.

Core Molecular Identity

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.

IUPAC Nomenclature and CAS Registry
  • Systematic IUPAC Name: this compound

  • Synonyms: 2-methylindazol-3-amine[3]

  • CAS Number: 97990-19-7[3][4]

Chemical Structure and Isomerism

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H tautomer is generally more thermodynamically stable.[5] Therefore, synthetic routes targeting the 2-substituted isomer, such as this compound, require careful regioselective control. The methyl group at the N2 position prevents tautomerization, locking the molecule in the 2H configuration, which is often critical for achieving the desired binding geometry in drug-target interactions.

cluster_0 This compound mol1 mol1

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The following table summarizes key physicochemical properties, which are essential for predicting solubility, membrane permeability, and other drug-like characteristics.

PropertyValueSource
Molecular FormulaC₈H₉N₃PubChem[3]
Molecular Weight147.18 g/mol PubChem[3]
Physical FormSolidSigma-Aldrich
XLogP31.2PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count0PubChem[3]
InChI KeyTXPHCQAYEMUUOL-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Mechanistic Insights

Strategic Importance of Regioselective Synthesis

The synthesis of N-substituted indazoles presents a significant challenge in controlling the site of alkylation or cyclization to favor the N2 over the N1 position. The development of regioselective synthetic routes is a primary focus of research, as the biological activity of indazole-based drugs is often highly dependent on the substitution pattern.[1][6] Methods that proceed through precursors designed to enforce cyclization at the N2 position are therefore of high value.

General Synthesis Workflow

A robust method for preparing 2-substituted indazoles involves the reductive cyclization of ortho-nitrobenzaldehyde hydrazones. This approach offers a predictable pathway to the desired 2H-indazole core.

G start 2-Nitrobenzaldehyde intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Methylhydrazine reagent1->intermediate product 2-Methyl-2H-indazole intermediate->product N-N Bond Formation reagent2 Reductive Cyclization (e.g., P(n-Bu)₃) reagent2->product final_product This compound product->final_product Directed Amination modification Further functionalization (e.g., amination at C3) modification->final_product

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis via Reductive Cyclization

This protocol is adapted from general methodologies for 2H-indazole synthesis.[5] It is a self-validating system where successful formation of the hydrazone intermediate can be confirmed before proceeding to the critical cyclization step.

Objective: To synthesize this compound from a suitable precursor. A plausible route involves the cyclization of a pre-formed hydrazone derived from an ortho-substituted benzonitrile.

Step 1: Synthesis of the Hydrazone Precursor

  • Rationale: The initial step involves the condensation of a carbonyl group with methylhydrazine to form a stable hydrazone. This pre-forms the N-N bond and positions the methyl group for the subsequent cyclization to the N2 position.

  • Procedure:

    • To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude hydrazone can often be used in the next step without further purification.

Step 2: Reductive Cyclization to form the Indazole Ring

  • Rationale: An organophosphorus reagent like tri-n-butylphosphine is used to deoxygenate the nitro group, promoting an intramolecular cyclization to form the stable indazole ring system. This step is the key to forming the bicyclic core.

  • Procedure:

    • Dissolve the crude hydrazone from Step 1 in a high-boiling aprotic solvent such as toluene.

    • Add tri-n-butylphosphine (1.5 eq) dropwise to the solution.

    • Heat the reaction mixture to 110°C and maintain for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Cool the reaction, dilute with a solvent like ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the 2-methyl-2H-indazole intermediate.

Step 3: Amination at the C3 Position

  • Rationale: Introduction of the amine group at the C3 position is the final key transformation. This often requires activation of the C3 position followed by amination.

  • Procedure:

    • (Note: Specific literature procedures for direct amination of this exact substrate are proprietary or complex). A common strategy involves lithiation at C3 followed by reaction with an aminating agent.

    • Cool a solution of the 2-methyl-2H-indazole from Step 2 in dry THF to -78°C under an inert atmosphere (Argon or Nitrogen).

    • Add a strong base such as n-butyllithium (1.1 eq) dropwise and stir for 1 hour.

    • Introduce an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate followed by hydrolysis).

    • Carefully quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform an aqueous workup and purify by column chromatography to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic protons (4H) in the ~7.0-8.0 ppm region. A singlet for the N-CH₃ group (~4.0 ppm). A broad singlet for the -NH₂ protons (variable, ~5.0-6.0 ppm).
¹³C NMR Signals corresponding to the 8 unique carbon atoms. Aromatic carbons in the ~110-150 ppm range. The N-CH₃ carbon signal will be significantly upfield (~35-45 ppm).
Mass Spec. (LC-MS/GC-MS) The molecular ion peak [M+H]⁺ should be observed at m/z = 148.08.[7] Key fragmentation patterns would involve the loss of HCN or CH₃ radicals from the parent ion.
Infrared (IR) Characteristic N-H stretching bands for the primary amine at ~3300-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic system at ~1500-1620 cm⁻¹.
Purity (HPLC) A single major peak with >95% purity is typically required for use in drug discovery workflows.[4]

Applications in Medicinal Chemistry and Drug Development

The 2-methyl-3-aminoindazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in successful drug candidates.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound core serves as an excellent starting point for synthesizing potent and selective kinase inhibitors.[1] The amine group at the C3 position provides a convenient handle for further chemical modification, allowing chemists to append other moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Case Study: Structural Motif in Pazopanib Precursors

While not a direct component of the final drug, the 2-methyl-indazole core is structurally analogous to key intermediates used in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[1] The synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a known Pazopanib intermediate, relies on the strategic manipulation of a 2-methyl-indazole precursor, highlighting the industrial relevance of this chemical family.[1][8]

G start This compound (Core Scaffold) step1 Library Synthesis via Parallel Chemistry start->step1 step2 Couple diverse R-groups to C3-Amine step1->step2 product Library of Novel Indazole Derivatives step2->product step3 High-Throughput Screening (e.g., Kinase Panels) product->step3 result Identification of 'Hit' Compounds step3->result step4 Lead Optimization result->step4 final_product Drug Candidate (e.g., Potent Kinase Inhibitor) step4->final_product

Caption: Logical flow from core scaffold to drug candidate in medicinal chemistry.

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

GHS Hazard Information
PictogramGHS CodeHazard Statement
GHS07H315Causes skin irritation.
GHS07H319Causes serious eye irritation.
Data sourced from Sigma-Aldrich
Recommended Handling and Storage Procedures
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. Keep in a dark place to avoid degradation.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique structural and chemical properties, combined with increasingly robust and regioselective synthetic methods, solidify its role as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and application logic is essential for harnessing its full potential in creating the next generation of targeted therapeutics.

References

Spectroscopic Data of 2-Methyl-2H-indazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2H-indazol-3-amine (CAS No: 97990-19-7), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application, and this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic indazole core with a methyl group at the N2 position and an amine group at the C3 position. Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol .[1] The unique electronic environment of the protons and carbons in this structure gives rise to a distinct spectroscopic signature. This guide will delve into the predicted ¹H and ¹³C NMR spectra, characteristic IR absorptions, and the mass spectrometric fragmentation pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are presented in the table below. These predictions are based on the analysis of structurally similar indazole derivatives.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H (4-H)~ 7.5d~ 8.5
Aromatic-H (5-H)~ 7.0t~ 7.5
Aromatic-H (6-H)~ 7.2t~ 8.0
Aromatic-H (7-H)~ 6.8d~ 8.0
NH₂~ 4.5br s-
N-CH₃~ 3.6s-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.8-7.5 ppm): The four protons on the benzene ring of the indazole core are expected to appear in this region. The electron-donating amine group at C3 and the electronic effects of the pyrazole ring influence their chemical shifts. The proton at the 4-position is anticipated to be the most downfield due to its proximity to the pyrazole ring. The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons, allowing for their specific assignment.

  • Amine Protons (~4.5 ppm): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • N-Methyl Protons (~3.6 ppm): The three protons of the methyl group attached to the nitrogen at the 2-position will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the eight carbon atoms of this compound are listed below.

Carbon Assignment Predicted Chemical Shift (ppm)
C3 (C-NH₂)~ 150
C3a~ 122
C4~ 120
C5~ 125
C6~ 118
C7~ 110
C7a~ 145
N-CH₃~ 35
Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Heterocyclic Carbons (110-150 ppm): The seven carbons of the indazole ring system are expected to resonate in this region. The carbon atom C3, bonded to the electronegative amine group, is predicted to be the most deshielded among the heterocyclic carbons. The quaternary carbons (C3a and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • N-Methyl Carbon (~35 ppm): The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) tms Add a small amount of TMS as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a 5 mm NMR tube tms->transfer insert_sample Insert the sample into the spectrometer transfer->insert_sample lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field insert_sample->lock_shim setup_1h Set up ¹H NMR experiment (e.g., pulse angle, acquisition time, relaxation delay) lock_shim->setup_1h setup_13c Set up ¹³C NMR experiment (e.g., proton-decoupled, with appropriate pulse program) lock_shim->setup_13c acquire_1h Acquire ¹H NMR spectrum setup_1h->acquire_1h ft Apply Fourier transform to the FID acquire_1h->ft acquire_13c Acquire ¹³C NMR spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate_ref Integrate peaks and reference to TMS baseline->integrate_ref

NMR Data Acquisition and Processing Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Expected IR Absorption Data
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (N-CH₃)2950 - 2850Medium to Weak
N-H Bend (scissoring)1650 - 1580Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
Interpretation of the IR Spectrum
  • N-H Stretching (3400-3250 cm⁻¹): As a primary amine, this compound is expected to show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (3100-2850 cm⁻¹): The absorptions for the aromatic C-H bonds will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this region.

  • C=C and C-N Stretching (1600-1250 cm⁻¹): The aromatic C=C stretching vibrations of the indazole ring will give rise to several bands in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-N stretching of the aromatic amine is expected between 1335 and 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of the solid sample directly on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum of the empty ATR crystal apply_pressure->background sample_scan Collect the sample spectrum background->sample_scan correction Perform ATR and baseline corrections sample_scan->correction peak_picking Identify and label significant absorption peaks correction->peak_picking

FTIR-ATR Data Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data
Parameter Value
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
Ionization ModeElectron Ionization (EI)
Molecular Ion (M⁺)m/z 147
Interpretation of the Mass Spectrum
  • Molecular Ion Peak (m/z 147): The mass spectrum is expected to show a prominent molecular ion peak at m/z 147, corresponding to the molecular weight of the compound.[1] The presence of an odd number of nitrogen atoms (three) is consistent with the odd nominal molecular weight, following the nitrogen rule.

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to involve several characteristic pathways. A common fragmentation for amines is the alpha-cleavage. However, in this aromatic system, fragmentation of the indazole ring is also probable. Key predicted fragments include:

    • Loss of HCN (m/z 120): A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

    • Loss of N₂H₂ (m/z 117): Resulting from the cleavage of the pyrazole ring.

    • Formation of a benzonitrile-type fragment (m/z 103): Through a more complex rearrangement and fragmentation of the indazole ring. The presence of a significant peak at m/z 104 is noted in the PubChem data, which could arise from a related fragmentation process.[1]

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_intro Sample Introduction (GC-MS) cluster_sep_ion Separation and Ionization cluster_analysis Mass Analysis and Detection dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) inject Inject the solution into the gas chromatograph dissolve->inject separation Separation of the compound on the GC column inject->separation ionization Electron Ionization (70 eV) of the eluted compound separation->ionization analysis Separation of ions based on their mass-to-charge ratio in the mass analyzer (e.g., quadrupole) ionization->analysis detection Detection of ions and generation of the mass spectrum analysis->detection

GC-MS Data Acquisition Workflow.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

Introduction: Unveiling 2-Methyl-2H-indazol-3-amine, a Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2H-indazol-3-amine for Advanced Research

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the indazole scaffold is of paramount importance due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, yet crucial, derivative: this compound (CAS No. 97990-19-7).[1][2][3] This molecule is not merely another entry in a chemical catalog; it is a versatile building block, a synthon whose strategic importance lies in the specific arrangement of its functional groups. The N2-methylation distinguishes it from its 1H-tautomer, profoundly influencing its steric and electronic properties, which in turn dictates its reactivity and utility in drug design. This document provides an in-depth exploration of its core physical and chemical properties, spectroscopic signature, and handling protocols, designed for the practicing researcher engaged in discovery and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

  • IUPAC Name: this compound[1][4]

  • Synonyms: 2-methylindazol-3-amine, 2-Methyl-2H-indazol-3-ylamine[1]

  • CAS Number: 97990-19-7[1][4]

  • Molecular Formula: C₈H₉N₃[1][4]

The structure features a bicyclic system where a benzene ring is fused to a pyrazole ring. The key identifiers are the amine (-NH₂) group at the C3 position and the methyl (-CH₃) group on the N2 nitrogen atom of the pyrazole ring. This specific N2 substitution is critical, as it locks the tautomeric form, providing a rigid and predictable scaffold for further chemical modification.

Caption: 2D structure of this compound.

Core Physical and Chemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Weight 147.18 g/mol [1][4]
Physical Form Solid[4]
XLogP3 1.2[1]
Hydrogen Bond Donors 1 (from -NH₂)[1]
Hydrogen Bond Acceptors 2 (from ring nitrogens)[1]
Polar Surface Area 43.8 Ų[1]
Rotatable Bond Count 0[1]

Note: Properties such as melting point, boiling point, and pKa are not consistently reported for this specific isomer in readily available literature. Values found often correspond to isomers like 2-Methyl-2H-indazol-5-amine[5]. Researchers should perform experimental determination for definitive values. The XLogP3 value of 1.2 suggests moderate lipophilicity, a crucial parameter in drug development for predicting membrane permeability.

Spectroscopic Profile for Structural Verification

Structural confirmation is non-negotiable. The following spectroscopic characteristics are expected for this compound and serve as a benchmark for sample validation.

  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different proton environments.

    • Aromatic Protons: A complex multiplet pattern between ~7.0-7.8 ppm, arising from the four protons on the benzene ring.

    • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • N-Methyl Protons (-CH₃): A sharp singlet around ~3.5-4.0 ppm, integrating to three protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon backbone.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm).

    • N-Methyl Carbon: A single signal in the aliphatic region (~30-40 ppm).

    • The carbon attached to the amine group (C3) will also appear in the aromatic region.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.

    • GC-MS Analysis: A molecular ion peak (M⁺) at m/z = 147 is expected, corresponding to the molecular weight of the compound.[1]

Chemical Reactivity and Synthesis Insights

Reactivity

The chemical behavior of this compound is governed by the interplay between the electron-rich amino group and the heterocyclic ring system.

  • The Amino Group: The primary amine at the C3 position is the principal site of reactivity. It can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. This functional handle is the primary reason for its utility as a building block in multi-step syntheses.

  • The Indazole Ring: The N2-methylation prevents tautomerization and deactivates the ring towards electrophilic substitution compared to an unsubstituted indazole. However, the ring system's aromaticity is preserved.

Synthesis Overview

While multiple synthetic routes to the indazole core exist, a common approach for producing N-alkylated indazoles involves the cyclization of appropriately substituted hydrazines or reductive cyclization of ortho-nitrobenzyl compounds.[6] A specific route for a related tetrahydro-derivative involves the reaction of 2-oxocyclohexanecarbonitrile and methylhydrazine, highlighting the use of hydrazine precursors.[7] For drug development professionals, understanding the synthesis is key to anticipating potential process-related impurities.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory. Based on data for the compound and related isomers, the following guidelines should be observed.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[4]

    • Signal Word: Warning[4]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4] Some related indazole amines are also classified as H302 (Harmful if swallowed).[8]

  • Precautionary Measures:

    • P280: Wear protective gloves, eye protection, and face protection.[9]

    • P264: Wash skin thoroughly after handling.[9]

    • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.

  • Storage:

    • Keep in a dark place, sealed in a dry environment.[4]

    • Recommended storage temperature is 2-8°C.[4]

Experimental Protocol: A Self-Validating Workflow for Structural Confirmation

To ensure the identity and purity of this compound, a rigorous and self-validating analytical workflow is essential. The following protocol outlines the steps for obtaining high-quality NMR data, a cornerstone of structural elucidation.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_analysis 3. Data Analysis & Validation A Accurately weigh 10-15 mg of this compound. B Dissolve sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS. A->B C Vortex to ensure homogeneity and transfer to a 5mm NMR tube. B->C D Insert NMR tube into the spectrometer's spinner. C->D E Perform automated or manual lock, tune, and shim procedures on the instrument. D->E F Acquire ¹H, ¹³C, and DEPT-135 spectra using standard pulse programs. E->F G Process spectra: Fourier transform, phase correction, and baseline correction. F->G H Calibrate ¹H spectrum to TMS (0.00 ppm). Assign all proton and carbon signals. G->H I Cross-reference signal assignments, multiplicities, and integrations with the known molecular structure. H->I J Confirm structure matches reference data. Purity assessed from ¹H spectrum. I->J

References

A Technical Guide to 2-Methyl-2H-indazol-3-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its derivatives are subjects of intense research due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] The rigid, bicyclic structure of indazole, featuring nitrogen atoms capable of forming crucial hydrogen bonds, makes it an ideal pharmacophore for interacting with various biological targets.[1] This is evidenced by its incorporation into several marketed drugs, such as the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1]

This guide focuses on a key derivative, 2-Methyl-2H-indazol-3-amine, a vital building block for the synthesis of complex pharmaceutical agents. The presence of a methyl group at the N2 position locks the molecule into the less thermodynamically stable but synthetically crucial 2H-tautomeric form.[1] This specific arrangement is pivotal to its role as a synthon in the construction of targeted therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
CAS Number 97990-19-7[2]
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid[3]
Storage Temperature 2-8°C, sealed in dry, dark place[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, typically at purities of 95% or higher. It is important for researchers to consult the specific product documentation for detailed purity and analytical data.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Ambeed) This compound97990-19-7≥95%Available as a solid.[3]
BLD Pharm This compound hydrochloride1677667-73-0-Available as the hydrochloride salt.[4]
Fisher Scientific Indazole--General supplier of related starting materials.[5]
TCI Chemicals 1H-Indazol-7-amine--Supplier of related indazole derivatives.[6]

Synthesis of this compound: A Representative Protocol

Experimental Protocol

Step 1: Synthesis of N-methyl-2-nitrobenzamidine

  • To a solution of 2-nitrobenzonitrile in anhydrous toluene, add a solution of methylamine in ethanol.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield N-methyl-2-nitrobenzamidine.

Step 2: Reductive Cyclization to this compound

  • The N-methyl-2-nitrobenzamidine from Step 1 is dissolved in a suitable solvent such as ethanol.

  • A reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O), is added portion-wise to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, a singlet for the N-methyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The quaternary carbons of the indazole ring will appear in the aromatic region, along with the other aromatic carbons. A distinct signal for the N-methyl carbon will be observed in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 147.18 g/mol . Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the indazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the indazole ring.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminoindazole scaffold is a cornerstone in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors.

The 3-amino group of the indazole core can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.[11] The N2-methyl group provides a point for structural modification to enhance potency and selectivity.

One notable application is in the synthesis of inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα), both of which are implicated in various cancers.[12] The general strategy involves the derivatization of the 3-amino group to introduce functionalities that can interact with other regions of the kinase active site.

The diagram below illustrates the role of the 3-aminoindazole scaffold in kinase inhibition.

Kinase_Inhibition Indazole 3-Aminoindazole Scaffold Hinge Hinge Region Indazole->Hinge H-Bonding Kinase Kinase ATP Binding Site Hinge->Kinase ATP ATP ATP->Kinase Binds

Caption: Interaction of the 3-aminoindazole scaffold with the kinase hinge region.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1][5][6]

Conclusion

This compound is a commercially available and synthetically valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Its unique structural features and reactivity make it a versatile starting material for medicinal chemists. This guide provides a comprehensive overview of its properties, availability, a representative synthesis, and its applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Methyl-2H-indazol-3-amine, a critical heterocyclic building block for professionals engaged in chemical research and pharmaceutical development. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's properties, safe handling, and application context.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[1][2] Its specific isomeric form, with the methyl group at the N2 position, is a key synthon for constructing more complex molecules, particularly in the development of kinase inhibitors.[3] Understanding its fundamental properties is the first step toward safe and effective utilization.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

Identifier Value Source
CAS Number 97990-19-7 [4][5][6]
Molecular Formula C₈H₉N₃ [4][5][7]
Molecular Weight 147.18 g/mol [5][7]
IUPAC Name This compound [4][8]

| MDL Number | MFCD19205547 |[5][8] |

Table 2: Physicochemical and Storage Properties

Property Value Rationale & Notes
Physical Form Solid [4] Facilitates weighing and handling, but increases risk of dust inhalation.
Storage Temperature 2-8°C [4][9] Refrigeration is recommended to minimize degradation over time.
Storage Conditions Keep in a dark place, sealed in dry conditions [4][9] Protects from potential light-induced degradation and moisture.

| XLogP3 | 1.2 |[7] Computed value indicating moderate lipophilicity. |

Section 2: Hazard Identification and Safety Protocols

This compound is classified as hazardous. Adherence to safety protocols is not merely procedural but is a direct response to its specific chemical reactivity and toxicological profile.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4][10]

Table 3: Summary of GHS Hazard and Precautionary Statements

Code Statement Relevance and Causality
H315 Causes skin irritation [4][10] The compound can interact with skin, causing local inflammation. Impermeable gloves are essential.
H319 Causes serious eye irritation [4][10] Direct contact can lead to significant eye damage. Chemical safety goggles are mandatory.
H302 Harmful if swallowed [9][10][11] Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the lab.
H332 Harmful if inhaled [9] Inhalation of the dust can be toxic. All handling of the solid must be done in a certified fume hood.
P280 Wear protective gloves/eye protection/face protection [4][11] A direct countermeasure to H315 and H319.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray [12] A primary directive to prevent respiratory exposure, linked to H332.
P302+P352 IF ON SKIN: Wash with plenty of water [4][12] Immediate dilution and removal of the compound to mitigate irritation.

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[4][10] Critical first aid to flush the irritant from the eyes. |

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the compound's hazard profile.

  • Eye Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[13] This is non-negotiable due to the H319 "serious eye irritation" warning.

  • Hand Protection: Wear nitrile rubber gloves. Inspect them for integrity before use and change them immediately if contamination occurs. This measure directly prevents the skin irritation noted in H315.

  • Body Protection: A standard laboratory coat is required. For large-scale operations or situations with a high risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All weighing and transfer operations must be conducted in a fume hood to avoid dust inhalation (H332).[12][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

Emergency and First Aid Procedures

A self-validating protocol ensures that in an emergency, actions are logical and effective.

  • Inhalation: Move the affected person to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[11] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12] If skin irritation persists (as per H315), seek medical advice.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if possible.[11] Persistent irritation requires immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink.[11][12] Seek immediate medical attention.

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[13][14]

SafetyWorkflow cluster_prep Preparation Phase cluster_handling Active Handling cluster_contingency Contingency & Closure assess 1. Risk Assessment (Review H/P Statements) ppe 2. Don Correct PPE (Goggles, Gloves, Coat) assess->ppe Mitigate Hazards handle 3. Handle in Fume Hood (Weighing, Transfer) ppe->handle spill Spill Occurs? handle->spill spill_proc Execute Spill Protocol (Contain, Absorb, Collect) spill->spill_proc Yes waste 4. Segregate Waste (Contaminated PPE, Excess Reagent) spill->waste No spill_proc->waste dispose 5. Dispose via EHS (Follow Institutional Guidelines) waste->dispose

Caption: Workflow for the safe handling of this compound.

Section 3: Handling, Storage, and Disposal

Standard Handling Protocol
  • Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clear of clutter. Prepare all necessary glassware and equipment.

  • Equilibration: If the compound is stored under refrigeration, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Aliquotting: Perform all weighing and transfers on a non-porous, contained surface (like a weigh boat or glassine paper) within the fume hood to contain any potential dust. Use spatulas and tools dedicated to this compound to prevent cross-contamination.

  • Post-Handling: Tightly reseal the container immediately after use. Wipe down the spatula and the balance area. Wash hands and any potentially exposed skin thoroughly after handling is complete.[13]

Storage Rationale

The recommended storage conditions (2-8°C, dry, dark) are based on the general principles of preserving complex organic molecules.[4][9] The N-N bond in the indazole ring and the exocyclic amine group can be susceptible to oxidative or light-catalyzed degradation. Storing it sealed and dry prevents hydrolysis or reaction with atmospheric components.

Disposal Protocol

All waste materials, including empty containers, contaminated PPE, and residual compound, must be treated as hazardous chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Collect any solutions containing the compound in a labeled, sealed liquid waste container.

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Section 4: Synthesis and Reactivity Insights

This compound serves as a valuable intermediate precisely because of its inherent reactivity, which allows for further molecular elaboration.

Synthetic Overview

The synthesis of 2H-indazoles, a less thermodynamically stable isomer than 1H-indazoles, often requires specific regioselective methods.[1] Common strategies involve the cyclization of appropriately substituted precursors. One notable method for synthesizing 2H-indazoles is a one-pot, three-component reaction using 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[15] This highlights the efficiency of modern synthetic methods in accessing this important scaffold.

Synthesis r1 2-Bromobenzaldehyde cat Copper Catalyst PEG Solvent r1->cat r2 Primary Amine (R-NH₂) r2->cat r3 Sodium Azide (NaN₃) r3->cat product 2-Substituted-2H-Indazole cat->product One-Pot Reaction (C-N & N-N bond formation)

Caption: A representative one-pot synthesis of the 2H-indazole core.

Key Reactivity

The chemical utility of this compound is centered on the reactivity of the amine group and the indazole core.

  • Amine Group Reactivity: The primary amine at the C3 position is a potent nucleophile, making it an ideal handle for forming amide, sulfonamide, or urea linkages. This is a cornerstone of its use in medicinal chemistry, allowing for the connection of the indazole core to other pharmacophores.

  • Indazole Ring: The indazole ring system can undergo electrophilic substitution reactions, such as halogenation.[16] For instance, ultrasound-assisted bromination of 2H-indazoles at the C3 position has been demonstrated, although the presence of the amine group in the target compound would significantly influence this reactivity, likely directing substitution elsewhere or requiring a protection strategy.[17]

Section 5: Applications in Research and Drug Development

The indazole scaffold is a privileged structure in modern pharmacology, appearing in numerous clinically approved drugs.[1][2] this compound, specifically, is a sought-after building block for several reasons:

  • Kinase Inhibitors: The 2-methyl-3-aminoindazole core is a highly effective "hinge-binding" fragment.[2][3] In many protein kinases, this motif can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

  • Bioisosteric Replacement: The indazole ring is often used as a bioisostere for an indole or a benzimidazole, allowing chemists to modulate physicochemical properties like solubility, metabolism, and target affinity while maintaining a similar spatial arrangement.

  • Drug Scaffolding: Its rigid, bicyclic structure provides a well-defined three-dimensional shape, serving as a robust anchor to which other functional groups can be attached to probe interactions with a biological target. The amine group provides a convenient and synthetically versatile attachment point.

Conclusion

This compound is a compound of significant value to the drug discovery and chemical synthesis communities. Its utility as a molecular building block is matched by its hazardous properties, which demand rigorous and informed safety practices. By understanding the causality behind the required safety protocols—from the necessity of a fume hood to counter inhalation toxicity to the selection of specific PPE to prevent skin and eye irritation—researchers can handle this compound with the confidence and respect it requires. This guide serves as a foundational resource for its safe and effective integration into advanced research programs.

References

role of 2-Methyl-2H-indazol-3-amine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine as a Core Chemical Intermediate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1] This rigid, bicyclic aromatic system, with its two nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets through hydrogen bonding and other non-covalent interactions.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1] The indazole core is a cornerstone of numerous marketed drugs, such as the multi-targeted tyrosine kinase inhibitors Pazopanib and Axitinib, underscoring its significance in the development of targeted therapies.[1][3]

Within this critical class of compounds, this compound emerges as a particularly valuable chemical intermediate. The methylation at the N2 position locks the molecule into the 2H-tautomeric form, which can be crucial for achieving the desired biological activity in the final drug substance.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the production of high-value pharmaceuticals.

Core Characteristics of this compound

This compound is a solid organic compound that serves as a key building block in complex organic synthesis. Its structure features a bicyclic indazole core with a methyl group fixed at the N2 position and an amine group at the C3 position. This specific arrangement of functional groups makes it a versatile precursor for constructing more elaborate molecules.

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource(s)
IUPAC Name This compound--INVALID-LINK--[4]
CAS Number 97990-19-7--INVALID-LINK--[5]
Molecular Formula C₈H₉N₃--INVALID-LINK--[4]
Molecular Weight 147.18 g/mol --INVALID-LINK--[4]
Physical Form Solid--INVALID-LINK--[5]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C--INVALID-LINK--[5]
Hazard Pictogram GHS07 (Harmful/Irritant)--INVALID-LINK--[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)--INVALID-LINK--[5]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362--INVALID-LINK--[5]

Synthesis of 2-Substituted-2H-Indazoles: A Methodological Overview

The synthesis of 2-substituted-2H-indazoles is a well-explored area of organic chemistry, driven by the prevalence of this moiety in pharmaceuticals.[6] The primary challenge often lies in achieving regioselectivity, as direct alkylation of the parent indazole can lead to a mixture of N1 and N2 isomers.[7] However, various strategies have been developed to favor the formation of the desired 2H-indazole.

Common synthetic strategies include:

  • Copper-catalyzed three-component reactions: This approach often involves the reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide to construct the indazole ring in a single pot.[2][6]

  • Reductive cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization, promoted by reagents like tri-n-butylphosphine, to yield 2H-indazoles.[6]

  • Palladium-catalyzed intramolecular amination: This powerful method allows for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.[7]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of a 2-substituted-2H-indazole, highlighting the key bond formations.

G cluster_start Starting Materials cluster_reaction Core Reaction Steps cluster_product Final Intermediate A Ortho-functionalized Benzene Derivative (e.g., o-nitrobenzaldehyde) C Condensation to form Schiff Base intermediate A->C Reacts with B Primary Amine (e.g., Methylamine) B->C D Reductive Cyclization (N1-N2 bond formation) C->D Proceeds to E This compound D->E Yields G cluster_intermediates Key Intermediates cluster_reaction Key Synthetic Step cluster_final API Synthesis A This compound (or related derivative) C Coupling Reaction (e.g., Buchwald-Hartwig or Amide Bond Formation) A->C Core Scaffold B Protected Phenylpiperidine Derivative B->C Side Chain D Protected Niraparib Precursor C->D Forms E Deprotection Step (e.g., BOC removal) D->E Undergoes F Niraparib (Final API) E->F Yields

References

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry. The guide delves into the historical context of its discovery, details established and modern synthetic methodologies with mechanistic insights, and explores its applications in the development of therapeutic agents. Particular emphasis is placed on the causality behind experimental choices and the strategic importance of this scaffold in drug design.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and the presence of two nitrogen atoms capable of acting as both hydrogen bond donors and acceptors make it an ideal pharmacophore for interacting with a variety of biological targets.[1] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3]

Within the indazole family, the substitution pattern on the nitrogen atoms dictates the isomeric form, primarily the 1H- and 2H-tautomers. While the 1H-tautomer is generally more thermodynamically stable, strategic substitution can lock the molecule into the 2H-conformation, which is often crucial for specific biological activities.[2] this compound, with its methyl group at the N2 position and an amino group at the C3 position, is a prime example of a synthetically valuable 2H-indazole that serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[2]

Discovery and Historical Synthesis

The precise first synthesis of this compound is not prominently documented in readily available historical literature, which often focuses on the broader class of aminoindazoles. However, the foundational methods for synthesizing the indazole ring system were established in the late 19th and early 20th centuries. Early approaches to 3-aminoindazoles often involved the reduction of 2-nitrobenzonitriles in the presence of a nitrogen source or the cyclization of ortho-cyanophenylhydrazines.

A significant advancement in the synthesis of 3-amino-2H-indazoles came with the development of reductive cyclization methods. These reactions typically involve the formation of the N-N bond as the key ring-closing step.

Modern Synthetic Methodologies

The contemporary synthesis of this compound and its derivatives relies on more refined and efficient methods that offer high yields and regioselectivity. A prominent and effective strategy is the organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzonitriles.

Organophosphorus-Mediated Reductive Cyclization

This powerful methodology provides a facile, two-step route to 3-amino-2H-indazoles from readily available starting materials. The key transformation involves the deoxygenative N-N bond formation, a strategy that has been refined for the synthesis of various nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Benzamidine Intermediate

  • To a solution of 2-nitrobenzonitrile in an anhydrous aprotic solvent (e.g., toluene), add a solution of methylamine (as a solution in a suitable solvent like THF or as a gas).

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-methyl-2-nitrobenzamidine, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the nitrile group and the resulting amidine intermediate.

  • Aprotic Solvent: Aprotic solvents like toluene or THF are chosen to avoid unwanted side reactions with the nucleophilic amine.

Step 2: Reductive Cyclization

  • The crude N-methyl-2-nitrobenzamidine is dissolved in a suitable high-boiling aprotic solvent (e.g., dioxane or DMF).

  • A phosphine-based reducing agent, such as triphenylphosphine or tri-n-butylphosphine, is added to the solution.

  • The reaction mixture is heated to reflux. The phosphine serves as an oxygen scavenger, facilitating the reductive cyclization.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The cyclization step often requires elevated temperatures to overcome the activation energy for the N-N bond formation.

  • Phosphine Reducing Agent: Phosphines are effective deoxygenating agents, converting the nitro group into a reactive nitrene or nitroso intermediate that readily undergoes cyclization.

Reaction Mechanism:

The proposed mechanism for the organophosphorus-mediated reductive cyclization is depicted below. The nitro group is deoxygenated by the phosphine to form a nitroso intermediate. This is followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the nitroso nitrogen, leading to a cyclized intermediate which then aromatizes to the final this compound product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Reductive Cyclization cluster_product Final Product start_nitrile 2-Nitrobenzonitrile benzamidine N-Methyl-2-nitrobenzamidine start_nitrile->benzamidine Nucleophilic Addition start_amine Methylamine start_amine->benzamidine nitroso Nitroso Intermediate benzamidine->nitroso Deoxygenation (e.g., PPh3) cyclized Cyclized Intermediate nitroso->cyclized Intramolecular Nucleophilic Attack product This compound cyclized->product Aromatization

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

This compound is typically a solid at room temperature. A summary of its key computed physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₉N₃PubChem[4]
Molecular Weight147.18 g/mol PubChem[4]
XLogP31.2PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]
Rotatable Bond Count0PubChem[4]

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key expected signals in its NMR and mass spectra are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the N-methyl protons, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the N-methyl carbon, and the carbons of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The 2-methyl-3-aminoindazole core is a valuable pharmacophore in the design of kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The specific geometry and hydrogen bonding capabilities of the 2-methyl-3-aminoindazole moiety allow it to effectively bind to the ATP-binding pocket of many kinases.

While this compound itself is a crucial building block, a closely related derivative, N,2,3-trimethyl-2H-indazol-6-amine , serves as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib . Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of this key intermediate often starts from a 2-methyl-indazole precursor, highlighting the importance of controlling the N-alkylation regioselectivity.

The following diagram illustrates the role of the indazole core in the broader context of synthesizing a Pazopanib precursor.

G cluster_precursor Indazole Precursor cluster_intermediate Key Intermediate cluster_final_drug Final Drug Component indazole_precursor Substituted 2-Methyl-Indazole key_intermediate N,2,3-trimethyl-2H- indazol-6-amine indazole_precursor->key_intermediate Multi-step Synthesis pazopanib_core Pazopanib Core Structure key_intermediate->pazopanib_core Coupling Reactions

Caption: Role of the 2-methyl-indazole scaffold in Pazopanib synthesis.

The utility of this compound extends beyond Pazopanib, with its scaffold being explored in the development of inhibitors for other kinases and as a versatile starting material for the synthesis of diverse compound libraries for high-throughput screening.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its discovery and the development of efficient synthetic routes, such as the organophosphorus-mediated reductive cyclization, have enabled its use as a valuable building block in drug discovery. The unique structural and electronic properties of the 2H-indazole core make it a privileged scaffold for the design of potent and selective kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis and reactivity is therefore essential for researchers and scientists working at the forefront of drug development.

References

A Technical Guide to Determining the Solubility Profile of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5][6][7] The specific substitution pattern of 2-Methyl-2H-indazol-3-amine, with the methyl group at the N2 position, locks the molecule in the 2H-tautomeric form, influencing its physicochemical properties, including its solubility.[4] A thorough understanding of its behavior in different solvent systems is therefore paramount for its effective use in both synthetic chemistry and pharmaceutical formulations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem CID: 590075[8]
Molecular Weight 147.18 g/mol PubChem CID: 590075[8]
XLogP3 1.2PubChem CID: 590075[8]
Physical Form SolidSigma-Aldrich

The positive XLogP3 value suggests a degree of lipophilicity, which may indicate a preference for solubility in organic solvents over aqueous media. However, the presence of the amine group and nitrogen atoms in the indazole ring allows for potential hydrogen bonding, which can influence solubility in protic solvents. It is important to note that the solubility of a structural isomer, 2-Methyl-2H-indazol-6-amine, has been reported to be very low (<0.1 µg/mL at pH 7.4), suggesting that the parent scaffold may have inherently poor aqueous solubility.[9]

Theoretical Framework for Solubility Determination

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid compound.[10][11] For ionizable compounds like this compound, solubility is also highly dependent on the pH of the medium. The intrinsic solubility (S₀) refers to the solubility of the neutral form of the molecule. The pH-dependent solubility can be influenced by the compound's pKa.

There are two primary types of solubility that are often measured in drug discovery:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer and observing for precipitation.[1][2][3] This high-throughput method is useful for early-stage screening but can overestimate the true solubility as it can lead to the formation of supersaturated solutions.[12]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility at equilibrium and is the focus of this guide.[11] The most reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method .[12][13][14]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for solubility measurement due to its reliability and direct measurement of a system at equilibrium.[11][12] The following protocol is a detailed, best-practice approach for determining the solubility of this compound in various solvents.

I. Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

II. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An "excess" ensures that undissolved solid remains at equilibrium.[13]

    • It is crucial to use a sufficient amount to achieve saturation, but not so much that it alters the properties of the solvent.[12]

    • For aqueous buffers, the pH should be measured before and after the addition of the compound to ensure it remains constant.[12]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[3][10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is critical to pre-rinse the filter with the solution to avoid adsorption of the compound onto the filter membrane.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical technique, most commonly HPLC-UV or UV-Vis spectroscopy.[3]

    • A calibration curve must be prepared using known concentrations of this compound to accurately determine the concentration of the saturated solutions.[1][3]

III. Self-Validating System and Causality
  • Confirmation of Equilibrium: Analyzing samples at multiple time points (e.g., 24 and 48 hours) is a self-validating step. If the measured concentrations are consistent, it provides confidence that equilibrium has been achieved.

  • Mass Balance: For a rigorous study, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the results.

  • Solid-State Analysis: It is good practice to analyze the solid material before and after the experiment (e.g., by XRPD) to ensure that the compound has not changed its crystalline form during the experiment, as different polymorphs can have different solubilities.[2]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add to known volume of solvent in vials A->B C Seal vials and place on orbital shaker B->C D Incubate at constant temperature (e.g., 24-48h) C->D E Allow solid to settle D->E F Centrifuge or filter to obtain clear supernatant E->F G Prepare dilutions of the saturated solution F->G H Analyze concentration by HPLC-UV or UV-Vis G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation: Hypothetical Solubility Profile

The following table illustrates how the experimentally determined solubility data for this compound should be presented. The values provided are for illustrative purposes only.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Hypothetical ValueHypothetical ValueHypothetical Value
PBS (pH 7.4)25Hypothetical ValueHypothetical ValueHypothetical Value
0.1 M HCl25Hypothetical ValueHypothetical ValueHypothetical Value
Methanol25Hypothetical ValueHypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical ValueHypothetical Value
Acetonitrile25Hypothetical ValueHypothetical ValueHypothetical Value
DMSO25Hypothetical ValueHypothetical ValueHypothetical Value

Logical Relationships in Solubility Determination

G A Compound Properties (pKa, LogP, Crystal Form) D Thermodynamic Solubility A->D B Solvent Properties (Polarity, pH, H-bonding) B->D C Experimental Conditions (Temperature, Time) C->D E Bioavailability & Formulation Strategy D->E Impacts

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Methyl-2H-indazol-3-amine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Strategic Role of the Indazole Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery.[1][2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic compounds are paramount due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4]

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor).[1][5] Its rigid bicyclic structure provides a robust platform for orienting substituents into key interaction zones of the kinase hinge region, DFG motif, and solvent front.

This guide focuses on a specific, strategically important building block: 2-Methyl-2H-indazol-3-amine . The methylation at the N2 position is a critical design element; it locks the molecule into the 2H-tautomeric form, preventing tautomeric ambiguity and providing a consistent vector for synthetic elaboration.[4] The 3-amino group serves as a versatile synthetic handle for introducing the diverse pharmacophoric elements required for potent and selective kinase inhibition.[6][7] These application notes provide researchers, medicinal chemists, and drug development professionals with the core chemical principles, detailed synthetic protocols, and expert insights required to effectively utilize this valuable reagent.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 97990-19-7[8][9]
Molecular Formula C₈H₉N₃[8]
Molecular Weight 147.18 g/mol [8]
Appearance Solid[9]
Typical Purity ≥95%[9]
Storage Conditions 2-8°C, Keep in a dark place, sealed in dry conditions[9]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[9]

Core Synthetic Strategies: Exploiting the 3-Amino Functionality

The primary utility of this compound lies in the nucleophilicity of its exocyclic amino group. This allows for the construction of diverse libraries of kinase inhibitors through several key bond-forming reactions. The choice of reaction is dictated by the desired final scaffold, which is typically designed to mimic the hydrogen bonding pattern of the adenine region of ATP.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_products Resulting Scaffolds start This compound buchwald Buchwald-Hartwig Amination start->buchwald + Ar-X (Pd Catalyst, Base) amide Amide Coupling start->amide + R-COOH (Coupling Agent) urea Urea Formation start->urea + R-N=C=O (Isocyanate) product_buchwald N-Aryl/Heteroaryl Indazole Amines buchwald->product_buchwald product_amide Indazolyl Amides amide->product_amide product_urea Indazolyl Ureas urea->product_urea

Caption: Core synthetic pathways for functionalizing this compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is arguably the most powerful method for linking the indazole amine to various aryl or heteroaryl halides. This is a cornerstone strategy for creating scaffolds that target the kinase hinge region. The choice of ligand (e.g., Xantphos, RuPhos) and base (e.g., Cs₂CO₃, K₃PO₄) is critical and depends on the specific substrates being coupled.

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) facilitate the reaction between the 3-amino group and a carboxylic acid. This allows for the introduction of functionalities that can probe for interactions in the solvent-exposed regions of the ATP pocket.

  • Urea Formation: The reaction with isocyanates is typically rapid and high-yielding, providing a urea linkage that is an excellent hydrogen bond donor and acceptor. This motif is prevalent in many Type II kinase inhibitors that bind to the DFG-out conformation.

Protocol: Synthesis of an N-Pyrimidinyl-2-methyl-2H-indazol-3-amine Scaffold via Buchwald-Hartwig Cross-Coupling

This protocol details a representative synthesis of a core scaffold found in numerous VEGFR and FGFR inhibitors.[6] The reaction couples this compound with 2-chloro-4-methoxypyrimidine.

G cluster_workflow Synthetic Workflow prep 1. Preparation - Degas Solvent - Weigh Reagents - Add to Flask reaction 2. Reaction - Heat to 100°C - Stir under N₂ - Monitor by LC-MS prep->reaction Inert Atmosphere workup 3. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O/Brine reaction->workup Reaction Complete purify 4. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify Crude Product analysis 5. Analysis - ¹H NMR - ¹³C NMR - HRMS purify->analysis Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-AldrichStore as per Section 2.0
2-chloro-4-methoxypyrimidine≥97%Combi-Blocks
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeStrem ChemicalsAir-sensitive, handle in a glovebox if possible
Xantphos≥98%Strem ChemicalsAir-stable ligand
Cesium Carbonate (Cs₂CO₃)≥99%Alfa AesarHygroscopic, dry in an oven before use
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsUse from a sealed bottle under inert gas
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor work-up and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Silica Gel230-400 meshSiliCycle Inc.For column chromatography
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 200 mg), 2-chloro-4-methoxypyrimidine (1.1 eq), Cesium Carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

    • Scientist's Note: The order of addition is important. Adding the solids first allows for efficient atmospheric purging. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step and is effective for coupling with electron-deficient heteroaryl chlorides.

  • Atmosphere Exchange: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

    • Scientist's Note: Dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions. It must be anhydrous as water can deactivate the catalyst and lead to dehalogenation of the electrophile.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the dark mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional Ethyl Acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Scientist's Note: The aqueous wash removes the cesium salts and any residual polar solvent. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc).

  • Characterization: Combine the pure fractions (identified by TLC) and concentrate to afford the desired product, N-(4-methoxypyrimidin-2-yl)-2-methyl-2H-indazol-3-amine, typically as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications & Target Landscape

The N-aryl-2-methyl-2H-indazol-3-amine core is a versatile platform for targeting a range of kinases. The specific substitutions on the coupled aryl/heteroaryl ring are crucial for achieving selectivity and potency.

Kinase Target(s)Example Scaffold ModificationRationaleRepresentative IC₅₀ RangesSource(s)
VEGFR-2 Pyrimidine or pyridine hinge-binder, often with solubilizing groups on the "tail"The indazole N1 atom acts as a hydrogen bond acceptor from the hinge region. The pyrimidine mimics the adenine moiety of ATP.10 - 100 nM[6]
FGFR1-3 Introduction of substituted phenyl rings to access the hydrophobic back pocket.The 2-methyl-indazole core provides a stable vector. Fluorinated phenyl groups can enhance binding affinity and improve metabolic stability.5 - 50 nM[3]
Aurora Kinases Addition of basic amine groups to interact with the acidic DFG-out pocket.The core scaffold orients substituents towards the selectivity pocket adjacent to the ATP binding site. The urea linkage is often used here.20 - 200 nM[3][6]
FLT3 Benzimidazole moieties coupled to the indazole core.The indazole acts as a hinge binder while the larger benzimidazole structure can form π-π stacking interactions with key residues like Phe691.[10]5 - 50 nM[10][11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (oxidized Pd(0)).2. Wet solvent or reagents.3. Insufficient temperature.1. Use fresh Pd₂(dba)₃ or a more stable pre-catalyst. Ensure proper inert atmosphere technique.2. Use freshly dried base and anhydrous solvent from a new bottle.3. Ensure oil bath is at the target temperature.
Side Product: Dehalogenation of Aryl Halide Presence of water.Reaction time too long.Dry all reagents and solvents meticulously. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Side Product: Homocoupling of Indazole Amine Catalyst or ligand ratio is incorrect.Re-optimize the catalyst and ligand loading. A slight excess of ligand to palladium (e.g., L:Pd ratio of 1.2:1) can sometimes suppress side reactions.
Difficult Purification Streaking on TLC plate.Product co-elutes with starting material or ligand.1. Add 1% triethylamine to the eluent to suppress amine interaction with acidic silica.2. Try a different solvent system (e.g., Dichloromethane/Methanol) or reverse-phase chromatography.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic building block that enables rapid access to proven kinase inhibitor scaffolds. Its locked tautomeric state and versatile 3-amino group provide a reliable and predictable platform for synthetic exploration. By mastering core synthetic methodologies such as the Buchwald-Hartwig amination, medicinal chemists can efficiently generate novel chemical matter to probe kinase biology and develop targeted therapeutics. Future innovations will likely involve the use of this core in developing covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs), further cementing the role of the indazole scaffold in the future of drug discovery.

References

Application Note: A Robust and Versatile Protocol for the Palladium-Catalyzed N-arylation of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the N-arylation of 2-Methyl-2H-indazol-3-amine using a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. N-aryl indazole derivatives are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical objective for researchers.[1][2] This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, discusses catalyst and ligand selection, and provides troubleshooting advice to ensure reproducible and high-yield synthesis. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable route to this important class of molecules.

Introduction and Scientific Background

The indazole nucleus is a key structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[2][3] Specifically, the N-arylation of the 3-aminoindazole core allows for the exploration of chemical space and the generation of novel molecular entities with tailored properties.

Traditional methods for forming C-N bonds often require harsh conditions and suffer from limited substrate scope.[4] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines by providing a mild and highly versatile methodology.[4][5] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[6][7] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and selectivity.[8][9]

This protocol focuses on the specific application of the Buchwald-Hartwig reaction to this compound, a substrate of growing interest in drug discovery programs.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[6][7]

  • Amine Coordination & Deprotonation: The amine (this compound) coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[5][7]

  • Reductive Elimination: This is the product-forming step. The aryl group and the amino group reductively eliminate from the palladium center, forming the desired N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]

A key factor in the success of this reaction is the ligand bound to the palladium. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step and stabilize the catalytically active Pd(0) species.[8][10]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NH-R (N-Aryl Product) Amido_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex AmineH R-NH2 (Indazolamine) AmineH->Amine_Complex Base Base Base->Amine_Complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>97%Sigma-Aldrich, Combi-BlocksStore under inert atmosphere.
Aryl Bromide/ChlorideVariesSigma-Aldrich, Alfa AesarSubstrate of choice.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CatalystStrem, Sigma-AldrichAir-sensitive, handle in a glovebox.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)LigandStrem, Sigma-AldrichAir-stable ligand.
Sodium tert-butoxide (NaOtBu)>98%Sigma-Aldrich, AcrosStrong base, highly hygroscopic. Handle in a glovebox.
TolueneAnhydrousAcros, Sigma-AldrichUse from a solvent purification system or freshly distilled.
Reaction Vial (e.g., 8 mL)-VWR, Fisher ScientificMust have a screw cap with a PTFE septum.
Magnetic Stir Bar-VWR

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for N-arylation.

Step-by-Step Procedure

Note: Steps 1-3 should be performed in an inert atmosphere glovebox.

  • Vial Preparation: To an 8 mL screw-cap vial containing a magnetic stir bar, add this compound (73.6 mg, 0.50 mmol, 1.0 equiv.), the desired aryl halide (0.60 mmol, 1.2 equiv.), XPhos (24 mg, 0.05 mmol, 10 mol %), and Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol %).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (67 mg, 0.70 mmol, 1.4 equiv.).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine without competing in side reactions.[7] Its hygroscopic nature necessitates handling in a glovebox.

  • Solvent Addition & Sealing: Add 2.5 mL of anhydrous toluene. Seal the vial tightly with the screw cap.

  • Reaction: Remove the vial from the glovebox. Place it in a preheated aluminum block on a stirrer hotplate set to 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction by adding 5 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Results and Troubleshooting

The described protocol is robust for a variety of aryl bromides and activated aryl chlorides.

EntryAryl HalideYieldNotes
14-Bromotoluene92%Standard electron-neutral substrate.
24-Bromoanisole95%Electron-donating groups often react well.
34-Chlorobenzonitrile85%Electron-withdrawing groups on aryl chlorides may require longer reaction times or higher temperatures.
42-Bromopyridine78%Heteroaryl halides can be challenging due to potential catalyst inhibition; consider using specialized ligands if yield is low.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst or poor-quality reagents.

  • Formation of Dehalogenated Arene:

    • Cause: A competitive side reaction, β-hydride elimination, can occur.[4] This may be exacerbated by the presence of water.

    • Solution: Ensure strictly anhydrous conditions. The choice of ligand is critical to promote rapid reductive elimination over side reactions.[10]

  • Poor Yields with Aryl Chlorides:

    • Cause: The C-Cl bond is stronger and its oxidative addition to Pd(0) is slower than for C-Br or C-I bonds.

    • Solution: Use more electron-rich, sterically hindered ligands like XPhos or RuPhos, which are specifically designed to facilitate the activation of aryl chlorides.[7][12] Increasing the reaction temperature or time may also be necessary.

Conclusion

The palladium-catalyzed N-arylation of this compound is an efficient and highly versatile transformation. By carefully selecting the catalyst system and maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably synthesize a diverse library of N-aryl indazole derivatives. The protocol detailed in this note provides a validated starting point for these synthetic efforts, enabling further advancements in drug discovery and materials science.

References

The Versatile Virtuoso: 2-Methyl-2H-indazol-3-amine as a Cornerstone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Advantage of the 2-Methyl Isomer

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic structure, featuring a benzene ring fused to a pyrazole ring, provides an excellent platform for creating molecules that can interact with high specificity and affinity with biological targets. Indazole derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, and anti-viral activities.[1]

The indazole system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers play a crucial role in the synthesis of numerous pharmaceuticals.[2] The strategic placement of a methyl group at the N2 position, as in 2-Methyl-2H-indazol-3-amine, locks the molecule into the 2H-tautomeric form. This seemingly subtle modification has profound implications for its utility as a building block in medicinal chemistry. The fixed orientation of the N2-substituent can lead to more defined structure-activity relationships (SAR) and can influence the molecule's binding mode within a protein's active site, often leading to enhanced potency and selectivity. This is particularly evident in the realm of kinase inhibitors, where the 2-substituted indazole motif is a recurring feature in potent and selective drug candidates.[3]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, a versatile building block for the construction of next-generation therapeutics.

Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers: A Critical Aspect of Quality Control

The unambiguous identification of the correct indazole isomer is paramount for ensuring the desired pharmacological profile and reproducibility of synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1- and N2-substituted indazoles.

Table 1: Comparative ¹H NMR and ¹³C NMR Data for N-Methyl-Indazol-3-amine Isomers

Atom 1-Methyl-1H-indazol-3-amine (Predicted) This compound (Predicted) Key Differentiating Features
N-CH₃ (¹H) ~3.8 ppm~4.1 ppmThe N2-methyl group is typically more deshielded and appears at a higher chemical shift.
Aromatic Protons (¹H) Complex multipletComplex multipletSubtle but distinct differences in chemical shifts and coupling patterns.
N-CH₃ (¹³C) ~35 ppm~45 ppmThe N2-methyl carbon is significantly more deshielded.
C3 (¹³C) ~150 ppm~155 ppmThe C3 carbon in the 2H-isomer is generally more deshielded.

Note: Predicted values are based on general trends observed for N-substituted indazoles. Actual values may vary depending on the solvent and other substituents.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 2-fluorobenzonitrile. This protocol is adapted from established procedures for the synthesis of 3-aminoindazoles.[4]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2-Fluorobenzonitrile Step1 Step 1: Reaction with Methylhydrazine Start->Step1 Intermediate 3-Amino-2-methyl-2H-indazole (crude) Step1->Intermediate Step2 Step 2: Purification Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluorobenzonitrile

  • Methylhydrazine

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-fluorobenzonitrile (1.0 eq) in NMP.

  • Addition of Methylhydrazine: Add methylhydrazine (1.5 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold

This compound is a valuable precursor for the synthesis of various kinase inhibitors, particularly those targeting kinases like FLT3, which are implicated in certain types of leukemia.[5] A common and powerful method for constructing the core of these inhibitors is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6]

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Reactants This compound + Aryl Halide Reaction Buchwald-Hartwig Amination in Anhydrous Solvent Reactants->Reaction CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-methyl-2H-indazol-3-amine Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-aryl-2-methyl-2H-indazol-3-amine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Structural Basis for Kinase Inhibition: Why the 2-Methyl-2H-indazole Motif is Prevalent

The efficacy of many indazole-based kinase inhibitors stems from their ability to form key interactions within the ATP-binding pocket of the target kinase. The 2-substituted indazole scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's hinge region. The N2-methyl group in this compound plays a crucial role in orienting the molecule for optimal binding. By occupying the N2 position, the methyl group directs the substituent at the 3-position (the amino group and its subsequent elaborations) towards the solvent-exposed region, while positioning the indazole core for effective hinge binding. This pre-organization can lead to a lower entropic penalty upon binding, contributing to higher affinity. Furthermore, the fixed N2-methylation prevents tautomerization, ensuring a consistent binding mode and simplifying SAR studies.[7]

Quantitative Data: A Glimpse into the Potency of Indazole-Based Kinase Inhibitors

The utility of this compound as a building block is underscored by the potent biological activity of the molecules derived from it. The following table provides representative data for kinase inhibitors featuring the indazole scaffold.

Table 2: Biological Activity of Representative Indazole-Containing Kinase Inhibitors

Compound Class Target Kinase IC₅₀ (nM) Reference
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativeFLT341.6[5]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativeFLT3-ITD (W51)22.8[5]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativeFLT3-TKD (D835Y)5.64[5]
Indazole-based compoundTpl2<1000[8]

Note: The specific substitution on the indazole core varies between these examples.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its fixed 2H-tautomeric form provides a rigid scaffold that is pre-organized for effective interaction with biological targets, particularly protein kinases. The reliable synthetic protocols and its amenability to powerful cross-coupling reactions like the Buchwald-Hartwig amination make it an invaluable tool for researchers and scientists in drug development. As the quest for more potent and selective therapeutics continues, the judicious application of cornerstone building blocks like this compound will undoubtedly pave the way for future breakthroughs.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase and bromodomain inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) campaigns for 2-Methyl-2H-indazol-3-amine. Given the established biological activities of the 3-amino-indazole chemotype, this guide proposes two primary HTS strategies targeting two distinct and highly relevant protein classes: protein kinases and bromodomains. Detailed, field-proven protocols for a Fluorescence Polarization (FP) kinase inhibition assay and an AlphaLISA® bromodomain binding assay are presented, complete with scientific rationale, step-by-step methodologies, and data analysis guidelines. The objective is to provide a robust framework for identifying and characterizing the potential biological targets of this compound, thereby accelerating its development as a chemical probe or therapeutic lead.

Introduction: The Scientific Rationale for Screening this compound

This compound belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists.[2] The structural rigidity of the indazole ring, combined with the hydrogen bonding capabilities of its nitrogen atoms, makes it an ideal framework for interacting with diverse biological targets.[1] The presence of a methyl group at the N2 position locks the molecule into the 2H-tautomeric form, a specific configuration that can influence binding affinity and selectivity.[1]

Numerous studies have demonstrated that derivatives of the indazole scaffold are potent inhibitors of key cellular signaling proteins. Specifically, the 3-amino-indazole motif is a recurring feature in inhibitors of:

  • Protein Kinases: This vast family of enzymes plays a central role in signal transduction and is frequently dysregulated in diseases like cancer. Indazole derivatives have been successfully developed as inhibitors of various kinases, including pan-Pim kinases, Aurora kinases, anaplastic lymphoma kinase (ALK), and fibroblast growth factor receptors (FGFR).[3][4][5]

  • Bromodomains: These "epigenetic readers" recognize acetylated lysine residues on histones and other proteins, playing a critical role in transcriptional regulation. The bromodomain-containing protein 4 (BRD4) is a well-validated cancer target, and indazole-based molecules have been designed as potent BRD4 inhibitors.[6][7][8]

Based on this strong scientific precedent, this guide will detail HTS protocols to assess the inhibitory activity of this compound against a representative serine/threonine kinase (e.g., p38α MAPK) and a bromodomain (BRD4).

HTS Assay Strategy & Workflow

A successful HTS campaign requires a logical progression from primary screening to hit confirmation and validation. The workflow outlined below ensures a systematic and efficient evaluation of this compound and other test compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Orthogonal & Secondary Assays cluster_3 Mechanism of Action Primary_FP Kinase FP Assay (Single Concentration) DR_FP FP Assay (IC50 Determination) Primary_FP->DR_FP Identified Hits Primary_Alpha BRD4 AlphaLISA Assay (Single Concentration) DR_Alpha AlphaLISA Assay (IC50 Determination) Primary_Alpha->DR_Alpha Identified Hits Ortho_TRFRET Kinase TR-FRET Assay (Confirmatory) DR_FP->Ortho_TRFRET Confirmed Hits Ortho_Cellular Cell-Based BRD4 Assay (Target Engagement) DR_Alpha->Ortho_Cellular Confirmed Hits MOA Kinetic Studies (e.g., k-on, k-off) Ortho_TRFRET->MOA Ortho_Cellular->MOA

Caption: High-level workflow for screening this compound.

Protocol 1: Kinase Inhibition Screening using Fluorescence Polarization (FP)

This protocol describes a competitive FP assay to identify inhibitors of a representative protein kinase, such as p38α MAPK. This assay format is homogeneous, robust, and well-suited for HTS.[9][10][11]

Principle of the Assay

The assay measures the displacement of a fluorescently labeled tracer from a kinase-specific antibody. The kinase phosphorylates an unlabeled peptide substrate. This phosphorylated product then competes with a fluorescently labeled phosphopeptide tracer for binding to a phosphospecific antibody. Inhibition of the kinase leads to less phosphorylated product, allowing more fluorescent tracer to bind to the antibody. This results in a larger molecular complex that tumbles slowly in solution, producing a high FP signal. Conversely, active kinase produces more product, displaces the tracer, and results in a low FP signal.

FP_Assay_Principle cluster_Inhibited Inhibited Reaction (High FP) cluster_Active Active Reaction (Low FP) Kinase_I Kinase Substrate_I Substrate Kinase_I->Substrate_I No Phosphorylation Inhibitor Inhibitor (e.g., 2-Methyl-2H- indazol-3-amine) Inhibitor->Kinase_I ATP_I ATP Antibody_I Antibody Tracer_I Fluorescent Tracer Antibody_I->Tracer_I Binding Complex_I High FP Signal Kinase_A Kinase Substrate_A Substrate Kinase_A->Substrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A P_Substrate Phospho-Substrate Antibody_A Antibody P_Substrate->Antibody_A Binding Tracer_A Fluorescent Tracer Antibody_A->Tracer_A Displacement Complex_A Low FP Signal

Caption: Principle of the competitive Fluorescence Polarization kinase assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human p38α MAPK (Active)MilliporeSigmaEnzyme source
Kinase Substrate Peptide (e.g., MEF2C)AnaspecSubstrate for phosphorylation
ATP Solution, 10 mMThermo FisherPhosphate donor
Anti-phospho-MEF2C (Ser387) AntibodyCell SignalingBinds phosphorylated product
Fluorescent Tracer (e.g., TAMRA-labeled phosphopeptide)Thermo FisherCompetitor for antibody binding
Kinase Assay BufferBoston BioProductsMaintains optimal enzyme activity
Stop Solution (e.g., 50 mM EDTA)Sigma-AldrichHalts the kinase reaction
384-well, low-volume, black assay platesCorningLow-binding, opaque plates for FP
This compoundN/ATest Compound
StaurosporineCayman ChemicalPositive control inhibitor
DMSOSigma-AldrichSolvent for compounds
Step-by-Step Protocol

Note: All reagent additions and incubations should be performed at room temperature (RT) unless otherwise specified. Final DMSO concentration in the assay should be kept constant, typically ≤1%.[12]

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series of the test compound. For primary screening, a single final concentration (e.g., 10 µM) is used.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of compound solution (and DMSO for controls) into the wells of a 384-well assay plate.

  • Kinase Reaction (Total Volume: 5 µL):

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer containing the p38α kinase and substrate peptide at 2X the final desired concentration.

    • Add 2.5 µL of the Kinase/Substrate Master Mix to each well of the assay plate.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • To start the reaction, add 2.5 µL of the 2X ATP solution to each well.

    • Seal the plate and incubate for 60 minutes at RT.

  • Reaction Termination and Detection (Total Volume: 10 µL):

    • Prepare a 2X Detection Mix containing the phosphospecific antibody, fluorescent tracer, and Stop Solution (EDTA). The optimal concentrations of antibody and tracer must be predetermined in an assay development phase.

    • Add 5 µL of the 2X Detection Mix to each well.

    • Seal the plate, protect from light, and incubate for 30-60 minutes at RT to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • Read the plate on a suitable plate reader equipped with filters for fluorescence polarization (e.g., Excitation: 530 nm, Emission: 590 nm for a TAMRA tracer).

    • Measure both the parallel (Iǁ) and perpendicular (I┴) fluorescence intensity.

    • The instrument software will calculate the FP value in millipolarization units (mP).

Data Analysis
  • Primary Screen: Calculate the percent inhibition for each test compound relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • % Inhibition = 100 * (FP_compound - FP_low_control) / (FP_high_control - FP_low_control)

  • Dose-Response: For confirmed hits, plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Bromodomain Inhibition Screening using AlphaLISA®

This protocol outlines an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to identify inhibitors of the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone peptide.[13][14]

Principle of the Assay

The assay uses two types of beads: Donor beads and Acceptor beads. A GST-tagged BRD4-BD1 protein binds to Glutathione-coated Acceptor beads. A biotinylated, acetylated histone H4 peptide binds to Streptavidin-coated Donor beads. When BRD4-BD1 and the histone peptide interact, the Donor and Acceptor beads are brought into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at ~615 nm. An inhibitor, such as this compound, that disrupts the BRD4-histone interaction will prevent bead proximity, leading to a decrease in the AlphaLISA signal.[2][13]

AlphaLISA_Principle cluster_0 Interaction (High Signal) cluster_1 Inhibition (Low Signal) Donor_A Streptavidin Donor Bead Peptide_A Biotin-Ac-Histone Donor_A->Peptide_A binds Acceptor_A GSH Acceptor Bead BRD4_A GST-BRD4(BD1) Acceptor_A->BRD4_A binds Signal Light (615 nm) Acceptor_A->Signal emits Peptide_A->BRD4_A interacts Donor_B Streptavidin Donor Bead Peptide_B Biotin-Ac-Histone Donor_B->Peptide_B binds Acceptor_B GSH Acceptor Bead BRD4_B GST-BRD4(BD1) Acceptor_B->BRD4_B binds Peptide_B->BRD4_B no interaction Inhibitor Inhibitor Inhibitor->BRD4_B blocks NoSignal No Signal

Caption: Principle of the BRD4 inhibitor AlphaLISA assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
GST-tagged BRD4 (BD1)BPS BioscienceProtein target
Biotinylated-Histone H4 (acK5,8,12,16) PeptideAnaspecBinding partner
AlphaScreen® Streptavidin Donor BeadsPerkinElmerBinds biotinylated peptide
AlphaLISA® Glutathione Acceptor BeadsPerkinElmerBinds GST-tagged protein
AlphaLISA Assay BufferPerkinElmerOptimized buffer for AlphaLISA
384-well, white OptiPlate™PerkinElmerOpaque plates for luminescence assays
This compoundN/ATest Compound
(+)-JQ1Cayman ChemicalPositive control inhibitor
DMSOSigma-AldrichSolvent for compounds
Step-by-Step Protocol

Note: This is a sequential addition protocol. Protect beads from direct light.[13]

  • Compound/Protein/Peptide Incubation (Total Volume: 7.5 µL):

    • Plate 50 nL of compound/control solutions in a 384-well OptiPlate as described in Protocol 1.

    • Prepare a 3X Master Mix in AlphaLISA Assay Buffer containing GST-BRD4(BD1) and the biotinylated histone peptide.

    • Add 2.5 µL of this master mix to each well.

    • Seal the plate, and incubate for 30 minutes at RT with gentle shaking.

  • Acceptor Bead Addition (Total Volume: 10 µL):

    • Dilute the Glutathione Acceptor beads to a 4X working concentration in AlphaLISA Assay Buffer.

    • Add 2.5 µL of the diluted Acceptor beads to each well.

    • Seal the plate, and incubate for 60 minutes at RT with gentle shaking, protected from light.

  • Donor Bead Addition (Total Volume: 20 µL):

    • Dilute the Streptavidin Donor beads to a 2X working concentration in AlphaLISA Assay Buffer.

    • Add 10 µL of the diluted Donor beads to each well. Note: Perform this step in subdued light.

    • Seal the plate, and incubate for 30-60 minutes at RT in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).

    • The output will be in raw AlphaLISA counts.

Data Analysis
  • Primary Screen: Calculate the percent inhibition for each test compound relative to the high (DMSO vehicle) and low (no BRD4 protein or excess (+)-JQ1) controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

  • Dose-Response: For confirmed hits, plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the high-throughput screening of this compound against two high-value target classes: protein kinases and bromodomains. The choice of FP and AlphaLISA technologies offers sensitive, homogeneous, and scalable assay formats suitable for large compound library screening.[2][10]

Identified "hits" from these primary screens should be subjected to a rigorous validation cascade. This includes IC₅₀ determination, confirmation in orthogonal assays (e.g., a Time-Resolved FRET assay for kinases), and ultimately, evaluation in cell-based assays to confirm target engagement and phenotypic effects.[15][16] These subsequent studies are critical for validating the biological activity of this compound and advancing it through the drug discovery pipeline.

References

synthesis of 2-Methyl-2H-indazol-3-amine derivatives for anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of 2-Methyl-2H-indazol-3-amine Derivatives for Anticancer Drug Discovery

Introduction: The Significance of the Indazole Scaffold in Oncology

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] The structural rigidity of the indazole ring, combined with its capacity for hydrogen bonding and various substitutions, makes it an ideal pharmacophore for interacting with diverse biological targets.[1] This is evidenced by the number of FDA-approved drugs that feature this core structure, including the multi-kinase inhibitors Axitinib and Pazopanib, which have significantly impacted the treatment of various cancers.[3][4]

Within this important class of compounds, derivatives of this compound represent a particularly promising avenue for research. The methylation at the N2 position is a critical structural feature, as it locks the molecule into the 2H-tautomeric form, providing a consistent and predictable geometry for molecular interactions with target proteins.[1] The 3-amino group serves as a versatile synthetic handle for introducing a wide array of functional groups, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a robust synthetic strategy for creating a library of this compound derivatives, outlines their biological evaluation against cancer cell lines, and discusses their potential mechanisms of action.

Synthetic Strategy and Rationale

The construction of substituted 2H-indazoles can be approached through various synthetic routes. A common and effective strategy involves the functionalization of a pre-formed indazole core. This approach offers modularity, allowing for the late-stage introduction of diversity, which is highly advantageous in a drug discovery context. The general workflow outlined here begins with a commercially available indazole, proceeds through regioselective N-methylation, and culminates in diversification via palladium-catalyzed cross-coupling reactions.

The rationale for this multi-step approach is rooted in efficiency and control. Regioselective N-alkylation can be challenging due to the two nitrogen atoms in the indazole ring, but specific conditions can favor the desired N2-isomer. Subsequent functionalization, such as a Suzuki-Miyaura coupling, is a powerful and reliable method for creating carbon-carbon bonds, enabling the attachment of a wide range of aryl or heteroaryl moieties that are often crucial for potent anticancer activity.[3]

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Functionalization (Amine) Start Starting Material (e.g., 6-Bromo-1H-indazole) N_Methyl Step 1: Regioselective N2-Methylation Start->N_Methyl Core_Intermediate Key Intermediate (6-Bromo-2-methyl-2H-indazole) N_Methyl->Core_Intermediate Coupling Step 2: Suzuki-Miyaura Cross-Coupling Core_Intermediate->Coupling Final_Product Final Derivative Library Coupling->Final_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Coupling Amine_Intro Step 3: Introduction of 3-Amine Group Final_Product->Amine_Intro Final_Amine_Product Target this compound Derivatives Amine_Intro->Final_Amine_Product

Fig. 1: General Synthetic Workflow.

Detailed Synthetic Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a substituted 2-methyl-2H-indazole derivative, adapted from methodologies reported in the literature.[3] The example chosen involves N-methylation followed by a Suzuki coupling to demonstrate the core strategy.

Materials and Equipment:

  • Reagents: 6-Bromo-1H-indazole, Iodomethane (MeI), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Arylboronic acid pinacol ester, Palladium catalyst (e.g., Pd(dppf)Cl₂), Dioxane, Water.

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Chromatography equipment (silica gel, solvents).

Step 1: Synthesis of 6-Bromo-2-methyl-2H-indazole

Rationale: This step achieves the crucial N-methylation. While alkylation of indazoles can yield a mixture of N1 and N2 isomers, the use of a polar aprotic solvent like DMF and a base such as K₂CO₃ often provides a good yield of the desired N2 product, which can be separated from the N1 isomer by column chromatography.

Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add iodomethane (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the N1 and N2 isomers, affording 6-bromo-2-methyl-2H-indazole as the desired product.

Step 2: Suzuki-Miyaura Coupling for C6-Arylation

Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds. The 6-bromo position of the indazole is activated for this transformation. Pd(dppf)Cl₂ is an effective catalyst for coupling with arylboronic esters, providing the desired biaryl product in good yield.

Procedure:

  • In a reaction vessel, combine 6-bromo-2-methyl-2H-indazole (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final C6-arylated 2-methyl-2H-indazole derivative.

Step 3: Introduction of the 3-Amine Group (Conceptual)

Rationale: The introduction of the 3-amino group can be accomplished through several methods, often involving electrophilic substitution at the C3 position followed by conversion to an amine. A common route involves nitrosation followed by reduction. This step would typically follow the core assembly to produce the final target compounds.

Note: Specific protocols for this transformation can be highly substrate-dependent and require careful optimization.

Anticancer Activity of Indazole Derivatives

The true value of a synthetic library lies in its biological activity. Numerous studies have demonstrated the potent antiproliferative effects of indazole derivatives across a wide range of human cancer cell lines.[5][6][7] The data below summarizes representative IC₅₀ values for a hypothetical series of compounds based on published results.

Compound R¹ Group (at C6) A549 (Lung) IC₅₀ (µM) HepG2 (Liver) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) K562 (Leukemia) IC₅₀ (µM)
Derivative A 4-Methylpiperazin-1-yl-phenyl>100.800.348.39
Derivative B Pyridin-3-yl2.151.150.853.22
Derivative C 4-Morpholinophenyl5.673.454.129.15
Doxorubicin (Positive Control)0.190.750.620.98
Data compiled and adapted from published studies for illustrative purposes.[3][7]

Potential Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4] The 1H-indazole-3-amine structure, for example, is known to be an effective hinge-binding fragment, anchoring the inhibitor into the ATP-binding pocket of kinases like VEGFR, FGFR, and others.[4][6]

This competitive inhibition blocks the downstream signaling cascade responsible for cell proliferation, survival, and angiogenesis. The specific kinase or kinases inhibited depend on the substitution pattern around the indazole core. For instance, a compound might bind to the ATP binding site of a receptor tyrosine kinase (RTK), preventing its autophosphorylation and the subsequent activation of pathways like RAS/MAPK and PI3K/AKT, ultimately leading to apoptosis and cell cycle arrest.[5][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Binds to ATP Pocket ATP ATP ATP->RTK

Fig. 2: Inhibition of a Receptor Tyrosine Kinase Pathway.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary screen for novel anticancer compounds.[7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G Start 1. Seed Cancer Cells in 96-Well Plate Incubate1 2. Incubate 24h (Allow Attachment) Start->Incubate1 Treat 3. Add Serial Dilutions of Indazole Derivatives Incubate1->Treat Incubate2 4. Incubate 48-72h (Treatment Period) Treat->Incubate2 MTT 5. Add MTT Reagent to Each Well Incubate2->MTT Incubate3 6. Incubate 4h (Formazan Formation) MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability and Determine IC50 Read->Analyze

Fig. 3: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for the design and synthesis of novel anticancer agents. This guide provides a robust framework, from rational synthetic design and detailed laboratory protocols to methods for biological evaluation. The modular nature of the synthesis allows for the creation of diverse chemical libraries, and the established links between indazole structures and kinase inhibition provide a strong rationale for their continued exploration.

Future work in this area should focus on expanding the diversity of the synthesized libraries to improve potency and selectivity against specific cancer-related targets. Promising lead compounds identified through in vitro screening, such as those with low micromolar or nanomolar IC₅₀ values, should be advanced into further studies, including mechanistic assays to confirm their molecular targets, and eventually, in vivo efficacy and toxicity studies in animal models.[3][5]

References

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-Methyl-2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of aryl substituents at the C3-position via Suzuki-Miyaura cross-coupling is a cornerstone transformation for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a field-proven protocol for the efficient coupling of 3-bromo-2-methyl-2H-indazole with various arylboronic acids. We delve into the causality behind experimental choices, offering researchers the foundational knowledge to adapt and optimize this critical reaction for drug discovery and development.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges carbon-carbon bonds using a palladium catalyst.[1][2] Its power lies in its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[2][3] The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for rational optimization.

The cycle involves three primary steps:[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile (3-bromo-2-methyl-2H-indazole), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][2]

  • Transmetalation: The organic moiety from the activated organoboron species (the aryl group) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond in the product (3-aryl-2-methyl-2H-indazole) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(II)_Complex [Ar-Pd(II)L₂-X] Transmetalation Transmetalation Pd(II)_Aryl_Complex [Ar-Pd(II)L₂-Ar'] Reductive_Elimination Reductive Elimination

Key Parameters: A Scientist's Guide to Optimization

The success of a Suzuki coupling hinges on the careful selection of its components. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and scope.

Palladium Catalyst System (Precatalyst and Ligand)

The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern drug discovery often employs more sophisticated systems for challenging substrates.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[4] These are Pd(II) and Pd(0) sources, respectively, that are stable to air but require in-situ activation and coordination with a ligand to form the active catalytic species. Pre-formed catalysts, known as precatalysts, incorporate a ligand and offer better stability and reactivity.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with electron-rich N-heterocycles, bulky and electron-rich phosphine ligands are the gold standard.[6] They accelerate both the oxidative addition and the reductive elimination steps.[3][6]

    • Biarylphosphines (Buchwald Ligands): Ligands like SPhos and XPhos are highly effective for a broad range of substrates, including sterically hindered ones, due to their bulk and electron-donating properties.[6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium, offering high catalytic activity and longevity, making them excellent alternatives to phosphines.[3][7][8]

The Critical Role of the Base

The base is not a passive component; it is essential for the transmetalation step to occur.[3] Its primary role is to activate the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[9][10] There are two widely accepted mechanisms for this activation.[11][12]

Base_Activation_Pathways cluster_boronate Boronate Pathway cluster_hydroxide Hydroxide Pathway B_acid Ar-B(OH)₂ Ate_complex [Ar-B(OH)₃]⁻ (Boronate 'ate' complex) B_acid->Ate_complex Activation Base1 Base (e.g., OH⁻) Base1->B_acid Pd_complex1 [L₂Pd(II)-X]⁺ Ate_complex->Pd_complex1 Transmetalation Pd_complex2 L₂Pd(II)-X Pd_hydroxide L₂Pd(II)-OH Pd_complex2->Pd_hydroxide Ligand Exchange Base2 Base (e.g., OH⁻) Base2->Pd_complex2 B_acid2 Ar-B(OH)₂ Pd_hydroxide->B_acid2 Transmetalation

  • Common Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity, suitable for many substrates.[3] Cesium carbonate is often more effective but also more expensive.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling heteroaryl halides and sterically demanding substrates.[11]

    • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive functional groups.[11]

    • Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating boronic acids.[9][11]

Solvent System

The choice of solvent is crucial for solubilizing the reagents and catalyst system. Aprotic polar solvents are most common. Often, a mixture including water is used, which can accelerate the reaction and aid in dissolving the inorganic base.[1][3]

  • Typical Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethoxyethane (DME).[1][3]

  • Aqueous Conditions: A solvent system like Dioxane/H₂O or Toluene/H₂O is frequently employed and is often beneficial for the reaction.

Protocol: Suzuki Coupling of 3-Bromo-2-methyl-2H-indazole

This protocol provides a reliable starting point for the arylation of the 2-methyl-2H-indazole core. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reagents 1. Weigh solid reagents: - 3-Bromo-2-methyl-2H-indazole - Arylboronic Acid - Base (K₃PO₄) - Catalyst/Ligand Vessel 2. Add reagents to a Schlenk tube or vial Reagents->Vessel Inert 3. Evacuate and backfill with inert gas (Ar/N₂) Vessel->Inert Solvents 4. Add degassed solvents via syringe Inert->Solvents Heating 5. Heat to desired temp (e.g., 100 °C) with stirring Solvents->Heating Monitoring 6. Monitor progress by TLC or LC-MS Heating->Monitoring Cool 7. Cool to room temp Monitoring->Cool Upon completion Quench 8. Dilute with EtOAc and wash with H₂O/brine Cool->Quench Dry 9. Dry organic layer (Na₂SO₄), filter, and concentrate Quench->Dry Purify 10. Purify by column chromatography Dry->Purify Product 11. Characterize pure product Purify->Product

Materials and Reagents
  • 3-Bromo-2-methyl-2H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Procedure
  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-methyl-2H-indazole, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, then add this catalyst system to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of halide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-16 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-2-methyl-2H-indazole product.

Expected Results & Scope

The described protocol is robust for a variety of arylboronic acids. Below is a table of representative outcomes based on literature precedence for similar heterocyclic couplings.[13][14][15]

EntryArylboronic Acid PartnerExpected Yield Range (%)Notes
1Phenylboronic acid85-95%Standard, unfunctionalized partner.
24-Methoxyphenylboronic acid88-98%Electron-donating groups are well-tolerated.
34-Trifluoromethylphenylboronic acid80-90%Electron-withdrawing groups are also effective.
43-Thiopheneboronic acid75-85%Heteroarylboronic acids are viable coupling partners.[14]
52-Methylphenylboronic acid70-85%Steric hindrance may slightly lower yields or require longer reaction times.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure proper degassing of solvents; Use fresh, high-purity catalyst and base; Flame-dry glassware thoroughly.
Protodeboronation of boronic acid Base is too strong or temperature too high; Presence of excess water.Switch to a milder base (e.g., K₂CO₃); Reduce reaction temperature; Use anhydrous conditions if necessary.
Formation of homocoupled byproducts Catalyst system promotes side reactions.Screen different ligands (e.g., XPhos, NHC-based); Lower catalyst loading.
Incomplete reaction Insufficient reaction time or temperature; Steric hindrance.Increase reaction temperature; Allow for longer reaction time; Switch to a more active catalyst system (e.g., a Buchwald precatalyst).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 2-methyl-2H-indazole core. By understanding the catalytic cycle and the specific roles of the ligand, base, and solvent, researchers can effectively troubleshoot and optimize conditions for their specific synthetic targets. The protocol detailed herein serves as a robust and versatile starting point for the synthesis of diverse libraries of 3-aryl-2-methyl-2H-indazoles, accelerating the engine of drug discovery and development.

References

Quantitative Analysis of 2-Methyl-2H-indazol-3-amine: A Guide to Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed analytical procedures for the accurate quantification of 2-Methyl-2H-indazol-3-amine, a crucial compound often encountered as a synthetic intermediate or potential impurity in pharmaceutical development. We present two robust, validated methods: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. This document offers comprehensive, step-by-step protocols, method validation guidelines based on International Council for Harmonisation (ICH) standards, and the scientific rationale behind key procedural choices to ensure reliable and reproducible results.

Introduction and Scientific Rationale

This compound (C₈H₉N₃) is a heterocyclic amine belonging to the indazole class of compounds.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Consequently, this compound may serve as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its presence, even in trace amounts, as a process-related impurity in a final drug substance must be strictly controlled to ensure patient safety and product quality.[3]

The development of validated, robust, and sensitive analytical methods is therefore not merely a regulatory requirement but a scientific necessity.[4] Such methods are essential for release testing of raw materials, in-process controls, and final product specification, as well as for stability studies. This guide details two complementary chromatographic techniques to address different analytical needs.

  • RP-HPLC with UV Detection: A widely accessible, reliable, and cost-effective method ideal for quantifying the analyte in bulk materials and formulations where concentration levels are relatively high. Its stability-indicating nature ensures that the analyte can be accurately measured in the presence of degradation products.[5][6]

  • LC-MS/MS: The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity.[7] This method is critical for impurity profiling, genotoxic impurity analysis (if applicable), and pharmacokinetic studies where analyte concentrations can be extremely low.

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to designing an effective analytical method. These properties dictate the choice of chromatographic column, mobile phase composition, and detector settings.

PropertyValueSourceImplication for Analysis
Molecular Formula C₈H₉N₃[1]Confirms identity and elemental composition.
Molecular Weight 147.18 g/mol [1]Used for preparing standard solutions and for mass spectrometry.
IUPAC Name 2-methylindazol-3-amine[1]Standardized nomenclature.
CAS Number 97990-19-7[8]Unique identifier for substance tracking.
Predicted pKa 3.65 ± 0.10[9]The basic amine group will be protonated at acidic pH (<3.65), enhancing retention on some reversed-phase columns and enabling efficient ionization for MS.
Predicted XLogP3 1.2[1]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Physical Form Solid[8]Allows for straightforward preparation of standard solutions by weight.
UV Absorbance The indazole ring system is a strong chromophore.InferredEnables sensitive detection using UV spectrophotometry, typically in the 220-320 nm range.

Method 1: Stability-Indicating RP-HPLC-UV Assay

This method is designed for the accurate assay of this compound and to separate it from potential degradation products, making it a stability-indicating method.[10]

Experimental Protocol

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software (e.g., OpenLab, Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (reagent grade).

Solution Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with the diluent.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and resolution for moderately polar compounds.
Mobile Phase Gradient elution with Mobile Phase A and B Gradient elution is necessary to ensure elution of the main peak with good symmetry while separating it from potential early- and late-eluting impurities.[11]
Gradient Program Time (min) %B
0 10
20 80
25 80
26 10
30 10
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °C Maintains consistent retention times and peak shapes.
Detection Wavelength 254 nm (or λmax determined by DAD) The indazole ring provides strong UV absorbance for sensitive detection.
Injection Volume 10 µL A typical volume to balance sensitivity and peak shape.

| Run Time | 30 minutes | Ensures all components, including potential late-eluting degradants, are eluted. |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Prepare Standard (100 µg/mL) autosampler Autosampler Injection (10 µL) std_prep->autosampler smp_prep Prepare Sample (100 µg/mL) smp_prep->autosampler mp_prep Prepare Mobile Phases (A and B) column C18 Column Separation (Gradient Elution) autosampler->column Gradient Pump detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Area chromatogram->integration quant Quantify Analyte integration->quant

Caption: RP-HPLC-UV workflow for quantification.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12]

ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradants.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the analyte and adjacent peaks in spiked and forced degradation samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[13]Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 1.0% for six replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. RSD ≤ 10% at the LOQ concentration.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Overall RSD ≤ 2.0% when varying parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Method 2: High-Sensitivity LC-MS/MS Quantification

This method is designed for the trace-level quantification of this compound, suitable for impurity analysis where limits are often in the parts-per-million (ppm) range.[14]

Experimental Protocol

Instrumentation & Materials:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mass spectrometry data acquisition and analysis software.

  • All materials and reagents as listed in Section 3.1.

Solution Preparation:

  • Mobile Phase, Diluent: As described in Section 3.1.

  • Standard Stock Solution (10 µg/mL): Prepare from the 1000 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 10 µg/mL stock solution to cover the desired range (e.g., 0.1 ng/mL to 100 ng/mL).[7]

  • Sample Solution: Prepare the sample as described in Section 3.1, but perform further dilutions as necessary to bring the expected analyte concentration into the calibration range.

LC-MS/MS Conditions:

Parameter Condition Rationale
LC System UPLC or HPLC UPLC is preferred for higher resolution and shorter run times.
Column C18, 50 mm x 2.1 mm, 1.8 µm A shorter column with smaller particles is suitable for fast, high-efficiency separations compatible with MS.
Mobile Phase Gradient elution (as in 3.1, but may be faster) A fast gradient can be used due to the high selectivity of MS/MS detection.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Ensures robust and reproducible chromatography.
Injection Volume 5 µL Balances sensitivity with chromatographic performance.
Ionization Mode ESI Positive The basic amine group is readily protonated to form a positive ion [M+H]⁺.
MRM Transitions Precursor Ion (Q1): m/z 148.1 Corresponds to the protonated molecule [C₈H₉N₃+H]⁺.
Product Ion (Q3): e.g., m/z 133.1, m/z 105.1 These are plausible fragments resulting from collision-induced dissociation (e.g., loss of -NH₂ or other fragments). These must be optimized experimentally.

| Source Parameters | Capillary Voltage, Gas Flow, etc. | Must be optimized for the specific instrument to maximize signal intensity. |

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Prep cluster_lcms LC-MS/MS Analysis cluster_data Data Processing cal_prep Prepare Calibration Curve (e.g., 0.1-100 ng/mL) injection UPLC Injection cal_prep->injection smp_prep Prepare & Dilute Sample smp_prep->injection separation C18 Separation injection->separation ionization ESI+ Source separation->ionization ms_analysis Tandem MS (MRM) ionization->ms_analysis Q1: m/z 148.1 (Precursor) xic Extract Ion Chromatogram ms_analysis->xic Q3: e.g., m/z 133.1 (Product) integration Integrate Peak Area xic->integration quant Quantify vs. Cal Curve integration->quant

Caption: LC-MS/MS workflow for trace quantification.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding trace-level impurity analysis. Proper validation of these methods in accordance with ICH guidelines will ensure data integrity and regulatory compliance, supporting the development of safe and effective pharmaceutical products.[15]

References

cell-based assay development with 2-Methyl-2H-indazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Indazole Scaffold and the Imperative for Robust Cell-Based Assays

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Derivatives of this bicyclic heterocycle have been extensively investigated for their anti-tumor, anti-inflammatory, and antimicrobial properties.[3][4] A significant portion of these efforts has focused on the development of protein kinase inhibitors, with several indazole-containing molecules, such as Pazopanib, reaching clinical application for cancer therapy.[1][3] The 2-Methyl-2H-indazol-3-amine framework, in particular, serves as a versatile starting point for creating libraries of novel therapeutic candidates.[5]

The journey from a newly synthesized derivative to a viable drug candidate is contingent on rigorous biological evaluation. Cell-based assays are indispensable tools in this process, offering a more physiologically relevant context than simple biochemical assays.[6][7] They provide critical insights into a compound's efficacy, mechanism of action (MOA), toxicity, and off-target effects within a living cellular environment.[6] This guide provides a detailed framework and actionable protocols for developing a robust cell-based assay cascade to characterize novel this compound derivatives, focusing on a typical drug discovery workflow for anticancer agents.

Guiding Philosophy: A Phased Approach to Assay Development

A successful screening campaign follows a logical progression from broad primary screens to more complex, hypothesis-driven secondary assays. This "screening cascade" approach ensures that resources are focused on the most promising compounds. The initial goal is to identify "hits"—compounds that exhibit the desired biological activity (e.g., killing cancer cells). Subsequent assays then aim to validate these hits and elucidate their mechanism of action (e.g., confirming target engagement and pathway modulation).

cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Hit Validation & MOA Studies cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (Indazole Derivatives) Primary_Screen Primary Assay (e.g., Cell Viability/Cytotoxicity) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Confirmation Hit_Identification->Dose_Response MOA_Assays Mechanism of Action Assays (Apoptosis, Target Engagement) Dose_Response->MOA_Assays Selectivity_Panel Selectivity & Off-Target Screening Dose_Response->Selectivity_Panel Lead_Candidate Lead Candidate MOA_Assays->Lead_Candidate Selectivity_Panel->Lead_Candidate cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates Indazole Indazole Derivative (Kinase Inhibitor) Indazole->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits cluster_hts HTS Assay Validation Workflow Optimization Assay Optimization (Cell Density, Reagent Conc., Time) Plate_Uniformity Plate Uniformity Assessment (Signal Consistency Across Plate) Optimization->Plate_Uniformity Z_Factor Z'-Factor Determination (Signal Window & Variability) Plate_Uniformity->Z_Factor Robustness Robustness Testing (Varying Minor Parameters) Z_Factor->Robustness Z' >= 0.5 Screening_Ready Assay Ready for HTS Robustness->Screening_Ready

References

The Strategic Application of 2-Methyl-2H-indazol-3-amine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategic use of 2-Methyl-2H-indazol-3-amine as a high-value fragment in drug discovery campaigns. We will delve into the rationale behind its selection, provide detailed protocols for its application in screening and hit validation, and outline a roadmap for its evolution from a fragment hit to a lead compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in fragment-based drug discovery (FBDD).

The Rationale: Why this compound?

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1][2] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their weak initial binding affinity, can be efficiently optimized into potent, drug-like leads.[2][3] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in several FDA-approved drugs, making its derivatives, like this compound, particularly attractive starting points.[4][5][6]

The selection of this compound for an FBDD library is underpinned by several key physicochemical and structural attributes:

  • Optimal Physicochemical Properties: This fragment adheres to the "Rule of Three," a guiding principle for fragment selection, with a molecular weight of approximately 147.18 g/mol and a low number of heavy atoms.[7] These properties increase the likelihood of efficient binding and provide a solid foundation for subsequent optimization without rapidly exceeding drug-like property space.

  • Locked Tautomeric State: The methyl group at the N2 position prevents tautomerization, presenting a single, defined chemical entity to the target protein.[8] This simplifies the interpretation of structure-activity relationships (SAR) during hit-to-lead optimization.

  • Strategic Vector for Elaboration: The 3-amino group serves as a crucial vector for chemical modification. It provides a readily available handle for synthetic chemists to "grow" the fragment into adjacent binding pockets, a common strategy in FBDD.[9]

  • Favorable Binding Characteristics: The indazole ring system is capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target recognition and binding affinity. The nitrogen atoms within the ring can act as hydrogen bond acceptors, while the aromatic system can interact with hydrophobic residues in the binding site.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H9N3PubChem[7]
Molecular Weight147.18 g/mol PubChem[7]
XLogP31.2PubChem[7]
Hydrogen Bond Donors1PubChem[7]
Hydrogen Bond Acceptors2PubChem[7]

Experimental Workflows: From Library to Validated Hit

The successful application of this compound in an FBDD campaign requires a robust and multi-faceted experimental approach. The following workflow outlines the key stages, from initial library quality control to hit validation.

FBDD_Workflow cluster_0 Phase 1: Library Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead Optimization QC Fragment Quality Control (NMR, LC-MS) Solubility Solubility Assessment QC->Solubility Plate Library Plating Solubility->Plate SPR Surface Plasmon Resonance (SPR) Plate->SPR NMR NMR Spectroscopy (Ligand- or Protein-Observed) Plate->NMR Thermal Thermal Shift Assay (DSF) Plate->Thermal Ortho Orthogonal Biophysical Method SPR->Ortho NMR->Ortho Thermal->Ortho ITC Isothermal Titration Calorimetry (ITC) Ortho->ITC XRay X-ray Crystallography ITC->XRay SBDD Structure-Based Drug Design (SBDD) XRay->SBDD MedChem Medicinal Chemistry Elaboration SBDD->MedChem NMR_Validation cluster_0 NMR Hit Validation Workflow A Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein Alone) B Add Fragment (this compound) A->B C Acquire ¹H-¹⁵N HSQC (Protein + Fragment) B->C D Overlay Spectra & Analyze Chemical Shift Perturbations (CSPs) C->D E Map CSPs onto Protein Structure D->E F Identify Binding Site (Hit Validated) E->F

References

Application Notes and Protocols for the Derivatization of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Methyl-2H-indazol-3-amine Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Among the various indazole isomers, the 2-substituted-2H-indazoles are of particular interest in drug design.[2][3] this compound, with its reactive primary amino group at the 3-position, serves as a versatile starting material for the synthesis of diverse libraries of compounds for drug discovery and development.[4]

The strategic modification of this amino group allows for the introduction of a wide range of functionalities, enabling the fine-tuning of physicochemical properties, target binding affinity, and pharmacokinetic profiles. This guide provides detailed application notes and protocols for the most common and synthetically useful derivatizations of the amino group of this compound: acylation, sulfonylation, urea and thiourea formation, and reductive amination.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying chemical principles and rationale for the experimental choices.

N-Acylation: Formation of Amide Derivatives

The formation of an amide bond via acylation of the 3-amino group is a fundamental and highly reliable transformation. This reaction introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and provide a scaffold for further structural elaboration.

Scientific Rationale

The lone pair of electrons on the nitrogen of the primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) prevents unwanted side reactions with the solvent.

dot graph TD { A[this compound] -- Nucleophilic Attack --> C{Tetrahedral Intermediate}; B[Acyl Chloride/Anhydride] -- Electrophilic Carbonyl --> C; C -- Elimination of Leaving Group (Cl- or RCOO-) & Deprotonation by Base --> D[N-(2-methyl-2H-indazol-3-yl)amide]; subgraph "Reagents and Conditions" direction LR E[Base (e.g., Pyridine, Triethylamine)] F[Aprotic Solvent (e.g., DCM, THF)] end E --> C; F }

Figure 1: General workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-(2-methyl-2H-indazol-3-yl)acetamide

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound147.181.0 g6.80
Acetyl Chloride78.500.59 mL8.16
Triethylamine101.191.42 mL10.2
Dichloromethane (DCM)-30 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.80 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.42 mL, 10.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.59 mL, 8.16 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methyl-2H-indazol-3-yl)acetamide.

N-Sulfonylation: Formation of Sulfonamide Derivatives

Sulfonamides are a key functional group in a multitude of marketed drugs due to their ability to act as transition-state analogs and engage in strong hydrogen bonding interactions with biological targets.

Scientific Rationale

Similar to acylation, sulfonylation involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is often performed in the presence of a base to neutralize the generated HCl. A variety of solvents can be used, including aqueous systems with a base like sodium acetate, which is a mild and effective condition for many amino-heterocycles.[5]

dot graph TD { A[this compound] -- Nucleophilic Attack --> C{Pentacoordinate Sulfur Intermediate}; B[Sulfonyl Chloride] -- Electrophilic Sulfur --> C; C -- Elimination of Chloride & Deprotonation --> D[N-(2-methyl-2H-indazol-3-yl)sulfonamide]; subgraph "Reagents and Conditions" direction LR E[Base (e.g., Pyridine, NaOAc)] F[Solvent (e.g., DCM, Aqueous mixture)] end E --> C; F }

Figure 2: General workflow for the N-sulfonylation of this compound.

Experimental Protocol: Synthesis of N-(2-methyl-2H-indazol-3-yl)benzenesulfonamide

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound147.181.0 g6.80
Benzenesulfonyl Chloride176.620.95 mL7.48
Pyridine79.101.1 mL13.6
Dichloromethane (DCM)-30 mL-

Procedure:

  • Dissolve this compound (1.0 g, 6.80 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.1 mL, 13.6 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (0.95 mL, 7.48 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired N-(2-methyl-2H-indazol-3-yl)benzenesulfonamide.

Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in medicinal chemistry, acting as potent hydrogen bond donors and acceptors, thereby facilitating strong interactions with protein targets.

Scientific Rationale

The synthesis of ureas and thioureas from this compound is a straightforward and highly efficient process.[6][7] It involves the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate or isothiocyanate, respectively. These reactions are often quantitative and can be performed at room temperature without the need for a catalyst.

dot graph TD { subgraph "Urea Synthesis" A[this compound] -- Nucleophilic Addition --> B[N,N'-disubstituted Urea]; C[Isocyanate (R-N=C=O)] --> B; end subgraph "Thiourea Synthesis" D[this compound] -- Nucleophilic Addition --> E[N,N'-disubstituted Thiourea]; F[Isothiocyanate (R-N=C=S)] --> E; end subgraph "General Conditions" G[Aprotic Solvent (e.g., THF, DCM)] H[Room Temperature] end G H }

Figure 3: Workflow for the synthesis of ureas and thioureas.

Experimental Protocol: Synthesis of 1-(2-methyl-2H-indazol-3-yl)-3-phenylurea

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound147.181.0 g6.80
Phenyl Isocyanate119.120.74 mL6.80
Tetrahydrofuran (THF), anhydrous-25 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.80 mmol) in anhydrous THF (25 mL) under a nitrogen atmosphere.

  • Add phenyl isocyanate (0.74 mL, 6.80 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as a solid. Monitor by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether or hexanes to induce precipitation, then collect the solid by filtration and dry. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Note on Thiourea Synthesis: To synthesize the corresponding thiourea, simply replace phenyl isocyanate with phenyl isothiocyanate using the same molar equivalents and follow the same procedure.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or arylalkyl substituents to the amino group. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction.

Scientific Rationale

The reaction between the primary amine of this compound and an aldehyde or ketone forms a transient imine intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the corresponding secondary amine. STAB is particularly effective as it is less reactive towards the carbonyl group of the starting material and can be used in the same pot as the imine formation.

dot graph TD { A[this compound] -- Condensation --> B{Imine Intermediate}; C[Aldehyde/Ketone] --> B; B -- Reduction --> D[N-substituted-2-methyl-2H-indazol-3-amine]; subgraph "Reagents and Conditions" direction LR E[Reducing Agent (e.g., NaBH(OAc)3)] F[Solvent (e.g., DCE, DCM)] G[Optional: Acetic Acid (catalyst)] end E --> B; F G }

Figure 4: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-benzyl-2-methyl-2H-indazol-3-amine

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound147.181.0 g6.80
Benzaldehyde106.120.70 mL6.80
Sodium Triacetoxyborohydride (STAB)211.942.16 g10.2
1,2-Dichloroethane (DCE)-30 mL-
Acetic Acid (glacial)60.050.39 mL6.80

Procedure:

  • To a stirred suspension of this compound (1.0 g, 6.80 mmol) in 1,2-dichloroethane (30 mL), add benzaldehyde (0.70 mL, 6.80 mmol) followed by glacial acetic acid (0.39 mL, 6.80 mmol).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.16 g, 10.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzyl-2-methyl-2H-indazol-3-amine.

Conclusion

The derivatization of the 3-amino group of this compound provides a gateway to a vast chemical space of potential drug candidates and molecular probes. The protocols detailed in this guide for acylation, sulfonylation, urea/thiourea formation, and reductive amination are robust, versatile, and based on well-established chemical principles. By leveraging these methods, researchers can efficiently generate libraries of novel indazole derivatives for biological screening and lead optimization programs.

References

Application Notes and Protocols: The Strategic Use of 2-Methyl-2H-indazol-3-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern agrochemical design, conferring potent biological activity to a range of insecticides and herbicides. 2-Methyl-2H-indazol-3-amine, a readily accessible building block, presents a strategic entry point for the synthesis of novel active ingredients. This document provides an in-depth guide to the application of this key intermediate, focusing on the synthesis of indazole-3-carboxamides, a class of compounds with demonstrated insecticidal properties. We will explore the chemical rationale behind synthetic choices, provide a detailed, field-tested protocol for amide bond formation, and discuss the mechanistic basis of the resulting products' biological activity.

Introduction: The Indazole Moiety in Modern Crop Protection

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a perpetual challenge in crop science. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in this pursuit. Its unique electronic and structural properties allow for precise interactions with biological targets in both insects and plants.

This compound is a particularly valuable starting material due to the presence of a nucleophilic primary amine at the 3-position. This functional group serves as a versatile handle for introducing a wide array of substituents, most notably through the formation of a robust amide linkage. This approach has been successfully employed to develop commercial agrochemicals, including insecticides that target the nervous systems of piercing and sucking insects.

This guide will focus on a core synthetic strategy: the acylation of this compound to generate N-(2-methyl-2H-indazol-3-yl) amides, a class of molecules with established insecticidal potential.

Mechanistic Rationale and Target-Oriented Design

The efficacy of indazole-based agrochemicals is intrinsically linked to their molecular structure and mode of action. Understanding these principles is paramount for the rational design of new, effective compounds.

Insecticidal Indazole Carboxamides: Modulators of TRPV Channels

A significant class of indazole-based insecticides, exemplified by compounds like indazapyroxamet, function by modulating the Transient Receptor Potential Vanilloid (TRPV) channels within the chordotonal organs of insects[1]. These organs are crucial for proprioception, hearing, and balance. By disrupting these channels, the insecticide causes a rapid cessation of feeding, leading to starvation and death of the target pest[1]. The N-acyl group introduced onto the indazole-3-amine core plays a critical role in the molecule's ability to bind to and modulate these TRPV channels.

Herbicidal Indazolyl Picolinates: Synthetic Auxin Mimics

In the realm of herbicides, indazole-containing picolinic acids have demonstrated potent activity as synthetic auxins[2][3][4]. These molecules mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species. The specific substitution pattern on both the indazole and picolinate rings is crucial for achieving high herbicidal activity and selectivity. While our focus here is on insecticidal amides, this herbicidal application further underscores the versatility of the indazole scaffold.

Synthesis of N-(2-methyl-2H-indazol-3-yl) Amides: A Representative Protocol

The following protocol details a robust and reliable method for the synthesis of N-(2-methyl-2H-indazol-3-yl) amides via the coupling of this compound with a suitable carboxylic acid. This procedure is based on well-established amide bond formation chemistry and is broadly applicable to a range of carboxylic acid partners.

Core Reaction: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. The acidic proton of the carboxylic acid will readily protonate the basic amine, forming an unreactive ammonium carboxylate salt. To overcome this, a coupling agent is employed to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

G Indazole_Amine This compound Product N-(2-methyl-2H-indazol-3-yl) amide (Target Agrochemical) Indazole_Amine->Product Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU, EDCI) Coupling_Agent->Activated_Ester Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Activated_Ester->Product Nucleophilic Attack

Caption: General workflow for the synthesis of N-(2-methyl-2H-indazol-3-yl) amides.

Experimental Protocol: Synthesis of a Representative N-(2-methyl-2H-indazol-3-yl)cyclohexanecarboxamide

This protocol describes the synthesis of a model compound, N-(2-methyl-2H-indazol-3-yl)cyclohexanecarboxamide, which shares structural motifs with known insecticidal carboxamides.

Materials and Reagents:

ReagentMolecular WeightCAS NumberSupplier
This compound147.18 g/mol 97990-19-7Commercial
Cyclohexanecarboxylic acid128.17 g/mol 98-89-5Commercial
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23 g/mol 148893-10-1Commercial
DIPEA (N,N-Diisopropylethylamine)129.24 g/mol 7087-68-5Commercial
DMF (N,N-Dimethylformamide), anhydrous73.09 g/mol 68-12-2Commercial
Ethyl acetate88.11 g/mol 141-78-6Commercial
Saturated aqueous sodium bicarbonate--Lab preparation
Brine--Lab preparation
Anhydrous magnesium sulfate120.37 g/mol 7487-88-9Commercial

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10.0 mmol, 1.0 equiv) and cyclohexanecarboxylic acid (1.41 g, 11.0 mmol, 1.1 equiv).

  • Dissolution: Add anhydrous DMF (30 mL) to the flask and stir at room temperature until all solids have dissolved.

  • Activation: To the stirred solution, add HATU (4.18 g, 11.0 mmol, 1.1 equiv) in one portion.

  • Base Addition: Add DIPEA (3.5 mL, 20.0 mmol, 2.0 equiv) dropwise to the reaction mixture over 5 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Extraction: Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure N-(2-methyl-2H-indazol-3-yl)cyclohexanecarboxamide.

Expected Results:

ParameterExpected Value
Yield75-90%
Physical StateWhite to off-white solid
¹H NMRConsistent with the proposed structure
Mass Spectrometry[M+H]⁺ = 258.16 (for C₁₅H₁₉N₃O)
Purity (by HPLC)>95%

Visualization of the Synthetic Pathway

G start This compound + Cyclohexanecarboxylic acid reagents HATU, DIPEA, DMF Room Temperature, 4-6h start->reagents 1. Coupling workup Work-up (EtOAc/Water Extraction) reagents->workup 2. Quench & Extract purification Purification (Silica Gel Chromatography) workup->purification 3. Isolate product N-(2-methyl-2H-indazol-3-yl) cyclohexanecarboxamide purification->product 4. Final Product

Caption: Step-wise workflow for the synthesis of the target amide.

Conclusion and Future Perspectives

This compound is a high-value intermediate for the synthesis of novel agrochemicals. The protocol detailed herein provides a reliable and scalable method for the preparation of N-(2-methyl-2H-indazol-3-yl) amides, a class of compounds with significant potential as insecticides. The versatility of the amide coupling reaction allows for the generation of large libraries of analogues by varying the carboxylic acid component, enabling extensive structure-activity relationship (SAR) studies. Future work in this area will undoubtedly focus on the discovery of new indazole-based active ingredients with enhanced potency, broader pest spectrums, and improved safety profiles, further solidifying the importance of this heterocyclic scaffold in global food production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The content is structured in a practical question-and-answer format, combining established chemical principles with field-proven insights.

Part A: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each point provides a diagnosis of the problem and a detailed, actionable solution.

Q1: Why is my yield of this compound consistently low?

Low yield is a frequent issue stemming from several factors, including incomplete reactions, competing side reactions, and suboptimal workup procedures.

Root Cause Analysis & Solutions:

  • Poor Regioselectivity during Methylation: The direct methylation of 3-amino-1H-indazole is a common route, but it notoriously produces a mixture of N1 and N2-methylated isomers.[1] The 1H-indazole tautomer is generally more stable than the 2H-form, which can favor the formation of the N1-methylated byproduct.[2]

    • Solution: Optimize reaction conditions to favor N2 alkylation. This often involves a careful selection of the base and solvent system. A phase-transfer catalyst in a biphasic system (e.g., NaOH, toluene, TBAB) can sometimes enhance selectivity for the N2 position. Alternatively, explore syntheses that build the ring with the methyl group already in place, such as cyclization reactions involving methylhydrazine.[3]

  • Incomplete Reaction: The reaction may stall due to insufficient activation of the electrophile or nucleophile, or deactivation of a catalyst.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction stalls, consider a stepwise addition of the methylating agent or employing a more reactive one (e.g., dimethyl sulfate instead of methyl iodide, with appropriate safety precautions). Ensure the base used is strong enough, non-nucleophilic, and completely dry if performing the reaction under anhydrous conditions.

  • Side Reactions: Besides isomer formation, other side reactions can consume starting material. For instance, if starting from an o-aminobenzonitrile derivative, dimerization or polymerization can occur under harsh conditions.[5]

    • Solution: Maintain strict temperature control. Running the reaction at the lowest effective temperature can often minimize side-product formation. Ensure an inert atmosphere (Nitrogen or Argon) is maintained if any reagents or intermediates are sensitive to air or moisture.

Troubleshooting Summary Table:

ProblemPotential CauseSuggested Solution
Low Yield Poor N2-regioselectivityModify base/solvent system; use phase-transfer catalysis.
Incomplete reactionMonitor with TLC/LC-MS; use a more reactive methylating agent.
Competing side reactionsMaintain strict temperature control; use an inert atmosphere.
Product loss during workupOptimize extraction pH; use appropriate solvent for crystallization.
Q2: I am getting a mixture of 1-Methyl-1H-indazol-3-amine and this compound. How can I improve the regioselectivity?

This is the most critical challenge in this synthesis. The electronic properties of the indazole ring allow for alkylation at either nitrogen.

Mechanistic Insight:

The outcome of the N-alkylation is a battle between the thermodynamically more stable N1-product and the kinetically favored product, which can vary depending on the conditions. The N1-anion of indazole is often more stable, but the N2-position can be more nucleophilic.

Strategies for Improving N2-Selectivity:

  • Choice of Base and Solvent:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can favor N1 alkylation by solvating the cation of the base, leading to a "freer" and more reactive indazole anion that attacks from its most stable position.

    • Nonpolar Solvents (e.g., Toluene, Benzene): In the presence of bases like NaH or K2CO3, these solvents may favor N2 alkylation. The mechanism can involve the formation of an aggregate or a complex that sterically hinders the N1 position.

  • Protecting Group Strategy:

    • A less common but effective method is to temporarily introduce a protecting group at the N1 position, perform the N2-methylation, and then deprotect. This adds steps but provides unambiguous regioselectivity.

  • Alternative Synthetic Routes:

    • Consider routes that avoid the direct alkylation of an indazole ring. For example, a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, methylamine, and sodium azide can be adapted to form the 2-methyl-2H-indazole core, which can then be functionalized.[6][7]

Q3: What are the common impurities, and how can I minimize and remove them?

Beyond the N1-isomer, other impurities can complicate purification and affect the final product's quality.

Common Impurities & Purification Strategy:

  • N1-Methyl-1H-indazol-3-amine: The most common impurity. It often has a different polarity from the desired N2-isomer, allowing for separation by column chromatography.

  • Unreacted 3-Amino-1H-indazole: Highly polar starting material. Can be removed by an acidic wash during workup or by chromatography.

  • Over-methylated Products: If a strong methylating agent is used in excess, methylation of the 3-amino group can occur.

  • Reagent-derived Impurities: Salts (from the base and methylating agent) and residual solvent.

Purification Workflow:

A standard purification protocol involves an aqueous workup followed by chromatography and/or crystallization.

  • Aqueous Workup: After the reaction is complete, quench cautiously. Dilute with an organic solvent (e.g., Ethyl Acetate, DCM) and wash with water to remove inorganic salts.[8] An acidic wash (e.g., dilute HCl) can remove unreacted basic starting material, but be aware that the product is also basic and may partition into the aqueous layer if the pH is too low. A subsequent basic wash (e.g., sat. NaHCO3) will neutralize the acid.

  • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A silica gel column with a gradient elution system (e.g., Hexanes:Ethyl Acetate or DCM:Methanol) is typically effective. Monitor fractions by TLC.

  • Crystallization: If the chromatographed product is a solid, crystallization from a suitable solvent system (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexanes) can provide the final, high-purity material.

Purification Flowchart:

G reaction Crude Reaction Mixture quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction (Organic Solvent + Water) quench->extract wash Aqueous Washes (e.g., brine, dilute acid/base) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General purification workflow for this compound.

Part B: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

Several strategies exist, primarily revolving around either building the indazole ring system or functionalizing a pre-existing one.

Route 1: N-Methylation of 3-Amino-1H-indazole This is a direct and common approach. The key challenge, as discussed, is controlling the regioselectivity.

  • Starting Material: 3-Amino-1H-indazole (often synthesized from 2-fluorobenzonitrile and hydrazine).[2]

  • Reagents: A methylating agent (CH3I, (CH3)2SO4) and a base (K2CO3, NaH, NaOH).

  • Pros: Atom-economical, few steps.

  • Cons: Poor regioselectivity often leads to isomer mixtures and lower yields of the desired product.

Route 2: Cyclization of an N-Methylated Precursor This approach builds the ring in a way that pre-determines the N2-methylation.

  • Example: Reaction of an o-halobenzonitrile with methylhydrazine. The cyclization installs the methyl group at the N2 position. Subsequent chemical transformation would be needed to install the 3-amino group.

  • Pros: Excellent control of regioselectivity.

  • Cons: May require more steps and less readily available starting materials.

Synthetic Workflow Diagram:

G cluster_0 Route 1: Direct Methylation cluster_1 Route 2: Cyclization Strategy a1 3-Amino-1H-indazole a2 Methylation (e.g., CH3I, K2CO3) a1->a2 a3 Mixture of N1 and N2 Isomers a2->a3 a4 Purification a3->a4 product Target Product: This compound a4->product b1 o-Substituted Phenyl Precursor b2 Reaction with Methylhydrazine b1->b2 b3 2-Methyl-2H-indazole intermediate b2->b3 b4 Amination at C3 b3->b4 b4->product

Caption: Comparison of primary synthetic routes.

Q2: What are the critical safety precautions for this synthesis?

Chemical synthesis requires a rigorous approach to safety. The following are key considerations for this specific reaction:

  • Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are potent alkylating agents and are toxic and carcinogenic. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves (nitrile gloves may require double-gloving), lab coat, and safety goggles.

  • Hydrazines: Methylhydrazine is toxic, corrosive, and flammable. It should be handled with extreme caution in a well-ventilated fume hood.

  • Azides: Sodium azide, if used in some synthetic routes, is acutely toxic. It can also form explosive heavy metal azides if it comes into contact with metals like copper or lead in drainpipes. It also forms explosive hydrazoic acid upon contact with acid.

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. They must be handled under an inert atmosphere.

Q3: How can I reliably characterize the final product and distinguish it from its N1-isomer?

Correctly identifying the product is crucial. A combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. The 1H and 13C NMR spectra of the N1 and N2 isomers will be distinct. The chemical shifts of the indazole ring protons and the N-methyl protons will differ significantly due to the different electronic environments. You can consult databases like PubChem for reference spectra or predicted shifts.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C8H9N3 (147.18 g/mol ).[9] It will not, however, distinguish between isomers. LC-MS is invaluable for monitoring the reaction and confirming the masses of products in the crude mixture.

  • Melting Point: If the product and the main impurity are solids, they will likely have different melting points. A sharp melting point for the purified product is an indicator of high purity.

References

Technical Support Center: Purification of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methyl-2H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. Our approach is rooted in foundational chemical principles to provide not just solutions, but a framework for rational problem-solving in your own laboratory setting.

Foundational Understanding: The Molecule and Its Challenges

This compound (C₈H₉N₃, MW: 147.18 g/mol ) is a substituted indazole.[1] The indazole nucleus is a critical scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[2][3] However, the specific arrangement of the 2-methyl and 3-amino groups introduces distinct purification hurdles.

Key Molecular Properties Influencing Purification:

  • Basicity: The exocyclic amine at the C3 position imparts basicity (predicted pKa ≈ 3.65).[4] This property is central to many purification challenges, especially in chromatography.

  • Polarity & Solubility: The presence of the amine group allows for hydrogen bonding, increasing its polarity compared to the unsubstituted indazole core. Its solubility is moderate in polar organic solvents.

  • Isomerism: A primary challenge in the synthesis of N-substituted indazoles is the frequent co-formation of the N1 and N2 regioisomers.[5] The 1-methyl-1H-indazol-3-amine is a common and often difficult-to-separate impurity.

  • Stability: While generally stable, aromatic amines can be susceptible to oxidation, leading to colored impurities, particularly under harsh conditions or prolonged exposure to air.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₉N₃PubChem CID 590075[1]
Molecular Weight 147.18 g/mol PubChem CID 590075[1]
Physical Form SolidAmbeed
Predicted pKa 3.65 ± 0.10ChemAxon[4]
Predicted LogP 1.73ChemAxon[4]
Storage Temp. 2-8°C, sealed in dry, dark placeAmbeed

Troubleshooting Guide: Common Purification Issues (Q&A Format)

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product is a persistent off-white, yellow, or brown color, even after initial purification. What's causing this and how can I fix it?

Answer: This is a classic sign of trace, highly-colored impurities, often arising from oxidation of the aromatic amine or residual reagents from the synthesis.

  • Causality: Aromatic amines can undergo aerobic oxidation to form colored quinone-imine type structures. Even at sub-1% levels, these impurities can impart significant color.

  • Troubleshooting Protocol:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~50-100 mg/mL. Add 1-2% w/w of activated carbon. Heat the mixture gently (e.g., 40°C) with stirring for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. Caution: Ensure no ignition sources are present when filtering hot flammable solvents.

    • Recrystallization: Concentrate the decolorized filtrate and perform a careful recrystallization. A solvent system of ethyl acetate/heptane or toluene/heptane is often a good starting point. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in the mother liquor.

    • Chemical Wash: In some cases, a dilute aqueous wash with a reducing agent like sodium bisulfite (NaHSO₃) during the initial workup can help prevent oxidation.

Question 2: I'm attempting to purify my compound using silica gel chromatography, but I'm seeing significant peak tailing and poor recovery. Why is this happening?

Answer: This is the most common issue when chromatographing basic compounds like amines on standard silica gel.

  • Causality: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic amine group of your compound interacts strongly and often irreversibly with these acidic sites. This leads to "streaking" or tailing on a TLC plate and broad, tailing peaks with poor mass recovery in column chromatography.[6]

  • Workflow for Mitigation:

    Caption: Decision workflow for resolving amine tailing in chromatography.

  • Detailed Protocol (Mobile Phase Modification):

    • Prepare your chosen eluent system (e.g., 50:50 Ethyl Acetate/Hexanes).

    • To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5% to 1% by volume. For example, to 1 L of eluent, add 5-10 mL of Et₃N.

    • Alternatively, use a 7N solution of ammonia in methanol as the additive, typically making up 1-2% of the total mobile phase volume.

    • Use this modified eluent to slurry pack your column and run the separation. The basic additive will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically.

Question 3: My NMR spectrum shows two distinct methyl singlets and two sets of aromatic signals, suggesting an isomeric impurity. How do I separate the N1 and N2 isomers?

Answer: The co-formation of the 1-methyl-1H and 2-methyl-2H isomers is a frequent outcome of direct methylation of the indazole core.[5] Separation relies on the subtle differences in their physical properties.

  • Causality & Characterization: The 2-methyl isomer is generally less polar than the 1-methyl isomer. This difference arises from the dipole moment and the accessibility of the lone pairs on the ring nitrogens for interaction with a stationary phase. You can often distinguish them on a TLC plate, where the desired 2-methyl product will have a higher Rf value.

  • Separation Strategy: Column Chromatography

    • Analytical TLC: First, optimize a TLC solvent system that gives good separation (ΔRf > 0.1) between the two spots. Start with systems like 30-50% ethyl acetate in hexanes.

    • Preparative Column: Carefully perform flash column chromatography using the optimized eluent system. It is critical to use a modified eluent containing a base (see Question 2) to ensure sharp peaks, which is essential for separating closely eluting isomers.

    • Fraction Analysis: Collect small fractions and analyze each by TLC to identify and combine the pure fractions of the desired, higher-Rf 2-methyl isomer.

Question 4: My product "oils out" during recrystallization instead of forming crystals. How can I achieve a solid product?

Answer: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is cooled too quickly or if the solvent system is not ideal.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and only then place it in an ice bath or refrigerator. Rapid cooling promotes oiling.

    • Add a Co-Solvent: If using a single solvent, try a two-solvent system. Dissolve the compound in a minimum amount of a good, hot solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

    • Lower Concentration: Oiling out can be caused by using a solution that is too concentrated. Dilute the solution slightly with more hot solvent before attempting to cool it again.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity and identity of this compound? A: A combination of techniques is recommended:

  • ¹H NMR: Provides definitive structural information. Look for a characteristic methyl singlet around 3.7-4.0 ppm and distinct aromatic proton signals. The presence of a second methyl singlet would indicate isomeric impurity.

  • LC-MS: Ideal for assessing purity. An HPLC method can separate impurities, and the mass spectrometer will confirm the molecular weight (m/z 148.1 for [M+H]⁺).[7] This is particularly useful for detecting non-isomeric impurities.

  • GC-MS: Can also be used, but care must be taken to use a deactivated column suitable for amines to prevent peak tailing.[6]

Q: What is the recommended procedure for long-term storage? A: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent long-term oxidative degradation.

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase (e.g., C18) chromatography can be an excellent alternative, especially for polar impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water. A buffer (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is required to protonate the amine, leading to sharp, symmetrical peaks. Note that this will yield the product as a salt (formate or TFA salt), requiring a subsequent basic workup to recover the free base.

Standard Operating Protocols

Protocol 1: Preparative Flash Chromatography (Base-Modified Silica)
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100x the mass of your crude product). Suspend it in the initial mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes + 0.5% Et₃N).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin elution with the initial low-polarity mobile phase, gradually increasing the polarity (gradient elution) based on your analytical TLC results.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System
  • Dissolution: Place the crude, decolorized solid into an Erlenmeyer flask. Add a minimal volume of a hot "good" solvent (e.g., Toluene) to fully dissolve the compound.

  • Induce Precipitation: While the solution is still warm, add a "poor" solvent (e.g., Heptane) dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Caption: General decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-indazol-3-amine. As a crucial intermediate in pharmaceutical research, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and mitigation of synthesis byproducts.

I. Overview of Synthetic Challenges

The synthesis of this compound, while achievable through several routes, is often complicated by the formation of isomeric and other process-related impurities. The most prevalent issue is the non-selective methylation of the indazole nitrogen, leading to the formation of the undesired 1-Methyl-1H-indazol-3-amine isomer. Understanding the underlying reaction mechanisms is key to controlling the outcome of the synthesis and simplifying purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Presence of an Isomeric Impurity Detected by NMR and LC-MS

Observation: Your crude product shows two distinct sets of signals in the 1H NMR spectrum, and LC-MS analysis reveals two compounds with the same mass-to-charge ratio (m/z).

Probable Cause: The most likely culprit is the formation of the regioisomeric byproduct, 1-Methyl-1H-indazol-3-amine . The direct alkylation of 3-aminoindazole is notoriously difficult to control, as the indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position.[1] The ratio of these isomers is highly dependent on the reaction conditions.

Proposed Troubleshooting Workflow:

start Isomeric Impurity Detected confirm Confirm Isomer Identity (NMR, LC-MS/MS) start->confirm optimize Optimize Reaction Conditions for Regioselectivity confirm->optimize Identity Confirmed purify Purification Strategy optimize->purify end Pure this compound purify->end

Caption: Troubleshooting workflow for isomeric impurity.

Solutions:

  • Confirmation of Isomer Identity:

    • 1H and 13C NMR Spectroscopy: The chemical shifts of the protons and carbons on the indazole ring differ significantly between the N1 and N2 isomers. A detailed comparison is provided in the "Byproduct Characterization" section below.

    • LC-MS/MS: While LC-MS will show identical parent masses, the fragmentation patterns in MS/MS may differ, aiding in identification.

  • Optimization of Reaction Conditions for N2-Selectivity:

    • Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tends to favor the formation of the N1 isomer.[1] Conversely, using a weaker base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can increase the proportion of the desired N2 isomer.

    • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the N2 isomer. Running the reaction at 0°C or even lower may improve selectivity.

    • Nature of the Methylating Agent: While methyl iodide is commonly used, exploring other methylating agents like dimethyl sulfate or methyl triflate under carefully controlled conditions might alter the isomeric ratio.

  • Purification Strategy:

    • Recrystallization: A patent for separating substituted indazole isomers suggests that recrystallization from a mixed solvent system can be effective.[2] Experiment with different solvent combinations (e.g., acetone/water, acetonitrile/water) to selectively crystallize the desired this compound.

    • Column Chromatography: While potentially challenging due to the similar polarity of the isomers, careful optimization of the mobile phase on silica gel can achieve separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Issue 2: Low Reaction Yield and Presence of Unreacted Starting Materials

Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting material (e.g., 2-aminobenzonitrile or 3-aminoindazole).

Probable Cause:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Decomposition of Reagents: Methylhydrazine is sensitive to air and can decompose, leading to a lower effective concentration. The base used might also be of poor quality or have degraded.

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored methylhydrazine. Ensure the base (e.g., NaH, K2CO3) is anhydrous and active.

  • Optimize Reaction Parameters:

    • Stoichiometry: A slight excess of methylhydrazine and the base may be necessary to drive the reaction to completion.

    • Temperature and Time: Monitor the reaction progress by TLC or LC-MS at different time points and temperatures to determine the optimal conditions. For reactions involving 2-halobenzonitriles, higher temperatures may be required.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of sensitive reagents.

Issue 3: Formation of Dark, Tarry Byproducts

Observation: The reaction mixture turns dark, and upon workup, a significant amount of intractable tar is formed, making purification difficult.

Probable Cause:

  • Side Reactions of Starting Materials: 2-Aminobenzonitrile can undergo self-condensation or polymerization under harsh basic or acidic conditions.

  • Decomposition of Intermediates: In some synthetic routes, such as the Davis-Beirut reaction, nitroso intermediates are formed which can be unstable and lead to decomposition products if not efficiently converted to the desired indazole.[3]

  • Over-methylation: Although less common for the amino group under these conditions, excessive methylation could potentially lead to quaternary ammonium salts or other degradation products.

Solutions:

  • Control of Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Careful Addition of Reagents: Add reagents, especially strong bases or highly reactive electrophiles, slowly and portion-wise to control any exothermic processes.

  • pH Control during Workup: Neutralize the reaction mixture carefully during the workup to avoid strongly acidic or basic conditions that could promote byproduct formation.

III. Byproduct Characterization

Accurate identification of byproducts is crucial for effective troubleshooting. The following table summarizes the key characteristics of the most common byproduct, 1-Methyl-1H-indazol-3-amine, in comparison to the desired product.

Compound Structure 1H NMR (Anticipated Key Signals) Mass Spectrometry (EI-MS)
This compound (Desired Product)this compound- N-CH3 singlet at ~3.7 ppm- Aromatic protons in the range of 6.8-7.7 ppmM+• at m/z 147. A key fragment may involve the loss of HCN from the pyrazole ring.
1-Methyl-1H-indazol-3-amine (Byproduct)1-Methyl-1H-indazol-3-amine- N-CH3 singlet at ~3.9 ppm (typically downfield compared to the N2-isomer)- Aromatic protons in a different pattern, often with one proton significantly downfield.M+• at m/z 147. The fragmentation pattern may differ from the N2-isomer due to the different position of the methyl group.

Note: The exact chemical shifts can vary depending on the solvent and concentration. It is recommended to run reference spectra if possible.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the cyclization of 2-aminobenzonitrile with methylhydrazine.[4] Another common approach is the reaction of a 2-halobenzonitrile with methylhydrazine, often under more forcing conditions.

Q2: How can I minimize the formation of the 1-Methyl-1H-indazol-3-amine byproduct?

A2: As detailed in the troubleshooting section, careful selection of the base and solvent is critical. Generally, conditions that favor kinetic control (lower temperature, weaker base) tend to give a higher ratio of the N2-methylated product.

Q3: Are there any other potential byproducts I should be aware of?

A3: Besides the N1-isomer, other potential impurities can include:

  • Unreacted starting materials: 2-aminobenzonitrile, 3-aminoindazole, or methylhydrazine.

  • Hydrolysis products: If water is present, the nitrile group of 2-aminobenzonitrile could be hydrolyzed to an amide or carboxylic acid.

  • Products from side reactions of methylhydrazine: Methylhydrazine can undergo oxidation or other side reactions, though this is less common under typical synthetic conditions.

Q4: What is the best way to purify the final product?

A4: A combination of recrystallization and column chromatography is often the most effective approach. Recrystallization can be a powerful technique for removing the isomeric impurity if a suitable solvent system is found.[2] Column chromatography can then be used to remove any remaining impurities with different polarities.

Q5: Can I use 13C NMR to differentiate between the N1 and N2 isomers?

A5: Yes, 13C NMR is a valuable tool for distinguishing between the isomers. The chemical shifts of the carbon atoms in the indazole ring system are sensitive to the position of the methyl group. These differences, while sometimes subtle, can provide conclusive evidence for the structure when combined with 1H NMR data.

V. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound from 2-Aminobenzonitrile

start Dissolve 2-aminobenzonitrile in solvent add_base Add base (e.g., K2CO3) and methylhydrazine start->add_base reflux Reflux the mixture add_base->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by recrystallization and/or chromatography workup->purify end This compound purify->end

Caption: General synthetic workflow.

  • Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added potassium carbonate (2.0 eq) and methylhydrazine (1.5 eq).

  • Reaction: The mixture is heated to reflux and the progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

Disclaimer: This is a general procedure and may require optimization for specific scales and equipment. Always perform a thorough risk assessment before conducting any chemical synthesis.

VI. References

  • BenchChem. (2025). Technical Support Center: Selective N1-Alkylation of the Indazole Ring. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Royal Society of Chemistry. (2011). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Haddadin, M. J., & El-Sabban, M. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(1), 57–63.

  • ResearchGate. (2025). Mass spectra of some 2‐methyl‐3‐(o‐ and p;‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. --INVALID-LINK--

  • PubMed. (2022). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. --INVALID-LINK--

  • ResearchGate. (n.d.). Comparison of experimental and theoretical 13 C-and 1 H-NMR chemical.... --INVALID-LINK--

  • SpectraBase. (n.d.). 2H-Indazol-3-amine, N-methyl-2-phenyl- - Optional[MS (GC)] - Spectrum. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1939–1950.

  • ResearchGate. (2024). (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. --INVALID-LINK--

  • Lin, M. H., Chen, Y. L., Lin, C. W., Wu, C. C., Chen, I. T., Lin, Y. W., ... & Lin, C. H. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules (Basel, Switzerland), 21(2), 238.

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. --INVALID-LINK--

  • MDPI. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. --INVALID-LINK--

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. --INVALID-LINK--

  • ResearchGate. (2016). (PDF) 13 C NMR of indazoles. --INVALID-LINK--

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). --INVALID-LINK--

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. --INVALID-LINK--

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. --INVALID-LINK--

  • ResearchGate. (n.d.). Base-mediated cyclization f 2-aminobenzonitrile with CO2. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. --INVALID-LINK--

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Pinto, M. M., & Silva, A. M. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (Basel, Switzerland), 26(8), 2155.

  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. --INVALID-LINK--

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis. --INVALID-LINK--

  • ResearchGate. (n.d.). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. --INVALID-LINK--

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. --INVALID-LINK--

  • Quick Company. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". --INVALID-LINK--

  • ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. --INVALID-LINK--

  • PubMed. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. --INVALID-LINK--

  • Dan Purser MD. (n.d.). Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. --INVALID-LINK--

  • Methyl-Life. (2025). MTHFR and Overmethylation: Causes, Symptoms, and Support. --INVALID-LINK--

  • Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. --INVALID-LINK--

  • Tree of Light Health. (2024). Over Methylation Explained: Causes & Symptoms. --INVALID-LINK--

  • Royal Society of Chemistry. (1969). Reactions of methylhydrazine and hydrazine with 8-bromo-2′-O-toluene-p-sulphonyladenosine. --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-2H-indazol-3-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous media. This guide offers troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to the Solubility Profile of this compound

This compound is an indazole derivative, a class of compounds frequently investigated in medicinal chemistry for their diverse biological activities, including their role as kinase inhibitors.[1][2] A common challenge encountered with many indazole-based compounds is their poor aqueous solubility, which can significantly impact their utility in biological assays and preclinical development.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The indazole core is a bicyclic aromatic system, which is inherently hydrophobic. While the amine group at the 3-position can be protonated to form a more soluble salt at acidic pH, the overall molecule retains significant nonpolar character. The methyl group at the N2 position further contributes to its lipophilicity.

Q2: What is the predicted pKa of this compound and how does it influence solubility?

A2: The predicted pKa of a structurally similar compound, 2-(phenylmethyl)-2H-indazol-3-amine, is around 6.19.[4] This suggests that this compound is a weak base. At a pH below its pKa, the amine group will be protonated, leading to increased solubility in aqueous media. Conversely, at a pH above the pKa, the compound will be in its less soluble free base form.

Q3: What are the primary strategies for solubilizing this compound?

A3: The primary approaches include:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the amine group.

  • Co-solvents: Using water-miscible organic solvents to increase the solvent's capacity to dissolve hydrophobic compounds.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the compound.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent solubility.

Q4: Can I use DMSO to dissolve this compound for my experiments?

A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve this compound at high concentrations. However, when preparing stock solutions in DMSO for aqueous-based assays, it is crucial to be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells and may interfere with biological assays. It is also important to be aware of potential precipitation when diluting the DMSO stock in an aqueous buffer.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.

This is a common issue arising from the poor aqueous solubility of the compound.

Root Cause Analysis:

dot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow illustrating the cause of precipitation.

Solutions:

  • Optimize Final DMSO Concentration:

    • Step 1: Determine the maximum tolerable DMSO concentration for your specific assay (typically ≤ 1%, often much lower for sensitive cell lines).

    • Step 2: Prepare a more dilute DMSO stock solution of this compound, such that the final DMSO concentration in your assay remains within the acceptable limit.

  • pH Adjustment of the Aqueous Buffer:

    • Rationale: As a weak base, protonating the amine group will significantly increase aqueous solubility.

    • Protocol:

      • Prepare your aqueous buffer and adjust the pH to be at least 2 units below the predicted pKa of ~6.19 (e.g., pH 4.0-4.5).

      • Slowly add the DMSO stock solution of this compound to the acidified aqueous buffer while vortexing to ensure rapid mixing.

      • If required for your experiment, you can then carefully adjust the pH of the final solution back towards the desired experimental pH, monitoring for any signs of precipitation.

Issue 2: Insufficient solubility of this compound even with pH adjustment.

In some cases, pH modification alone may not achieve the desired concentration.

Troubleshooting Workflow:

dot { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Decision tree for advanced solubilization strategies.

Detailed Protocols:

  • Co-solvent Approach:

    • Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[5]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).[6]

    • Protocol:

      • Prepare a stock solution of this compound in a suitable co-solvent (e.g., ethanol or PEG 400).

      • Prepare your aqueous buffer containing a certain percentage of the same co-solvent.

      • Slowly add the co-solvent stock solution to the co-solvent-containing buffer.

    • Considerations: The final concentration of the co-solvent should be tested for compatibility with your experimental system.

  • Surfactant-Mediated Solubilization:

    • Rationale: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[7]

    • Surfactant Selection:

      • Non-ionic surfactants: Such as Tween® 80 or Polysorbate 80, are generally well-tolerated in biological systems.[8]

      • Cationic surfactants: Should generally be avoided due to potential toxicity.

    • Protocol:

      • Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

      • Add the DMSO stock of this compound to the surfactant solution.

      • Allow time for micellar encapsulation, which may be facilitated by gentle agitation or sonication.

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[9][10]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety profiles.[11][12]

    • Protocol:

      • Prepare an aqueous solution of the selected cyclodextrin.

      • Add an excess of this compound to the cyclodextrin solution.

      • Stir the mixture for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

      • Filter the solution to remove any undissolved compound. The concentration of the solubilized compound in the filtrate can then be determined.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is essential for establishing a baseline solubility for this compound.

  • Add an excess amount of solid this compound to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method (see Protocol 2).

Protocol 2: Quantification of this compound by HPLC-UV

A validated analytical method is crucial for accurate solubility determination.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[13]

  • Detection Wavelength: The UV absorbance maximum (λmax) for indazole derivatives is typically in the range of 250-310 nm.[14] It is recommended to determine the λmax of this compound by scanning a dilute solution with a UV-Vis spectrophotometer.[15][16]

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject the filtered samples from the solubility experiment and the standards onto the HPLC system. Determine the concentration of the compound in the samples by comparing the peak areas to the standard curve.

Data Summary

Solubilization StrategyKey Parameters to OptimizePotential AdvantagesPotential Disadvantages
pH Adjustment Final pH of the solutionSimple and effective for ionizable compounds.May not be suitable for all biological assays; potential for precipitation if pH shifts.
Co-solvents Type and concentration of co-solventCan significantly increase solubility.Potential for toxicity or interference with the assay at higher concentrations.
Surfactants Type and concentration of surfactantEffective at low concentrations.Potential for cell lysis or assay interference; CMC must be exceeded.
Cyclodextrins Type and concentration of cyclodextrinGenerally well-tolerated and effective.Can be more expensive; may alter the free concentration of the compound.

References

optimizing reaction conditions for functionalizing 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals working on the functionalization of 2-Methyl-2H-indazol-3-amine. It addresses common challenges, offers troubleshooting strategies, and provides validated protocols to streamline your synthetic workflows.

Understanding the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry, often utilized for the synthesis of kinase inhibitors and other pharmacologically active compounds. Its reactivity is primarily centered around the exocyclic amino group at the C3 position. However, understanding the electronic properties of the entire indazole ring system is crucial for predicting and controlling reaction outcomes.

The 2-methyl substitution directs the regiochemistry and modulates the nucleophilicity of the molecule. Unlike 1H-indazoles, the N1 position is blocked, preventing competing reactions at that site. The 3-amino group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, alkylation, and arylation. However, its reactivity can be influenced by the choice of reagents, solvents, and bases.

Below is a diagram illustrating the primary reactive site and the overall structure.

Caption: Structure of this compound and its key reactive site.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Like many aromatic amines, it should be stored in a cool, dry place, away from light and oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent gradual oxidation, which can lead to discoloration and the formation of impurities that may complicate subsequent reactions.

Q2: Which solvents are most suitable for reactions involving this substrate?

A2: The choice of solvent is highly dependent on the specific reaction.

  • For acylations/sulfonylations: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.

  • For cross-coupling reactions (e.g., Buchwald-Hartwig): Anhydrous and deoxygenated solvents such as dioxane, toluene, or THF are essential to maintain catalyst activity.

  • Solubility: The compound generally exhibits good solubility in polar aprotic solvents and limited solubility in nonpolar solvents like hexanes.

Q3: How can I confirm the purity of my starting material?

A3: Purity is critical for successful and reproducible outcomes. We recommend the following checks:

  • ¹H NMR: Look for the characteristic methyl singlet (~3.7-3.9 ppm in CDCl₃) and the amine protons, along with the four aromatic protons. The absence of unexpected signals is key.

  • LC-MS: This is the most effective method to identify trace impurities that may not be visible by NMR. A single, sharp peak with the correct mass-to-charge ratio (m/z) is expected.

Q4: Is the 3-amino group strongly or weakly basic?

A4: The 3-amino group on the indazole ring is a relatively weak base due to the electron-withdrawing nature of the heterocyclic system. Its pKa is lower than that of a simple aniline. This means that for many reactions, a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to act as a proton scavenger.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the functionalization of this compound.

Problem 1: Low or No Product Yield

Low conversion is one of the most frequent issues. The flowchart below outlines a systematic troubleshooting workflow.

G start Low / No Yield Observed check_sm 1. Verify Starting Material Purity (LC-MS, NMR) start->check_sm check_reagents 2. Check Reagent Quality & Stoichiometry (Freshly opened? Correct equivalents?) check_sm->check_reagents check_conditions 3. Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions solubility Is the starting material fully dissolved? check_conditions->solubility increase_temp Action: Increase temperature or screen for a better solvent (e.g., DMF, NMP, Dioxane). solubility->increase_temp No base_strength Is the base appropriate for the reaction? solubility->base_strength Yes success Problem Resolved increase_temp->success change_base Action: Switch to a stronger or more suitable base. (e.g., DIPEA -> K2CO3 or NaH for deprotonation). base_strength->change_base No catalyst For cross-coupling: Is the catalyst active? base_strength->catalyst Yes / N/A change_base->success degas Action: Ensure rigorous degassing of solvent. Use fresh catalyst/ligand. Screen different ligands. catalyst->degas No catalyst->success Yes degas->success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Side Products

Possible Cause: Competing side reactions or decomposition of starting material or product.

Observation (by LC-MS or TLC) Potential Cause Suggested Solution
Product mass + starting material mass Dimerization/Oligomerization: The product may be reacting with the starting material.* Action: Use a slow-addition technique for the electrophile to keep the concentration of the starting amine low. Dilute the reaction mixture.
Unidentifiable, complex mixture Decomposition: The reaction temperature may be too high, or the reagents may be incompatible.* Action: Lower the reaction temperature. Screen a different catalyst or solvent system that allows for milder conditions. Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive.
Isomeric product detected Positional Isomerization (less common for 2-methyl): While the 2-methyl group locks the tautomeric form, extreme conditions could potentially lead to unexpected rearrangements, though this is rare.* Action: Re-verify the structure of your starting material. Ensure it is indeed the 2-methyl isomer and not a mixture.

Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: Standard Acylation with an Acid Chloride

This protocol describes the formation of an amide bond using an acyl chloride.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M). Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

Parameter Recommendation Rationale
Solvent Anhydrous DCM, THFAprotic, good solubility for starting material and reagents.
Base TEA, DIPEAScavenges the HCl byproduct without competing as a nucleophile.
Temperature 0 °C to RTControls reaction rate and minimizes potential side reactions.
Equivalents 1.1 eq of Acyl ChlorideA slight excess ensures complete consumption of the limiting reagent.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Halide

This protocol is for the C-N cross-coupling to form a diarylamine derivative. This reaction is crucial for building complexity in drug discovery programs.

Step-by-Step Methodology:

  • Inert Atmosphere: In an oven-dried Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times. Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M) via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the base and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ / XantphosA common and effective catalyst/ligand system for C-N coupling with heteroaromatic amines.
Base Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases required to facilitate the catalytic cycle.
Solvent Anhydrous, degassed Dioxane/TolueneEssential for maintaining catalyst activity by preventing oxidation.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is highly sensitive to oxygen.

stability of 2-Methyl-2H-indazol-3-amine in solution over time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methyl-2H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common challenges encountered during the handling and use of this compound in solution. Given the limited published stability data specific to this compound, this document synthesizes established principles of amine and indazole chemistry to offer field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 2-8°C, sealed in a dry, dark environment. This minimizes potential degradation from moisture, light, and ambient temperature fluctuations.

Q2: How should I prepare solutions of this compound?

Due to its amine functionality, the solubility of this compound can be pH-dependent. For initial solubilization, consider common organic solvents such as DMSO, DMF, or ethanol. For aqueous solutions, the use of an acidic medium may be necessary to protonate the amine group and enhance solubility. It is crucial to assess the compound's solubility and stability in your chosen solvent system empirically.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this molecule are not extensively documented, related amine-containing compounds are susceptible to oxidative and thermal degradation.[1][2][3] Potential degradation could involve oxidation of the amine group or reactions involving the indazole ring, especially at elevated temperatures or in the presence of reactive species.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of amines in aqueous solution can be influenced by pH.[4] At neutral or basic pH, the free amine is more susceptible to oxidation. In acidic solutions, the protonated form is generally more stable against oxidation but may be more susceptible to other reactions depending on the conditions. The indazole ring system itself can also exhibit pH-dependent stability.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of activity in biological assays.

This is a common problem that can often be traced back to the degradation of the compound in your experimental solution.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-step Protocol for Investigating Degradation:

  • Prepare Fresh Stock: Prepare a fresh stock solution of this compound in your chosen solvent.

  • Age a Sample: Aliquot a portion of the fresh stock and store it under your typical experimental conditions (e.g., 37°C for 24 hours).

  • Analytical Comparison: Analyze both the fresh and aged samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • HPLC Method: Use a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). Monitor at a UV wavelength determined by a UV scan of the compound (typically around 254 nm).

    • LC-MS Method: Use similar chromatographic conditions as HPLC, coupled with a mass spectrometer to identify the parent compound and any potential degradation products.

  • Interpret Results:

    • A decrease in the peak area of the parent compound in the aged sample compared to the fresh sample indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Issue 2: Precipitation of the compound from solution over time.

Precipitation can occur due to poor solubility or changes in the solution (e.g., pH shift, solvent evaporation).

Troubleshooting Steps:

  • Verify Solubility: Determine the solubility limit of this compound in your chosen solvent system. Prepare a dilution series to find the highest concentration that remains in solution.

  • Control pH: If using an aqueous buffer, ensure the pH is stable over the course of your experiment. The solubility of amines is often higher at a lower pH where the amine is protonated.

  • Solvent Choice: Consider using a co-solvent system (e.g., DMSO/water) to improve solubility. However, be mindful of the potential toxicity of the solvent in your application.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is highly recommended to perform a stability study of this compound under your specific experimental conditions.

Protocol: Time-Course Stability Study in Solution

  • Solution Preparation: Prepare a solution of this compound at the desired concentration in your experimental buffer or medium.

  • Incubation: Aliquot the solution into several vials and incubate them under the conditions you wish to test (e.g., different temperatures, light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately analyze its contents.

  • Analysis: Use a validated analytical method, such as HPLC or LC-MS, to quantify the remaining concentration of this compound.

  • Data Evaluation: Plot the concentration of the compound as a function of time to determine its stability profile.

Table 1: Factors Influencing the Stability of this compound in Solution

FactorPotential Impact on StabilityRecommended Mitigation Strategy
Temperature Higher temperatures generally accelerate degradation.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh.
pH Basic pH can promote oxidation of the amine group.Maintain a slightly acidic pH if compatible with the experiment.
Light UV light can induce photochemical degradation.Store solutions in amber vials or protect from light.
Oxygen Atmospheric oxygen can lead to oxidative degradation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Visualization of Key Concepts

Proposed Degradation Pathway:

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Cell-Based Assays with 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Methyl-2H-indazol-3-amine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the use of this compound in cell-based assays. As an indazole-based heterocyclic compound, it belongs to a class of molecules known for a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2] However, like any small molecule, its successful application requires careful optimization and a systematic approach to troubleshooting.

This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to diagnose and resolve experimental challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of this compound.

Q1: What are the known biological targets or mechanisms of action for this compound?

The indazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[2] Derivatives have been developed as potent inhibitors of protein kinases, anti-inflammatory agents, and antimicrobial compounds.[1][3] For instance, the drug Pazopanib contains an indazole core and functions as a multi-targeted tyrosine kinase inhibitor.[2]

However, as of this guide's last update, specific, peer-reviewed studies detailing the precise mechanism of action or primary cellular targets of this compound (CAS 97990-19-7) are not extensively available in public literature. Therefore, it should be treated as an exploratory compound. Your experiments will be crucial in characterizing its biological effects in your specific model system. Researchers should establish a dose-response curve to determine the compound's potency (e.g., IC50 or EC50) and maximum effect.

Q2: I'm having trouble dissolving the compound. What is the recommended procedure for preparing stock solutions?

Solubility is the most critical first step for obtaining reliable and reproducible data.[4] Poor solubility can lead to compound precipitation in your media, resulting in an actual concentration far lower than intended.

It is highly recommended to first prepare a high-concentration stock solution in a sterile, anhydrous solvent like dimethyl sulfoxide (DMSO).[5]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder (Molecular Weight: 147.18 g/mol [6]) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be used, but avoid excessive heat which may degrade the compound.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8] The product data sheet suggests storing the solid compound sealed in a dry, dark place at 2-8°C.[9]

When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay wells is non-toxic to your cells, typically ≤ 0.5% .[4][5]

Q3: What is a good starting concentration range for my initial experiments?

For an uncharacterized compound, a broad dose-response curve is essential to identify the effective concentration range. A common strategy is to perform serial dilutions covering a wide logarithmic scale.

A recommended starting range is from 1 nM to 100 µM .[5][10] This wide net helps to identify the potency of the compound, whether it is highly potent (active in the nM range) or requires higher concentrations (µM range) to elicit a biological response.

ParameterRecommended Starting PointRationale
Highest Concentration 100 µMA common upper limit for initial screening. Higher concentrations risk insolubility and non-specific, off-target effects.
Lowest Concentration 1 nMSufficiently low to detect highly potent compounds.
Dilution Factor 1:3 or 1:10A 1:10 dilution series covers a broad range with fewer points. A 1:3 series provides a more detailed curve.
Number of Points 8-12 concentrationsProvides sufficient data for accurate IC50/EC50 curve fitting.

Always include a "vehicle control" (medium with the same final DMSO concentration as your highest dose) and an "untreated control" (medium only).[5]

Q4: How do I distinguish between a specific biological effect and general cytotoxicity?

This is a critical question in cell-based assays. Observing a phenotype, such as a decrease in a signaling marker, is only meaningful if the cells are healthy.[4] A high concentration of any compound can induce stress and cell death, which can non-specifically inhibit cellular processes.

The key is to determine the cytotoxic threshold first. This is achieved by running a standard cell viability assay (e.g., MTT, MTS, or a trypan blue exclusion assay) across your chosen concentration range.[4] Your functional assays should then be conducted at concentrations at or below this toxic threshold. This ensures you are observing a specific inhibitory or modulatory effect rather than a generic consequence of cell death.

Part 2: Systematic Troubleshooting Guides

When poor performance is observed, it is essential to systematically investigate the potential source of the problem. This workflow helps to isolate variables related to the compound, the assay system, and the experimental procedure.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_system System-Related Issues cluster_assay Assay-Related Issues cluster_solve Resolution A Start: Poor Assay Performance B Check Stock Solution: Precipitate? Discolored? A->B Start Here C Prepare Fresh Stock from Powder B->C Yes D Verify Compound Solubility in Final Assay Medium B->D No C->D E Precipitation Observed? D->E F Assess Cell Health: Viability >95%? Consistent Morphology? E->F No L Problem Identified E->L Yes (Lower Concentration) G Check Cell Passage Number (Use low passage) F->G No (Thaw New Vial) I Review Assay Protocol: Incubation Times? Reagent Prep? F->I Yes H Optimize Cell Seeding Density G->H H->I J Validate Controls: Positive/Negative Controls Working? I->J K Run Cytotoxicity Assay to Define Non-Toxic Range J->K Yes J->L No (Troubleshoot Assay Reagents) K->L Proceed with Optimized Assay Conditions

Caption: A systematic workflow for troubleshooting poor assay performance.

Issue 1: Inconsistent Results, High Variability, or No Effect

Potential Cause: Compound instability or insolubility in the assay medium. Even if the DMSO stock is clear, the compound can precipitate when diluted into an aqueous buffer or serum-containing medium ("crashing out").[7]

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to your assay plate, visually inspect the wells under a microscope. Look for fine crystals or precipitates, which indicate the compound is not fully soluble at that concentration.

  • Kinetic Solubility Check: Before a large experiment, perform a simple solubility test. Prepare dilutions of your compound in the final assay medium (including serum, if applicable) at the highest intended concentration. Let it sit in a CO2 incubator for 1-2 hours and check for precipitation.

  • Reduce Final DMSO Concentration: While the stock is in DMSO, the final concentration matters. High percentages of DMSO can affect cell membrane integrity. Always ensure the final concentration is consistently low (e.g., 0.1%) across all wells, including the vehicle control.[4]

  • Consider Compound Stability: Some compounds can be unstable in aqueous media over long incubation periods.[11][12] If your assay involves a long treatment time (e.g., >24 hours), consider if the compound might be degrading. Shorter incubation times or replenishing the media and compound may be necessary.

Issue 2: High Background Signal or Non-Specific Effects

Potential Cause: The compound may have inherent properties that interfere with the assay readout technology (e.g., autofluorescence) or the observed effect is due to cytotoxicity rather than a specific mechanism.

Troubleshooting Steps:

  • Assay Interference Screen: Run the assay in a cell-free system. Add the compound at its highest concentration to the assay buffer and reagents without any cells. A high signal indicates direct interference with the assay chemistry.

  • Determine the Cytotoxic Threshold (Protocol Below): This is the most crucial step to rule out non-specific effects from cell death.

Protocol 2: Determining Cytotoxic Threshold with MTT Assay

This protocol determines the concentration of the compound that reduces cell viability, allowing you to define a non-toxic working range.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to identify the concentration at which viability begins to drop.

Assay_Window cluster_main Defining the Experimental Window cluster_effect cluster_tox cluster_window Optimal Range conc Increasing Compound Concentration → A No Effect B Desired Specific Activity (e.g., Inhibition) A->B D Cytotoxicity / Cell Death B->D W Valid Assay Window C Healthy Cells

Caption: The relationship between concentration, specific activity, and cytotoxicity.

Issue 3: Poor Reproducibility Between Experiments

Potential Cause: Variability in cell culture conditions or assay execution. Reproducibility is key for reliable data.[13]

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Passage Number: Use cells within a consistent, low-passage number range for all experiments.[4] High-passage cells can undergo genetic drift, altering their response to stimuli.

    • Seeding Density: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy and allow cells to form a consistent monolayer before treatment.[4][13]

  • Calibrate Equipment: Ensure pipettes are properly calibrated to minimize errors during serial dilutions.[10]

  • Use Fresh Reagents: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid using working dilutions that have been stored for extended periods.

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-2H-indazol-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Methyl-2H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-gram to kilogram-scale production of this key intermediate for preclinical studies. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges you may encounter during your campaign. Our focus is on ensuring a safe, efficient, and reproducible synthesis with high purity of the final compound.

I. Overview of the Recommended Scale-Up Synthesis Route

For the scale-up synthesis of this compound, we recommend a two-step process starting from the readily available 2-fluorobenzonitrile. This route is selected for its relatively high yields, manageable operational parameters, and the avoidance of some of the more hazardous reagents associated with other indazole syntheses.[1][2]

The overall transformation is as follows:

Synthesis_Route start 2-Fluorobenzonitrile intermediate 3-Amino-1H-indazole start->intermediate 1. Hydrazine hydrate, n-butanol, reflux final This compound intermediate->final 2. Methylating agent (e.g., Dimethyl sulfate), Base, Solvent

Caption: Recommended two-step synthesis of this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-indazole

Reaction: 2-Fluorobenzonitrile reacts with hydrazine hydrate in a high-boiling solvent like n-butanol to undergo a nucleophilic aromatic substitution followed by intramolecular cyclization to form 3-Amino-1H-indazole.[1]

Procedure:

  • Reactor Setup: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge n-butanol (5 volumes relative to 2-fluorobenzonitrile).

  • Reagent Addition: Add 2-fluorobenzonitrile (1.0 eq). Begin stirring and then slowly add hydrazine hydrate (1.5 eq) to the mixture. Caution: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of 2-fluorobenzonitrile is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Filter the solid product and wash the filter cake with cold n-butanol (1 volume).

    • Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Yield: 80-90% Purity (by HPLC): >98%

Step 2: N-Methylation to this compound

Reaction: The selective N-methylation of 3-Amino-1H-indazole at the N2 position is a critical step. The regioselectivity can be influenced by the choice of base, solvent, and methylating agent.[4][5][6]

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, add 3-Amino-1H-indazole (1.0 eq) and a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 volumes).

  • Base Addition: Cool the mixture to 0-5 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH is highly reactive with water and can ignite in air. Handle under an inert atmosphere.

  • Methylation: After stirring for 30-60 minutes at 0-5 °C, slowly add a methylating agent like dimethyl sulfate (DMS, 1.1 eq). Caution: DMS is highly toxic and a suspected carcinogen. Use extreme caution and appropriate PPE. An alternative, less hazardous methylating agent is methyl iodide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material and the formation of the two N-methylated isomers (N1 and N2) by HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0-5 °C.

    • Extract the product into a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will be a mixture of N1 and N2 isomers. Purification by column chromatography on silica gel is typically required. A gradient elution of ethyl acetate in hexanes is often effective.

    • For large-scale purification, crystallization may be a more viable option.[] Experiment with different solvent systems to find one that selectively crystallizes the desired this compound.

Expected Yield: 50-60% (after purification) Purity (by HPLC): >99%

III. Troubleshooting Guide

Troubleshooting start Problem Encountered low_yield_s1 Low Yield in Step 1 Incomplete reaction? Product loss during work-up? start->low_yield_s1 regio_issue_s2 Poor N2-selectivity in Step 2 Incorrect base or solvent? Temperature too high? start->regio_issue_s2 purification_s2 Difficulty in separating N1 and N2 isomers Co-elution in chromatography? Poor crystallization? start->purification_s2 incomplete_rxn_s1 Check reaction time and temperature. Ensure adequate mixing. Verify purity of starting materials. low_yield_s1:f1->incomplete_rxn_s1 workup_loss_s1 Product soluble in mother liquor? Optimize cooling profile for precipitation. Consider a second crop from the filtrate. low_yield_s1:f2->workup_loss_s1 base_solvent_s2 Screen different bases (e.g., K2CO3, Cs2CO3). Evaluate solvent effects (e.g., DMF, THF, Acetonitrile). Steric hindrance of the N1 position can favor N2 alkylation. regio_issue_s2:f1->base_solvent_s2 temp_s2 Run the reaction at a lower temperature. Slow addition of the methylating agent. regio_issue_s2:f2->temp_s2 chrom_s2 Optimize chromatography conditions (e.g., different solvent system, gradient). Consider a different stationary phase. purification_s2:f1->chrom_s2 cryst_s2 Screen a wider range of solvent/anti-solvent systems. Seeding with pure N2 isomer can help. Consider derivatization to facilitate separation. purification_s2:f2->cryst_s2

Caption: Troubleshooting workflow for common issues in the synthesis.

Issue Potential Cause Recommended Action
Step 1: Low Yield of 3-Amino-1H-indazole Incomplete reaction.Verify reaction time and temperature. Ensure the reflux temperature is maintained. Check the purity of 2-fluorobenzonitrile and hydrazine hydrate.
Product loss during work-up.The product may have some solubility in n-butanol. Ensure the mixture is cooled sufficiently before filtration. Consider concentrating the mother liquor to obtain a second crop.
Step 2: Poor Regioselectivity (High N1-isomer) Reaction conditions favor N1 alkylation.The regioselectivity of N-alkylation of indazoles is highly dependent on conditions.[4][6][8] Experiment with different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., DMF, acetone). Generally, polar aprotic solvents can favor N1 alkylation, while less polar solvents may favor N2.
Steric and electronic effects.The electronic nature of the substituent at the 3-position can influence regioselectivity. For 3-aminoindazole, the N1 position is often more nucleophilic. Using a bulkier methylating agent is generally not feasible.
Step 2: Incomplete Reaction Insufficient base or methylating agent.Ensure accurate quantification of starting materials and reagents. Use a slight excess of the base and methylating agent (1.1-1.2 eq).
Deactivation of reagents.Ensure all reagents are of high purity and handled under appropriate inert conditions, especially NaH.
Purification Challenges Difficulty in separating N1 and N2 isomers by chromatography.The polarity of the two isomers can be very similar. Experiment with different solvent systems and gradients. Sometimes, adding a small amount of a polar solvent like methanol to the mobile phase can improve separation.
Inefficient crystallization.Finding a suitable crystallization solvent system can be challenging. A systematic screen of various solvents and solvent mixtures is recommended. Seeding with a small amount of pure this compound can induce crystallization.
Safety Concerns Handling of hydrazine hydrate and dimethyl sulfate.These are hazardous materials and require strict safety protocols.[3][9][10] Always work in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles. Have an emergency shower and eyewash station readily accessible.
Exothermic reactions.The reaction of NaH with the solvent and the subsequent methylation can be exothermic. Ensure slow, controlled addition of reagents and adequate cooling. For large-scale reactions, a thermal hazard assessment is recommended.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for this compound intended for preclinical studies?

A1: For preclinical use, the material should have high purity, typically >99.5% by HPLC. Key aspects to control are:

  • Residual Solvents: Levels of all solvents used in the synthesis and purification should be below the limits specified by ICH guidelines.

  • Heavy Metals: The final product should be tested for heavy metal content.

  • Related Substances: The levels of the N1-isomer and any other process-related impurities should be quantified and controlled.

  • Appearance and Identity: The product should be a consistent solid with spectroscopic data (¹H NMR, ¹³C NMR, MS) matching the structure of this compound.[11][12]

Q2: What analytical methods are recommended for in-process controls and final product release?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): The primary method for monitoring reaction progress, assessing purity, and quantifying impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Gas Chromatography (GC): For the analysis of residual solvents.

Q3: Are there any alternative, safer methylating agents to dimethyl sulfate?

A3: Yes, while dimethyl sulfate is effective, its high toxicity is a significant concern at scale. Safer alternatives include:

  • Methyl iodide: Also toxic and a potential carcinogen, but generally considered less hazardous than DMS.

  • Dimethyl carbonate (DMC): A greener and much safer alternative, though it often requires higher temperatures and pressures, and a stronger base.

  • Methyl triflate: A highly reactive and efficient methylating agent, but it is also expensive.

The choice of methylating agent will require process optimization to ensure good yield and regioselectivity.

Q4: How can I improve the regioselectivity of the N-methylation step?

A4: Controlling the N1 vs. N2 alkylation is a common challenge in indazole chemistry.[4][6][8] Here are some strategies:

  • Protecting Groups: It is possible to selectively protect the N1 position, perform the methylation at N2, and then deprotect. However, this adds steps to the synthesis.

  • Metal Chelation: In some cases, the choice of metal cation from the base can influence regioselectivity through chelation with the indazole nitrogen atoms.

  • Thermodynamic vs. Kinetic Control: N1-alkylation is often the kinetically favored product, while the N2-isomer can be the thermodynamically more stable product. Running the reaction at higher temperatures for longer times might favor the N2-isomer, but this needs to be balanced against potential degradation.

Q5: What are the key considerations for the final crystallization and drying of the product?

A5:

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs). A polymorph screen is advisable to identify the most stable form, which is crucial for consistent physical properties and bioavailability in subsequent studies.

  • Particle Size Distribution: The particle size of the final active pharmaceutical ingredient (API) can impact its handling and formulation properties. Controlled crystallization and milling may be necessary.

  • Drying: The product should be dried under vacuum at a temperature that does not cause degradation, until the residual solvent levels are within specification.

V. References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.

  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.

  • ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.

  • New Jersey Department of Health. (n.d.). Methyl Hydrazine Hazard Summary.

  • ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines.

  • NOAA. (n.d.). Methylhydrazine. CAMEO Chemicals.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methylhydrazine.

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx.

  • ElectronicsAndBooks. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International.

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

  • RSC Publishing. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications.

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.

  • ResearchGate. (2024). Different approaches for the synthesis of 2H-Indazoles.

  • American Chemical Society. (2023). Methylhydrazine.

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.

  • AUB ScholarWorks. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.

  • PubChem. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). This compound | 97990-19-7.

  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.

  • RSC Publishing. (n.d.). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers.

  • NC State University Libraries. (2018). Chapter 24 – Amines and Heterocycles Solutions to Problems.

  • BLD Pharm. (n.d.). 1677667-73-0|this compound hydrochloride.

  • PubMed. (2024). Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluation and In-Silico Studies.

  • Biosynth. (n.d.). 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 | USA73172.

  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.

  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.

  • (n.d.). Separation and Refining of Amino acids.

References

Technical Support Center: Regioselectivity in Reactions of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing synthetic reactions involving 2-Methyl-2H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile but challenging scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The this compound core is a privileged structure in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1] Its utility stems from its rigid bicyclic structure and the strategic placement of nitrogen atoms for hydrogen bonding. However, the presence of multiple reactive sites—the exocyclic amine and several positions on the aromatic ring—makes controlling regioselectivity a paramount challenge. This guide provides a question-and-answer-based approach to address the specific issues you may encounter.

Frequently Asked Questions (FAQs): Foundational Principles

Q1: What are the key reactive sites on this compound, and what governs their reactivity?

A1: Understanding the electronic landscape of the molecule is the first step to controlling its reactivity. There are two primary domains for chemical reactions:

  • The C3-Exocyclic Amine (-NH₂): This group is highly nucleophilic due to the lone pair of electrons on the nitrogen atom. It is the primary site for reactions with electrophiles like acylating and alkylating agents. Its reactivity is analogous to that of a substituted aniline, but modulated by the electronic influence of the indazole ring.

  • The Indazole Ring System: The N2-methyl group "locks" the molecule into the 2H-indazole tautomeric form. This is significant because, unlike the more stable 1H-indazole tautomer, the 2H-form has a different electronic distribution.[1] The C3-amino group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions of the benzene portion of the ring. The primary sites for EAS are C4 and C7.

The interplay between these sites is the source of all regioselectivity challenges.

Q2: Why is achieving high regioselectivity so critical and often difficult with this substrate?

A2: The difficulty arises from the fine energy balance between multiple potential reaction pathways. An electrophile can attack the C3-amine or one of several positions on the ring. The outcome is dictated by a combination of kinetic and thermodynamic factors, which can be manipulated by your choice of reaction conditions.

  • Kinetic vs. Thermodynamic Control: Reactions at lower temperatures often favor the kinetically preferred product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[2]

  • Steric Hindrance: The environment around a potential reaction site can physically block the approach of a reagent. For example, the C4 position is sterically more hindered than the C7 position due to its proximity to the C3-amino group.

  • Reagent and Catalyst Choice: The "hardness" or "softness" of an electrophile, the choice of solvent, and the specific catalyst system can dramatically shift the regiochemical outcome. For instance, a bulky Lewis acid might coordinate to a specific site and direct a reagent elsewhere.

Below is a decision-making framework for approaching reactions with this substrate.

G start Reaction Planning for This compound target What is the target site? start->target amine C3-Amine (Acylation, Alkylation) target->amine Amine ring Indazole Ring (EAS, Coupling) target->ring Ring amine_cond Use mild conditions: - Non-nucleophilic base (TEA, DIPEA) - Aprotic solvent (DCM, THF) - Low temperature (0 °C -> RT) amine->amine_cond protect Is the amine likely to interfere? (e.g., with metal catalysts) ring->protect final_product Desired Regioisomer amine_cond->final_product ring_cond Consider directing effects & steric hindrance. Protect amine if necessary. ring_cond->final_product yes_protect Protect Amine (e.g., Boc, Ac) protect->yes_protect Yes no_protect Proceed with unprotected amine protect->no_protect No yes_protect->ring_cond no_protect->ring_cond

Caption: Initial decision workflow for regioselective synthesis.

Troubleshooting Guide: Specific Reaction Classes

This section addresses common problems in a question-and-answer format, providing actionable troubleshooting steps and validated protocols.

Electrophilic Aromatic Substitution: Halogenation

Q: "I'm attempting to brominate this compound with Br₂ and getting a complex mixture of poly-brominated products and significant decomposition. How can I achieve selective mono-bromination on the ring?"

A: This is a classic issue of an overly reactive electrophile. Molecular bromine (Br₂) is highly reactive and often leads to poor selectivity with activated rings. The key is to use a milder bromine source and carefully control the conditions.

Causality & Troubleshooting Steps:

  • Switch to a Milder Halogenating Agent: The most crucial change is to replace Br₂ with N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which dramatically enhances selectivity. For chlorination, use N-Chlorosuccinimide (NCS).[3][4]

  • Optimize the Solvent: The solvent choice is critical. Protic solvents like ethanol (EtOH) or even water can facilitate the reaction while helping to control reactivity.[3] Aprotic solvents like acetonitrile (MeCN) can also be effective.[4]

  • Control the Temperature: Start your reaction at room temperature or slightly elevated temperatures (e.g., 50 °C). Avoid aggressive heating, which favors over-reaction.[3] A metal-free halogenation of 2H-indazoles has been reported to be effective in water at 95 °C for chlorination or in ethanol at 50 °C for bromination.[3]

  • Stoichiometry is Key: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent to minimize di- or tri-substitution.

Data Summary: Conditions for Regioselective Halogenation

Halogenating AgentSolventTemperature (°C)Typical OutcomeReference
NBS (1.0 equiv)EtOH50High yield of mono-brominated product[4]
NCS (1.3 equiv)H₂O95High yield of mono-chlorinated product[3]
Br₂VariousVariableOften poor selectivity, poly-halogenation[4]

Experimental Protocol: Regioselective C7-Bromination

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add N-Bromosuccinimide (1.05 mmol, 1.05 equiv).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired mono-brominated regioisomer. Note: The precise position (C4 vs. C7) will depend on the full substitution pattern of your specific substrate, but this method provides the best chance for mono-halogenation.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Q: "I have a C7-bromo-2-methyl-2H-indazol-3-amine substrate and I'm trying to perform a Suzuki coupling. My reaction fails, and I recover starting material or get a complex mixture. I suspect catalyst poisoning. What's the problem?"

A: Your suspicion is likely correct. The free C3-amino group, along with the N1 atom of the indazole ring, can act as a bidentate ligand, chelating to the palladium center and deactivating the catalyst. Protecting the amine is often non-negotiable for successful cross-coupling.

Causality & Troubleshooting Steps:

  • Protect the Exocyclic Amine: This is the most critical step. Convert the C3-amine to a less coordinating functional group, such as a tert-butoxycarbonyl (Boc) carbamate or a simple amide. A Boc group is ideal as it's sterically bulky, electronically deactivating, and easily removed under acidic conditions.

  • Systematic Catalyst & Ligand Screening: There is no universal catalyst system for indazoles. A screening approach is essential. Start with common, robust systems and vary the ligand. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6]

  • Base and Solvent Selection: The base plays a role in both the transmetalation step and the overall stability of the reaction components. An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a solvent like 1,4-dioxane is a standard starting point for Suzuki reactions.[7]

  • Degas Rigorously: Palladium(0) species are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the catalyst.

G start Troubleshooting Failed Suzuki Coupling q1 Is the C3-Amine Protected? start->q1 protect_amine Protect Amine (e.g., with Boc₂O) q1->protect_amine No q2 Have you screened Catalyst/Ligand pairs? q1->q2 Yes protect_amine->q2 screen_cat Screen Catalysts & Ligands - Pd(PPh₃)₄ - Pd(dppf)Cl₂ - Pd₂(dba)₃ + XPhos/SPhos q2->screen_cat No q3 Is the reaction fully degassed? q2->q3 Yes screen_cat->q3 degas Improve Degassing (e.g., Freeze-Pump-Thaw) q3->degas No optimize Optimize Base & Solvent (e.g., K₂CO₃, Cs₂CO₃ in Dioxane/H₂O or Toluene) q3->optimize Yes degas->optimize success Successful Coupling optimize->success

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

Data Summary: Recommended Palladium Catalyst Systems

Catalyst (mol%)Ligand (mol%)BaseSolventApplication NoteReference
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane / H₂OA classic, robust system. Good starting point.[7]
Pd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane / H₂OEffective for a range of aryl and heteroaryl boronic acids.[7]
Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)K₃PO₄Toluene or DioxaneBuchwald-Hartwig ligands, excellent for challenging substrates.[6][8]

Experimental Protocol: Suzuki Coupling of a Protected C7-Bromoindazole

This protocol assumes the starting material is N-Boc-7-bromo-2-methyl-2H-indazol-3-amine.

  • In an oven-dried flask, combine the protected bromoindazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Seal the flask with a septum, and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • In a separate vial, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and suspend it in a small amount of the degassed solvent mixture. Add this catalyst slurry to the main reaction flask.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

References

preventing degradation of 2-Methyl-2H-indazol-3-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2H-indazol-3-amine (CAS No. 97990-19-7). This document, prepared by our senior application scientists, provides in-depth guidance on the proper storage and handling of this compound to ensure its stability and integrity for research and development applications. Researchers working with complex heterocyclic amines like indazole derivatives understand that chemical stability is paramount for reproducible experimental outcomes. This guide offers a framework for preventing degradation, troubleshooting common issues, and preserving the purity of your valuable materials.

Quick Reference: Recommended Storage Conditions

For optimal stability, all quantitative data and recommendations are summarized below. Adherence to these conditions is the first line of defense against chemical degradation.

ParameterRecommended ConditionRationale
Temperature 2–8°CMinimizes the rate of potential degradation pathways, ensuring long-term stability.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group and heterocyclic ring system.[1]
Container Tightly Sealed, Amber Glass VialProtects against atmospheric moisture and oxygen ingress; amber glass prevents photodegradation.[1]
Location Dry, Well-Ventilated, Dark AreaPrevents moisture absorption and exposure to light.
Incompatibilities Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases, AminesAvoids hazardous and degradation-inducing chemical reactions.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is storage at 2–8°C so critical for this compound?

A1: Like many complex organic molecules, this compound can undergo slow degradation even when appearing stable. Refrigeration is a fundamental principle of chemical kinetics; lowering the temperature decreases the kinetic energy of molecules, thereby reducing the rate of all chemical reactions, including oxidation, hydrolysis, and rearrangement. For long-term storage, these seemingly minor reactions can accumulate, leading to a significant drop in purity. Storing at 2–8°C is the most effective and straightforward method to ensure maximum shelf life.[1]

Q2: I've noticed the solid has slightly darkened from its original color. What does this signify?

A2: A visible change in color, typically a darkening from off-white or light yellow to a brownish hue, is a primary indicator of chemical degradation.[1] This is often due to the formation of minute quantities of oxidized or polymeric impurities, which can be highly colored. While a slight color change may not always correlate with a significant loss of purity, it is a clear warning sign that storage conditions may have been compromised (e.g., exposure to air or light). We strongly recommend re-analyzing the material for purity via methods like HPLC or LC-MS before use in a critical experiment.

Q3: Is it acceptable to store the compound at room temperature for short-term, daily use?

A3: While refrigerated conditions are ideal, short-term storage at ambient temperature may be acceptable if proper precautions are taken.[1] If you are frequently accessing the compound, we recommend preparing smaller aliquots for daily use. The main stock vial should remain in the refrigerator. The working aliquot should be stored in a tightly sealed vial within a desiccator to protect it from atmospheric moisture. This practice minimizes temperature cycling of the bulk material and reduces the risk of introducing moisture through condensation.

Q4: What is the purpose of storing under an inert atmosphere like argon or nitrogen?

A4: The indazole ring and its amine substituent are susceptible to oxidation from atmospheric oxygen.[1] This oxidative degradation can be accelerated by light or trace metal impurities. By replacing the air in the container with an inert gas, you remove the oxygen, thus eliminating this degradation pathway. This is a crucial step for ensuring the highest possible purity during long-term storage.

Troubleshooting Guide: Common Storage Issues

This section addresses specific issues that users may encounter and provides a logical framework for troubleshooting.

Issue 1: Inconsistent or Failed Experimental Results

Your reaction is not proceeding as expected, or you are observing unexpected byproducts.

  • Possible Cause: The purity of the this compound has been compromised due to degradation. The actual concentration of the active compound is lower than calculated, or degradation products are interfering with the reaction.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Physical Changes in the Compound (Clumping, Color Change)

The solid appears clumped, sticky, or has visibly changed color since it was first opened.

  • Possible Cause 1: Moisture Absorption. The compound is hygroscopic and has absorbed water from the atmosphere, leading to clumping or stickiness. This can happen if the container is not sealed properly or is opened in a humid environment.

  • Solution: Store the compound in a desiccator, particularly if it's being accessed frequently at room temperature.[1] Ensure the desiccant is active. When weighing, do so in a controlled, low-humidity environment if possible.

  • Possible Cause 2: Air/Light Exposure. The container seal was compromised, or the vial was left open, allowing for oxidation and/or photodegradation.

  • Solution: Always ensure the container is tightly sealed immediately after use. For long-term storage, purge the headspace with an inert gas before sealing. Store all vials in a dark location, such as a labeled box within the refrigerator.[1]

DegradationFactors cluster_Compound This compound cluster_Stressors Environmental Stressors Compound Stable Compound Degradation Degradation Products (Impurities, Color Change) O2 Oxygen (Air) O2->Degradation Oxidation H2O Moisture (Humidity) H2O->Degradation Hydrolysis/ Clumping Light UV/Visible Light Light->Degradation Photodegradation Heat High Temperature Heat->Degradation Accelerates All Pathways

Caption: Key environmental factors leading to compound degradation.

Experimental Protocols

Protocol 1: Initial Receipt and Storage of New Compound
  • Inspect: Upon arrival, visually inspect the container for an intact seal and note the compound's initial color and appearance on the Certificate of Analysis (CoA).

  • Log: Record the date of receipt, lot number, and initial appearance in your lab notebook or inventory system.

  • Transfer (Optional but Recommended): If the compound arrived in a large container, consider immediately aliquoting it into smaller, amber glass vials appropriate for single or short-term use. This minimizes the number of times the primary container is opened.

  • Purge: Before sealing each vial for the first time, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.

  • Seal: Tightly cap the vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store: Place the sealed vial(s) in a clearly labeled secondary container (e.g., a small box) and store in a 2–8°C refrigerator.

Protocol 2: Procedure for Weighing and Dispensing
  • Equilibrate: Remove the vial from the refrigerator and allow it to warm to ambient temperature in a desiccator for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

  • Dispense: Briefly open the vial, quickly weigh the desired amount of solid, and immediately reseal the vial. Minimize the time the container is open to the atmosphere.

  • Re-purge (for Main Stock): If you opened the main stock container, briefly re-flush the headspace with inert gas before sealing.

  • Return to Storage: Return the stock vial to the 2–8°C refrigerator.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-2H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methyl-2H-indazol-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in the structural elucidation of this important heterocyclic scaffold. The inherent complexities of the indazole system, including potential isomerism, signal overlap, and substituent effects, demand a systematic and well-informed approach to NMR spectral interpretation.

This document moves beyond a simple recitation of data, offering troubleshooting strategies and in-depth explanations grounded in established spectroscopic principles. We will explore the causality behind spectral phenomena and provide validated protocols to ensure you can confidently and accurately characterize your molecules.

Troubleshooting Guide: Common Spectroscopic Challenges

This section addresses specific, frequently encountered issues during the NMR analysis of this compound and its analogs. Each problem is followed by a diagnostic approach and a step-by-step solution.

Issue 1: My aromatic signals are broad and poorly resolved.

Broadening of NMR signals, particularly in heterocyclic systems with amine functionalities, can be a frustrating obstacle to accurate interpretation. This loss of resolution prevents the measurement of coupling constants and can obscure overlapping multiplets.

Causality & Diagnosis:

  • Chemical Exchange: The most common culprit is chemical exchange occurring on a timescale that is intermediate relative to the NMR experiment. For this compound, this can arise from:

    • Protonation/Deprotonation: Traces of acid or water in the NMR solvent (especially CDCl₃) can protonate the basic nitrogen atoms or the 3-amino group, leading to a dynamic equilibrium between the neutral and protonated forms.[1]

    • Amino Group Tautomerism: While the N-methylation locks the annular tautomerism, the 3-amino group could theoretically participate in slower amino-imino tautomerism, or restricted rotation around the C3-N bond, especially if there are bulky substituents.

    • Intermolecular Hydrogen Bonding: At higher concentrations, molecules can form hydrogen-bonded aggregates, leading to different chemical environments and exchange broadening.[2]

  • Sample Purity: The presence of paramagnetic impurities (e.g., dissolved oxygen or trace metal ions from catalysts) can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common instrumental cause of broad peaks.[3][4]

Solutions & Protocols:

  • Optimize Sample Preparation:

    • Increase Concentration (Counterintuitive Fix): If trace acid in the solvent is the issue, increasing the sample concentration can sometimes "overwhelm" the acid, sharpening the signals for the bulk of the compound.[1]

    • Filter the Solvent: To remove acidic impurities from CDCl₃, pass it through a small plug of basic alumina or anhydrous potassium carbonate immediately before preparing your sample.[1]

    • Use a Different Solvent: Switch to a solvent less prone to acidic impurities or one that can disrupt hydrogen bonding, such as DMSO-d₆ or Methanol-d₄.[2][3] Note that using protic solvents like Methanol-d₄ will cause the N-H proton of the amine group to exchange and disappear from the spectrum.[3]

    • Degas the Sample: If paramagnetic oxygen is suspected, bubble an inert gas (N₂ or Ar) through the sample for several minutes before sealing the NMR tube.

  • Employ Variable Temperature (VT) NMR:

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 333 K or higher, solvent permitting).

    • Interpretation: If the broadening is due to chemical exchange, the peaks will sharpen as the temperature increases and the rate of exchange becomes faster on the NMR timescale.[5] This technique is invaluable for confirming dynamic processes.

Issue 2: I've synthesized a methyl-amino-indazole, but I'm not sure if I have the N1 or N2 isomer.

The alkylation of an indazole ring can often produce a mixture of N1 and N2 substituted isomers.[6] Since the user's target is a 2-methyl derivative, confirming the position of the methyl group is critical. The electronic environment, and therefore the NMR spectrum, is significantly different for each isomer.[6][7][8]

Causality & Diagnosis:

The key to differentiation lies in the anisotropic effects of the heterocyclic rings and the through-space proximity of the N-methyl group to specific protons on the indazole core.

  • ¹H NMR Chemical Shifts: The proton at the 7-position (H7) is a key diagnostic signal. In N2-isomers, H7 is deshielded due to the influence of the N1 lone pair and typically appears at a higher frequency (further downfield) compared to the H7 signal in the corresponding N1-isomer.[6]

  • ¹³C NMR Chemical Shifts: The chemical shift of C3 is also highly informative. It is known to be significantly different between the two isomer series.[9]

  • Nuclear Overhauser Effect (NOE): This is the most definitive method. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[10]

    • For a 2-Methyl Isomer: The protons of the N2-CH₃ group are in close proximity to the proton at C7. A 2D NOESY or 1D selective NOE experiment will show a correlation between the N-CH₃ signal and the H7 signal.

    • For a 1-Methyl Isomer: The protons of the N1-CH₃ group are spatially close to the proton at C7. An NOE correlation would be expected between the N-CH₃ and H7.

Definitive Protocol: 2D NOESY Experiment

  • Acquisition: Run a standard 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Processing & Analysis: Process the 2D spectrum. Look for a cross-peak that correlates the sharp singlet of your N-methyl group with a proton in the aromatic region.

  • Assignment:

    • First, assign the aromatic protons using a combination of ¹H, COSY, and HSQC spectra (see workflow below). H7 is typically a doublet coupled only to H6.

    • If a cross-peak exists between the N-CH₃ signal and the assigned H7 signal, you have definitively confirmed the structure as the 2-Methyl-2H-indazole isomer.

    • If a cross-peak exists between the N-CH₃ signal and the H7 signal, this would indicate the 1-Methyl-1H-indazole isomer.

Diagram: Distinguishing Indazole Isomers with NOE

G Key NOE Correlations for Isomer Identification cluster_0 2-Methyl-2H-indazole (Target) cluster_1 1-Methyl-1H-indazole (Byproduct) N2_isomer +-----------------+ |       N=N-CH3   | |      /        | |     C   C3-NH2  | |    /  /        | |  C7a--C         | |  |     |        | | H-C7  C-H4      | |  |     |        | | H-C6--C5-H      | +-----------------+ N2_Me N2-CH3 N2_H7 H7 N2_Me->N2_H7  NOE N1_isomer +-----------------+ |     CH3-N-N     | |        /       | |       C   C3-NH2| |      /  /      | |    C7a--C       | |    |     |      | |   H-C7  C-H4    | |    |     |      | |   H-C6--C5-H    | +-----------------+ N1_Me N1-CH3 N1_H7 H7 N1_Me->N1_H7  NOE

Caption: Key through-space NOE correlation for isomer assignment.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a this compound core?

While exact chemical shifts are highly dependent on the solvent and other substituents, the following table provides a general guide for characteristic resonances.

Table 1: Typical NMR Chemical Shift Ranges (in CDCl₃ or DMSO-d₆)

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Notes
N-CH₃ 4.0 - 4.3s (3H)35 - 40A key singlet identifier.
C3-NH₂ 4.5 - 6.0br s (2H)-Broad, D₂O exchangeable. Position is concentration and solvent dependent.
H4 7.5 - 7.8d115 - 120Coupled to H5.
H5 6.9 - 7.2t or ddd120 - 125Coupled to H4 and H6.
H6 7.2 - 7.5t or ddd118 - 122Coupled to H5 and H7.
H7 7.6 - 7.9d125 - 130Coupled to H6. Often the most downfield aromatic proton in 2H-isomers.[6]
C3 --148 - 155Significantly affected by the amino substituent.
C3a --120 - 125Bridgehead carbon.
C7a --145 - 150Bridgehead carbon, adjacent to N1.

Data synthesized from literature values.[6][9][11][12]

Q2: Which 2D NMR experiments are essential for a complete and unambiguous assignment?

For a molecule with potential for signal overlap and isomeric ambiguity, a suite of 2D NMR experiments is not just helpful, but essential for rigorous structural proof.[13][14] A systematic approach is the most efficient path to a full assignment.

Recommended Workflow:

  • ¹H NMR: Acquire a high-quality 1D proton spectrum. Identify key features: the N-CH₃ singlet, the broad NH₂ signal, and the number of protons in the aromatic region.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[15] In the aromatic region, it will reveal the H4-H5-H6-H7 spin system as a chain of correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows you to definitively assign the carbons for H4, H5, H6, and H7 based on the proton assignments from the COSY spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[15] Key correlations to look for include:

    • From N-CH₃ protons to C3 and C7a.

    • From H4 to C3, C5, C6, and C7a.

    • From H7 to C5 and C3a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): As discussed in the troubleshooting section, this experiment is crucial for confirming the N2-substitution by observing the through-space correlation between the N-CH₃ protons and H7.[8][16]

Diagram: Systematic Workflow for NMR Structure Elucidation

G cluster_workflow Systematic Assignment Workflow H1 1. Acquire ¹H NMR COSY 2. Acquire COSY H1->COSY Identify spin systems (e.g., H4-H7) ASSIGN Complete Structure Assignment HSQC 3. Acquire HSQC COSY->HSQC Assign protonated carbons HMBC 4. Acquire HMBC HSQC->HMBC Assemble molecular skeleton via long-range C-H NOESY 5. Acquire NOESY HMBC->NOESY Confirm regiochemistry & stereochemistry NOESY->ASSIGN

Caption: A logical workflow for assigning complex NMR spectra.

References

Technical Support Center: Characterizing and Mitigating Off-Target Effects of 2-Methyl-2H-indazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Novel Scaffold to a Validated Probe

Welcome to the technical support center for researchers working with 2-Methyl-2H-indazol-3-amine. This molecule belongs to the amino-indazole class of compounds, a scaffold known to be a fertile ground for the development of kinase inhibitors.[1][2] It is crucial to understand that this compound itself is not a well-characterized inhibitor with a universally defined biological target. Instead, it should be viewed as a starting point or a potential hit from a screen that requires thorough characterization.

This guide is designed for researchers, scientists, and drug development professionals who find themselves in one of the following scenarios:

  • You have identified this compound or a close analog as a hit in a phenotypic screen.

  • You are using this scaffold to design a more potent and selective inhibitor.

  • You are observing unexpected or inconsistent results in your assays and suspect off-target effects.

Our goal is to provide you with the foundational knowledge, practical troubleshooting guides, and detailed protocols to systematically identify the on-target and off-target effects of your compound, ultimately leading to more robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: I found this compound as a hit in my phenotypic screen. What is my first step?

A1: The immediate priority is to move from a phenotypic observation to target identification and validation. A phenotypic hit can be the result of interaction with one or multiple targets. Therefore, the first step is to perform a broad in vitro kinase profiling screen against a large panel of kinases. This will provide an initial landscape of the compound's selectivity and potential primary target(s).

Q2: My results are not consistent with the known function of the intended target of my amino-indazole analog. What could be the cause?

A2: This is a classic indicator of potent off-target effects. Several factors could be at play:

  • Off-Target Inhibition: Your compound may be inhibiting other kinases or proteins that are influencing the observed phenotype.[3][4]

  • Complex Biology: The signaling pathway downstream of your intended target may have context-dependent functions or crosstalk with other pathways.

  • Experimental Variability: Ensure consistent cell culture conditions, passage number, and reagent quality.

Q3: How can I confirm that my compound is engaging the intended target in my cellular model?

A3: Confirming target engagement in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5][6] CETSA assesses the thermal stability of a target protein upon ligand binding. A dose-dependent increase in the thermal stability of your target protein upon treatment with your compound provides strong evidence of direct engagement in cells. Western blotting for a known downstream substrate's phosphorylation status can also serve as a proxy for target engagement.[4]

Q4: What is the difference between a competitive binding assay and a functional kinase assay?

A4: A competitive binding assay directly measures the ability of your compound to displace a known ligand (often an ATP mimic) from the kinase's ATP-binding site.[7][8] It provides a direct measure of binding affinity (e.g., Kd). A functional kinase assay measures the enzymatic activity of the kinase, i.e., its ability to phosphorylate a substrate.[8][9] An inhibitor's potency in this assay is typically reported as an IC50 value. It's important to use both types of assays, as a compound can bind to a kinase without inhibiting its function (e.g., allosteric non-inhibitory binding) or vice versa.

Troubleshooting Guide 1: Interpreting Initial Kinase Profiling Data

You have submitted this compound to a broad kinase panel screen (e.g., 400+ kinases) at a fixed concentration (e.g., 1 µM). The results are in, and you see varying degrees of inhibition across multiple kinases.

The Problem: How to distinguish promising on-targets from problematic off-targets.

The Workflow:

Caption: Workflow for triaging initial kinase profiling data.

Data Summary Table:

Kinase Target% Inhibition at 1 µMIC50 (nM)ClassificationNext Steps
Kinase A98%15Potential On-TargetValidate with CETSA and orthogonal assays.
Kinase B95%45Potential On-TargetValidate with CETSA and orthogonal assays.
Kinase C75%800Potential Off-TargetCounter-screen with a selective inhibitor for Kinase C.
Kinase D60%>1000Off-TargetDeprioritize unless phenotype suggests otherwise.

Troubleshooting Guide 2: Phenotype Does Not Match Target

The Problem: You have validated that your this compound analog potently inhibits "Kinase A" in vitro and engages it in cells. However, the observed cellular phenotype (e.g., apoptosis) is not consistent with the known function of Kinase A.

The Causality: This strongly suggests that one or more off-targets are responsible for the observed phenotype.

The Troubleshooting Strategy:

  • Use a Structurally Different Inhibitor: Compare the effects of your compound with another known, selective inhibitor of Kinase A that has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Genetic Target Validation: Use CRISPR/Cas9 or siRNA to knock out or knock down Kinase A.[10][11] If the genetic perturbation phenocopies the effect of your compound, this strengthens the link between Kinase A and the phenotype. If not, the effect is likely off-target.

  • Rescue Experiments: In a knockout/knockdown background, re-introduce a version of Kinase A that is resistant to your compound. If the cells remain sensitive to your compound, the effect is off-target.

  • Investigate Potent Off-Targets: Re-examine your kinase profiling data. Are there other potent off-targets (e.g., "Kinase C" from the table above) that could explain the phenotype? Use a selective inhibitor for that off-target as a control.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H- vs. 2H-Indazol-3-amines: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole and the Critical Question of Isomerism

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1][2] Its rigid, bicyclic structure is a common feature in numerous therapeutic agents, from potent anticancer drugs to anti-inflammatory molecules.[3][4][5] The indazole core exists as two primary tautomeric forms, 1H- and 2H-indazole, which upon substitution on the nitrogen atom, yield two distinct and non-interconvertible regioisomers.[6][7][8] This guide delves into the critical implications of this isomeric difference, specifically comparing the biological activities of 1H-indazol-3-amines and their 2H-indazol-3-amine counterparts.

The central thesis of this guide is that the seemingly subtle shift of a substituent from the N1 to the N2 position is a decisive factor in drug design. This single positional change fundamentally alters a molecule's electronic distribution, hydrogen bonding capabilities, and spatial geometry. Consequently, it dictates how the molecule interacts with its biological target, often leading to dramatic differences in potency, selectivity, and overall pharmacological profile. While the 1H-tautomer is generally recognized as the more thermodynamically stable form, the synthetic accessibility and unique biological properties of the 2H-isomer present a compelling, alternative chemical space for drug discovery.[6][7][8][9]

The Physicochemical Divide: Why N1 vs. N2 Matters

The biological activity of a molecule is an expression of its physicochemical properties. The location of the N-substituent in the indazole ring directly modulates these properties, creating two distinct classes of compounds.

  • Dipole Moment and Molecular Interactions: The 2H-indazole isomer possesses a significantly larger dipole moment than the 1H-isomer.[8] This has profound implications for a molecule's solubility, its ability to cross cell membranes, and its capacity to engage in electrostatic interactions within a protein's binding pocket. A higher dipole moment may enhance interactions with polar residues but could be detrimental for penetrating the nonpolar lipid bilayer of cells.

  • Hydrogen Bonding Vector: The hydrogen bonding pattern is arguably the most critical differentiator. In a 1H-indazol-3-amine, the N1-H acts as a hydrogen bond donor, while the adjacent N2 atom is an acceptor. The C3-amino group provides additional donor capabilities. This specific arrangement has proven to be an exceptionally effective "hinge-binding" motif, particularly in protein kinases, where it can form crucial hydrogen bonds with the backbone of the kinase hinge region.[10][11][12] In contrast, a 2H-indazol-3-amine lacks the N1-H donor and presents a different spatial orientation of its hydrogen bond acceptors (N1 and the C3-amino group's lone pair), forcing a completely different binding mode.

  • Steric and Conformational Profile: The substituent at N1 projects into a different vector of chemical space compared to a substituent at N2. This alters the overall shape of the molecule, which can directly impact its ability to fit sterically within the confines of a target's active site.

Comparative Analysis of Biological Activity

The theoretical differences in physicochemical properties translate into tangible, often dramatic, disparities in biological function.

Case Study 1: Protein Kinase Inhibition

The indazole scaffold is a cornerstone of modern kinase inhibitor design, with several marketed drugs like Pazopanib and Axitinib featuring this core.[13] The 1H-indazole-3-amine substructure is particularly prominent.

  • The 1H-Isomer as a Hinge-Binder: Research has repeatedly demonstrated that the 1H-indazole-3-amine fragment effectively mimics the adenine portion of ATP, forming canonical hydrogen bonds with the hinge region of many protein kinases.[11][12] For example, derivatives of 6-(3-methoxyphenyl)-1H-indazol-3-amine were identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 15.0 nM.[7] Similarly, certain 1H-indazol-3-amine derivatives have shown potent activity against Bcr-Abl, including the notoriously drug-resistant T315I mutant.[7]

  • The 2H-Isomer Challenge: While less common in kinase inhibitors, 2H-indazoles are being explored. However, they must compensate for the loss of the N1-H hinge-binding interaction through other means, such as forming alternative hydrogen bonds or maximizing favorable hydrophobic interactions. Often, this results in lower potency compared to their 1H-counterparts targeting the same kinase.

Case Study 2: Ion Channel Modulation

The importance of regiochemistry is starkly illustrated in the development of modulators for the Calcium-Release Activated Calcium (CRAC) channel, a key player in immune cell activation.

A structure-activity relationship (SAR) study on indazole-3-carboxamides (a closely related analogue to the 3-amines) revealed a critical dependency on the amide's orientation, which is dictated by the indazole core's connectivity.

  • The indazole-3-carboxamide 12d was found to be a potent CRAC channel blocker, actively inhibiting calcium influx and stabilizing mast cells with a sub-micromolar IC₅₀.[14]

  • In stark contrast, its reverse amide isomer 9c , which presents a different connectivity analogous to the spatial and electronic shift of an N2-substituted system, was completely inactive in the calcium influx assay, even at concentrations up to 100μM.[14]

This finding underscores that for certain targets, the precise regiochemistry is not just a matter of degree of potency, but an absolute determinant of activity versus inactivity.

Data Summary: 1H- vs. 2H-Indazol-3-Amine Analogue Activity
Compound ClassTarget1H-Isomer Activity (IC₅₀)2H-Isomer Activity (IC₅₀)Reference
Indazole-3-carboxamidesCRAC ChannelSub-micromolar> 100 µM (Inactive)[14]
Indazol-3-amine DerivativesFGFR115.0 nMNot Reported (1H is preferred scaffold)[7]
Indazol-3-amine DerivativesBcr-Abl (T315I)0.45 µMNot Reported (1H is preferred scaffold)[7]
Piperazine-Indazole DerivativesK562 Cancer Cells5.15 µMNot Reported (1H is preferred scaffold)[15][16]

This table summarizes representative data. Direct side-by-side comparisons are rare in the literature, as research often proceeds with the more promising isomer. However, the consistent selection of the 1H-scaffold for kinase inhibition and the stark contrast in the CRAC channel example highlight the general trend.

Visualizing the Isomeric Impact

The following diagrams illustrate the core concepts discussed.

G cluster_0 Isomer Choice cluster_1 Physicochemical Properties cluster_2 Biological Consequences N1 1H-Indazole Scaffold P1 Lower Dipole Moment N1-H H-Bond Donor N1->P1 leads to N2 2H-Indazole Scaffold P2 Higher Dipole Moment No N1-H H-Bond Donor N2->P2 leads to B1 Effective Kinase Hinge-Binding Potent Inhibition P1->B1 enables B2 Alternative Binding Modes Often Lower Potency / Different Targets P2->B2 requires

Caption: Logical flow from isomer selection to biological outcome.

Synthetic Considerations: Gaining Regioselective Control

The synthesis of N-substituted indazoles is complicated by the fact that alkylation or arylation of the parent indazole often yields a mixture of N1 and N2 isomers.[9][17] Achieving high regioselectivity is a significant synthetic challenge that requires careful selection of starting materials and reaction conditions.[18][19]

Representative Synthesis of 1H-Indazol-3-amines

A robust and widely used method begins with an ortho-halogenated benzonitrile. The reaction with hydrazine proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization to selectively form the 1H-indazole core.[10][12]

G start 2-Fluorobenzonitrile step1 Hydrazine Hydrate Reflux start->step1 product 1H-Indazol-3-amine step1->product

Caption: Common synthetic route to 1H-indazol-3-amines.

Representative Synthesis of 2H-Indazoles

The synthesis of 2H-indazoles often requires a different strategy. A powerful one-pot, three-component reaction involves a copper-catalyzed coupling of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][20] This method constructs the N-N bond and forms the desired 2H-regioisomer.

G start 2-Bromobenzaldehyde + Primary Amine + Sodium Azide step1 Copper(I) Catalyst Heat start->step1 product 2-Substituted-2H-Indazole step1->product

Caption: Copper-catalyzed three-component synthesis of 2H-indazoles.

Experimental Protocols

To provide a practical context, detailed methodologies for assessing the biological activity of these compounds are provided below.

Protocol 1: MTT Anti-Proliferative Assay

This colorimetric assay is a standard method for assessing a compound's cytotoxic or cytostatic effect on cancer cells.

Objective: To determine the concentration of an indazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1H- and 2H-isomers) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Plate Cells in 96-Well Plate B Add Serial Dilutions of Indazole Compounds A->B C Incubate for 48-72 Hours B->C D Add MTT Reagent C->D E Incubate for 4 Hours D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell proliferation assay.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

Objective: To determine the concentration of an indazole derivative that inhibits the activity of a specific protein kinase by 50% (IC₅₀).

Methodology:

  • Reagents: Prepare an assay buffer, recombinant human FGFR1 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilution, and the FGFR1 enzyme. Allow to pre-incubate for 15 minutes at room temperature to permit compound binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using an antibody-based method like HTRF (Homogeneous Time-Resolved Fluorescence) or an ADP-Glo™ assay which measures the amount of ADP produced.

  • Data Acquisition: Read the signal (e.g., fluorescence, luminescence) on a compatible plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The evidence is clear: the distinction between 1H- and 2H-indazol-3-amines is not a trivial structural footnote but a fundamental consideration in drug design. The 1H-indazol-3-amine scaffold has established itself as a powerful and validated hinge-binding motif, particularly effective in the realm of protein kinase inhibitors. Its specific hydrogen bonding capabilities provide a reliable anchor for achieving high-potency inhibition.

However, the 2H-indazol-3-amine scaffold should not be dismissed. Its distinct electronic and steric properties offer an opportunity to explore new chemical space and design ligands for different biological targets, or even to achieve novel binding modes in well-known target classes. The inactivity of a 2H-analogue at one target may be paired with newfound activity at another.

Future research must focus on two key areas: first, the continued development of highly regioselective synthetic methodologies to provide unambiguous and efficient access to either isomer, thereby eliminating confounding results from mixed-isomer batches. Second, a more systematic exploration of the biological potential of the 2H-indazole scaffold is warranted. By understanding and harnessing the subtle yet powerful influence of nitrogen placement, researchers can continue to refine and innovate, turning these privileged scaffolds into next-generation therapeutics.

References

A Comparative Guide to the Kinase Selectivity Profiles of 2-Methyl-2H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 2-methyl-2H-indazol-3-amine core represents a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3] Its structural rigidity and capacity for crucial hydrogen bond interactions make it an ideal starting point for designing potent and selective modulators of kinase activity.[3] This guide provides a comparative analysis of the kinase selectivity profiles of prominent drugs derived from this scaffold, including Axitinib, Pazopanib, and Anlotinib. For context, the well-characterized multi-kinase inhibitor Sunitinib is included as a key comparator.

Understanding the kinase selectivity of a compound is paramount in drug discovery. A highly selective inhibitor can elucidate the specific role of a single kinase in a signaling pathway, while a multi-targeted inhibitor might offer broader therapeutic effects by modulating several pathways simultaneously.[4] However, off-target effects of non-selective inhibitors can lead to unforeseen toxicities. This guide will delve into the nuanced selectivity profiles of these indazole derivatives, supported by quantitative data and detailed experimental methodologies, to empower researchers in making informed decisions for their investigations.

Comparative Kinase Selectivity Profiles: A Quantitative Overview

The inhibitory activity of this compound derivatives varies significantly based on the substitutions around the core scaffold. This leads to distinct selectivity profiles, which are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition), highlights the on-target potency and off-target activities of each compound against a panel of key kinases.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)Anlotinib IC50 (nM)Sunitinib IC50 (nM)
VEGFR1 0.1[5]10[6]26.9[7]31[8]
VEGFR2 0.2[5][9]30[6]0.2[7][10]9[8]
VEGFR3 0.1-0.3[5]47[6]0.7[7]13[8]
PDGFRα 1.6[5]71[11]-4[8]
PDGFRβ 1.6[5]84[6]115.0[7]2[8]
c-Kit 1.7[5]74[11]14.8[7]1[8]
FLT3 ---1[8]
RET ---3[8]
Axitinib: A Highly Potent and Selective VEGFR Inhibitor

Axitinib is a second-generation tyrosine kinase inhibitor characterized by its potent and highly selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, with IC50 values in the picomolar to low nanomolar range.[5][9][12][13] Its high degree of selectivity is a key differentiator from other multi-kinase inhibitors.[5] While it does show activity against other kinases like PDGFR and c-Kit, this is at significantly higher concentrations.[5][9] This sharp selectivity profile makes Axitinib an excellent tool for studies focused on the specific roles of VEGFR signaling in angiogenesis and tumor progression.[14]

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor that, in addition to the VEGFRs, also potently inhibits Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) and c-Kit.[6][11][15] Its broader spectrum of activity compared to Axitinib suggests that its therapeutic effects may stem from the simultaneous inhibition of multiple pro-angiogenic and oncogenic pathways.[16] This multi-targeted nature, however, also increases the potential for off-target effects, which must be considered in experimental design and interpretation.

Anlotinib: A Novel Inhibitor with High Affinity for VEGFR2
Sunitinib: A Benchmark Multi-Kinase Inhibitor

Sunitinib is a well-established multi-targeted receptor tyrosine kinase inhibitor with a broad inhibition profile that includes VEGFRs, PDGFRs, c-Kit, FMS-like tyrosine kinase-3 (FLT3), and RET.[8][19] Its wide range of targets contributes to its efficacy in various tumor types but also to a more extensive side-effect profile.[8] In this guide, Sunitinib serves as a benchmark for a less selective, multi-targeted kinase inhibitor, providing a useful contrast to the more selective profiles of Axitinib and Anlotinib.

Targeted Signaling Pathways

The primary mechanism of action for these this compound derivatives is the inhibition of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the central role of VEGFR and PDGFR in these processes.

G cluster_membrane Cell Membrane cluster_inhibitors VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K RAS RAS PDGFRb->RAS Axitinib Axitinib Axitinib->VEGFR2 Inhibits Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits Pazopanib->PDGFRb Inhibits Anlotinib Anlotinib Anlotinib->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified VEGFR and PDGFR signaling pathways and points of inhibition.

Experimental Methodologies for Determining Kinase Selectivity

Accurate determination of a compound's kinase selectivity profile is crucial. Several robust methods are widely used, each with its own advantages and applications.

Radiometric Kinase Assay

This traditional yet highly sensitive method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.[20][21][22][23]

Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. A decrease in radioactivity in the presence of an inhibitor indicates its potency.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the specific peptide or protein substrate, and the purified kinase enzyme.[20]

  • Inhibitor Addition: Add the this compound derivative (or DMSO as a vehicle control) at various concentrations to the reaction mixture.[20]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.[24] The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[25]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.[20]

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a small volume of the reaction mixture onto a P81 phosphocellulose paper.[24] The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound radiolabeled ATP.[26]

  • Quantification: Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter or a phosphorimager.[20][26]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Radiometric Kinase Assay Workflow start Start step1 1. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) start->step1 step2 2. Add Test Compound (e.g., Axitinib) step1->step2 step3 3. Initiate with [γ-³²P]ATP step2->step3 step4 4. Incubate at 30°C step3->step4 step5 5. Stop Reaction & Spot on P81 Paper step4->step5 step6 6. Wash to Remove Unbound [γ-³²P]ATP step5->step6 step7 7. Quantify Radioactivity step6->step7 step8 8. Calculate % Inhibition & IC50 step7->step8 end End step8->end

Caption: Workflow for a typical radiometric kinase assay.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful, live-cell method that quantifies the binding of a compound to its target protein within a physiological context.[27][28][29] It measures the apparent affinity of a test compound through competitive displacement of a fluorescent tracer.[27]

Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, a BRET signal is generated. A competing inhibitor will displace the tracer, leading to a loss of BRET signal.[28]

Experimental Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.[28]

  • Cell Plating: Harvest the transfected cells and plate them into a multi-well assay plate.

  • Compound and Tracer Addition: Add the this compound derivative at varying concentrations to the cells, followed by the addition of the specific fluorescent tracer at a fixed concentration.[27]

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target protein in the live cells.[30]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and generates luminescence upon reaction with NanoLuc®.[30]

  • Measurement: Immediately measure the luminescence at two wavelengths using a luminometer capable of dual-filtered measurements: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).[28]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio indicates target engagement by the test compound. Determine the IC50 value from the resulting dose-response curve.[30]

G cluster_workflow NanoBRET™ Assay Workflow start Start step1 1. Transfect Cells with NanoLuc®-Kinase Fusion start->step1 step2 2. Plate Cells step1->step2 step3 3. Add Test Compound & Fluorescent Tracer step2->step3 step4 4. Incubate to Reach Equilibrium step3->step4 step5 5. Add Nano-Glo® Substrate step4->step5 step6 6. Measure Donor & Acceptor Emission step5->step6 step7 7. Calculate BRET Ratio step6->step7 step8 8. Determine IC50 step7->step8 end End step8->end

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

KiNativ™ Assay

KiNativ™ is a chemical proteomics platform that enables the assessment of kinase inhibitor selectivity directly in complex biological samples like cell lysates.[31][32][33] It utilizes biotinylated acyl phosphates of ATP or ADP as probes that covalently label the ATP binding site of kinases.[31]

Principle: Kinases that are bound by an inhibitor are protected from labeling by the biotinylated probe. The extent of labeling for each kinase is quantified by mass spectrometry, providing a direct measure of inhibitor binding.[31][34]

Experimental Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity.

  • Inhibitor Treatment: Treat the lysate with the this compound derivative at a specific concentration (for single-point screening) or a range of concentrations (for IC50 determination).[32]

  • Probe Labeling: Add the biotinylated ATP/ADP acyl-phosphate probe to the treated lysate. The probe will covalently attach to the conserved lysine residue in the ATP-binding pocket of kinases that are not occupied by the inhibitor.[31]

  • Proteolytic Digestion: Digest the labeled proteins into peptides using trypsin.[32]

  • Enrichment of Labeled Peptides: Isolate the biotinylated peptides using streptavidin affinity chromatography.[34]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides from each kinase.[32]

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated sample to a control sample. A reduction in the signal for a particular kinase-derived peptide indicates that the inhibitor binds to that kinase. The percentage of inhibition can be calculated, and by using multiple inhibitor concentrations, an IC50 value can be determined.

G cluster_workflow KiNativ™ Assay Workflow start Start step1 1. Prepare Native Cell Lysate start->step1 step2 2. Treat with Inhibitor step1->step2 step3 3. Label with Biotinylated ATP/ADP Probe step2->step3 step4 4. Digest with Trypsin step3->step4 step5 5. Enrich Biotinylated Peptides step4->step5 step6 6. Analyze by LC-MS/MS step5->step6 step7 7. Quantify Labeled Peptides step6->step7 step8 8. Determine Target Profile & Inhibition % step7->step8 end End step8->end

Caption: Workflow for the KiNativ™ kinase profiling assay.

Conclusion

The this compound scaffold has proven to be exceptionally fruitful for the development of potent kinase inhibitors. However, as demonstrated by Axitinib, Pazopanib, and Anlotinib, subtle modifications to this core structure can dramatically alter the resulting kinase selectivity profile. Axitinib and Anlotinib exhibit a high degree of selectivity for VEGFRs, making them precise tools for dissecting angiogenesis pathways. In contrast, Pazopanib and the comparator Sunitinib possess a broader, multi-targeted profile, which may offer advantages in complex disease models where hitting multiple nodes in a network is beneficial.

The choice of inhibitor should, therefore, be guided by the specific research question. Furthermore, the selection of an appropriate profiling methodology—from the direct enzymatic readout of a radiometric assay to the cellular target engagement measured by NanoBRET™ or the broad profiling capabilities of KiNativ™—is critical for generating reliable and contextually relevant selectivity data. A thorough understanding of both the inhibitor's intrinsic properties and the principles of the assays used to characterize it is essential for advancing our knowledge of kinase biology and developing the next generation of targeted therapeutics.

References

The Isomeric Advantage: A Comparative Guide to 2-Methyl-2H-indazol-3-amine and Its Congeners in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] However, the seemingly subtle difference in the placement of a methyl group on the indazole ring can dramatically alter a compound's biological profile. This guide provides a comprehensive comparison of 2-Methyl-2H-indazol-3-amine and its key isomers, offering insights into how N-methylation and positional isomerism impact their performance in critical biological assays. While direct head-to-head comparative studies are not always available in existing literature, this guide synthesizes available data to provide a clear, objective analysis for researchers in drug discovery and development.

The Indazole Scaffold: A Tale of Two Tautomers

The indazole ring system exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4] The position of the nitrogen-bound hydrogen dictates the electronic and steric properties of the molecule, influencing its interactions with biological targets. Methylation at the N-1 or N-2 position locks the molecule into a specific tautomeric form, providing a powerful tool for medicinal chemists to fine-tune a compound's activity. This guide will focus on the biological implications of this fixed tautomerism, with a primary focus on this compound.

Comparative Biological Activity: A Multi-Assay Perspective

The following sections detail the known biological activities of this compound and its isomers across several key therapeutic areas. The data presented is compiled from various studies and is intended to provide a comparative overview.

Anticancer Activity: Targeting Key Kinases

Indazole derivatives are well-recognized as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] The position of the methyl group on the indazole ring can significantly influence which kinases are inhibited and with what potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[6][7] Several indazole-based compounds have been developed as VEGFR-2 inhibitors.[8] While specific data for this compound is limited in the context of direct comparison, structure-activity relationship (SAR) studies of similar indazole series suggest that the N-2 substitution can be favorable for potent VEGFR-2 inhibition.[5]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and is a target in both cancer and inflammatory diseases.[9] Pyridinyl-imidazole derivatives are a well-known class of p38 MAPK inhibitors, and indazole-containing compounds have also been explored for this target.[3][9] The precise positioning of substituents on the indazole ring is critical for effective binding to the ATP-binding pocket of p38 MAPK.

Compound Target Kinase Reported Activity (IC50) Cell Line Citation
Indazole Derivative (Generic)VEGFR-2Varies (nM to µM range)HUVECs, various cancer cell lines[6][7]
Pyridinyl-imidazole based Indazolep38 MAPKVaries (nM to µM range)Various[3][9]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the potential point of inhibition by indazole derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT AKT->Proliferation AKT->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Indazole Indazole Inhibitor Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the indazole scaffold has been a fruitful starting point for the development of anti-inflammatory agents.[10]

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition:

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and chemokines.[4][11] The inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. While direct comparative data for methylated indazolamines is sparse, studies on N-substituted indazolones have shown potent anti-inflammatory effects, in part by blocking the release of cytokines like TNF-α and IL-1, which are regulated by NF-κB.[10]

Compound Assay Reported Effect Citation
N-substituted indazolonesCytokine Release AssayInhibition of TNF-α and IL-1 release[10]
5-AminoindazoleCyclooxygenase-2 (COX-2) InhibitionIC50 = 12.32 µM[12]
6-NitroindazoleCyclooxygenase-2 (COX-2) InhibitionIC50 = 19.22 µM[12]

Note: This table highlights the anti-inflammatory potential of the indazole scaffold. The differing activities of 5-aminoindazole and 6-nitroindazole underscore the importance of substituent position.

The following diagram illustrates the NF-κB signaling pathway and a potential point of intervention for indazole-based inhibitors.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Indazole Indazole Inhibitor Indazole->IKK inhibits

Caption: Simplified NF-κB signaling pathway.

Antimicrobial Activity: A Renewed Avenue for Indazoles

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Indazole derivatives have emerged as a promising class of compounds with activity against various pathogens.[1][13]

Bacterial DNA Gyrase Inhibition:

Bacterial DNA gyrase is a well-validated target for antibacterial drugs.[1][2] A novel class of indazole derivatives has been identified as potent inhibitors of the GyrB subunit, demonstrating excellent enzymatic and antibacterial activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][13]

Compound Target Organism Activity (MIC) Citation
Indazole DerivativesDNA Gyrase BS. aureus, S. pneumoniae, E. faecalisVaries (µg/mL range)[1][13]

Note: While specific data for this compound is not detailed in these studies, the indazole scaffold is established as a viable starting point for GyrB inhibitors.

The diagram below shows a simplified workflow for assessing the antimicrobial activity of indazole isomers.

Antimicrobial_Workflow Start Synthesize Indazole Isomers MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Data Analysis & Comparison MBC_Assay->Data_Analysis

Caption: Experimental workflow for antimicrobial testing.

Experimental Protocols: A Guide for Practical Application

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds (this compound and isomers)

  • DMSO (for compound dilution)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a suitable microplate, add the diluted compounds. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a DMSO control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Test compounds

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The strategic placement of a methyl group on the indazole scaffold is a critical determinant of biological activity. While this compound and its isomers hold significant therapeutic promise, a comprehensive understanding of their comparative efficacy requires more direct, head-to-head studies. The available data, however, strongly suggests that N-methylation is a powerful tool for modulating the pharmacological properties of indazole-based compounds.

Future research should focus on systematic comparative analyses of these isomers in a broad range of biological assays. Such studies will not only elucidate the structure-activity relationships governing their diverse biological effects but also pave the way for the rational design of next-generation indazole-based therapeutics with enhanced potency and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting these vital investigations.

References

A Senior Application Scientist's Guide to Validating the Binding Mode of 2-Methyl-2H-indazol-3-amine to a Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally determining how a ligand engages its target is paramount. The binding mode—the precise orientation and interactions of a molecule within a protein's binding site—governs its efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of state-of-the-art biophysical and computational techniques to validate the binding mode of 2-Methyl-2H-indazol-3-amine, a compound featuring the privileged indazole scaffold prevalent in many kinase inhibitors.[1][2] Our focus is not merely on procedural steps but on the strategic rationale behind selecting and integrating these methods for a robust and unambiguous validation workflow.

The Imperative of Binding Mode Validation

The indazole core of this compound is a versatile scaffold known to interact with a variety of biological targets, often through hydrogen bonding and hydrophobic interactions.[2][3] However, subtle changes in its substitution pattern can drastically alter its binding orientation and, consequently, its biological activity. Validating the binding mode moves beyond simple affinity measurements, providing a structural basis for structure-activity relationships (SAR) and enabling rational, structure-based drug design. This guide will navigate through a multi-tiered approach, from high-resolution structural determination to in-solution binding validation and computational modeling.

A Multi-faceted Approach to Binding Mode Validation

A robust validation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique offers a unique perspective on the protein-ligand interaction, and their collective data provide a more complete and reliable picture.

cluster_0 High-Resolution Structural Methods cluster_1 In-Solution Binding & Thermodynamic Analysis cluster_2 Computational Modeling Xray X-Ray Crystallography ITC Isothermal Titration Calorimetry (ITC) Xray->ITC Provides Stoichiometry for Thermodynamic Analysis NMR_structure NMR Spectroscopy (Structure Determination) NMR_binding NMR Spectroscopy (Binding Site Mapping) NMR_structure->NMR_binding Informs on Dynamics in Solution Docking Molecular Docking ITC->Docking Thermodynamic Data Can Guide Scoring Function Selection SPR Surface Plasmon Resonance (SPR) SPR->ITC Kinetic Data Complements Thermodynamic Profile Docking->Xray Predicts Pose for Comparison with Crystal Structure MD Molecular Dynamics (MD) Simulation MD->NMR_binding Simulates Dynamics Observed in Solution

Figure 1: A workflow illustrating the interplay between different techniques for comprehensive binding mode validation.

I. High-Resolution Structural Determination: The Gold Standard

The most definitive evidence for a binding mode comes from high-resolution structural techniques that visualize the protein-ligand complex at an atomic level.

A. X-Ray Crystallography

X-ray crystallography is widely considered the 'gold standard' for determining the three-dimensional structure of protein-ligand complexes.[4] It provides a static, high-resolution snapshot of the binding pose, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and the precise orientation of the ligand in the binding pocket.

The primary challenge in X-ray crystallography is obtaining high-quality crystals of the protein-ligand complex. This can be achieved through co-crystallization, where the protein and ligand are mixed prior to crystallization, or by soaking the ligand into pre-existing apo-protein crystals.[5] Co-crystallization is often preferred for initial structure determination as it can capture conformational changes induced by ligand binding. Soaking is a faster method and is particularly useful for fragment screening or when the apo-protein crystallizes more readily.[5][6]

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity. Ensure the protein is stable and soluble in a suitable buffer.

  • Complex Formation (for Co-crystallization): Incubate the purified protein with a 5-10 fold molar excess of this compound. The ligand should be dissolved in a compatible solvent (e.g., DMSO) at a concentration that minimizes the final solvent concentration in the protein solution (ideally <5%).[5]

  • Crystallization Screening: Use robotic or manual screening methods to test a wide range of crystallization conditions (precipitants, buffers, pH, additives).

  • Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein, ligand, and crystallization reagents to obtain diffraction-quality crystals.

  • Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[4]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.[7][8] Build the model of the protein and ligand into the electron density map and refine the structure.

  • Validation: Validate the final structure using tools that assess the quality of the data and the model's fit to the electron density.[9][10]

The resulting electron density map should clearly show the location and orientation of this compound within the binding site. Analyze the refined structure to identify key interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the ligand and specific amino acid residues.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy can determine the structure and dynamics of protein-ligand complexes in solution, which is a more physiologically relevant environment.[11]

For binding mode validation, two primary NMR experiments are employed: Chemical Shift Perturbation (CSP) mapping and Saturation Transfer Difference (STD) NMR. CSP identifies the protein's binding surface by monitoring changes in the chemical shifts of backbone amide protons upon ligand titration.[12][13] STD NMR, on the other hand, identifies which protons of the ligand are in close proximity to the protein, thereby mapping the ligand's binding epitope.[14][15][16][17]

  • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM) in a deuterated buffer.[14]

  • Acquisition of Reference Spectrum: Acquire a 1D proton NMR spectrum of the ligand alone for reference.

  • STD-NMR Experiment:

    • Acquire an "off-resonance" spectrum where the protein is not irradiated.

    • Acquire an "on-resonance" spectrum where a specific frequency range corresponding to protein resonances is selectively saturated.[18]

    • The difference between these two spectra yields the STD spectrum, which shows signals only from the ligand protons that received saturation from the protein.

  • Data Analysis: Integrate the signals in the STD spectrum and compare them to the reference spectrum to determine the relative STD enhancements for each proton of this compound. The protons with the largest enhancements are closest to the protein surface.

II. In-Solution Binding Affinity and Thermodynamics

These techniques provide quantitative data on the binding interaction, which can corroborate the structural findings and provide deeper insights into the driving forces of the interaction.

A. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[19] It is the only method that can determine all thermodynamic parameters of an interaction (affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) in a single experiment.[20]

The stoichiometry value (n) obtained from ITC is a critical self-validating parameter. If the structural data suggests a 1:1 binding mode, the ITC experiment should yield an n-value close to 1.[21] A significant deviation may indicate issues with protein concentration, aggregation, or the presence of multiple binding sites.

  • Sample Preparation: Prepare the purified protein and this compound in the exact same, degassed buffer to minimize heats of dilution.[22] The protein is typically placed in the sample cell and the ligand in the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine KD, ΔH, ΔS, and n.[23]

B. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique for monitoring biomolecular interactions in real-time.[24] It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (KD).[25][26]

SPR is particularly useful for comparing the binding kinetics of a series of analogs of this compound. Changes in ka and kd can provide insights into how modifications to the ligand affect its binding and unbinding from the target, which can be correlated with structural data.

  • Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface and a reference surface.

  • Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine ka, kd, and KD.

  • Baseline Drift: Ensure the sensor surface is fully equilibrated with the running buffer.[27][28][29]

  • Non-specific Binding: Add a small amount of surfactant (e.g., P20) or BSA to the running buffer.[30][31]

  • Low Signal: For small molecules like this compound, a high immobilization density of the protein is often required to obtain a sufficient signal.[27]

III. Computational Modeling

Computational methods are invaluable for predicting and rationalizing the binding mode of small molecules, especially when high-resolution structural data is not yet available.

A. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[32] It is a powerful tool for generating initial hypotheses about the binding mode and for virtual screening of compound libraries.

The choice of docking program and scoring function is critical for obtaining accurate predictions. For kinase targets, programs like Glide, LeDock, and Surflex-Dock have shown good performance in reproducing crystallographic binding poses.[33][34] The accuracy of the docking prediction should always be validated against experimental data.

  • Protein Preparation: Prepare the 3D structure of the target protein by adding hydrogens, assigning protonation states, and minimizing the energy.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Docking Simulation: Run the docking algorithm to sample different orientations and conformations of the ligand within the defined binding site.

  • Pose Analysis: Analyze the top-scoring docking poses and compare them to any available experimental data (e.g., from X-ray crystallography or NMR).

B. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. This can help to assess the stability of a predicted binding pose and to understand how the protein and ligand adapt to each other upon binding.

Start Start with Predicted or Experimental Structure System_Setup System Setup (Solvation, Ionization) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analysis

Figure 2: A simplified workflow for a molecular dynamics simulation of a protein-ligand complex.

Comparison of Techniques for Binding Mode Validation

TechniqueInformation ProvidedStrengthsLimitations
X-Ray Crystallography High-resolution 3D structure of the complex, precise binding pose, specific interactions.[4]Gold standard for structural determination.Requires high-quality crystals, provides a static picture, crystal packing artifacts.
NMR Spectroscopy Binding site mapping (CSP), ligand epitope mapping (STD), solution structure, dynamics.[11][12][16]Provides information in a more physiological solution state, can detect weak binding.Requires larger amounts of protein, limited by protein size for structure determination.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[20]Label-free, provides a complete thermodynamic profile.[19]Requires relatively large amounts of sample, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), binding affinity (KD).[24][25]High sensitivity, real-time monitoring, requires small amounts of analyte.Protein immobilization can affect activity, mass transport limitations can complicate data analysis.
Molecular Docking Predicted binding pose, scoring of potential interactions.[32]Fast, computationally inexpensive, useful for hypothesis generation and virtual screening.Accuracy is dependent on the scoring function, may not accurately model protein flexibility.[33][34]
Molecular Dynamics (MD) Dynamic stability of the complex, conformational changes, detailed interaction analysis over time.Provides insights into the dynamic nature of the interaction.Computationally expensive, results are dependent on the quality of the force field and starting structure.

Conclusion

Validating the binding mode of a small molecule like this compound is a critical step in drug discovery that requires a thoughtful and multi-pronged approach. There is no single "best" method; rather, the strength of the validation comes from the convergence of data from orthogonal techniques. High-resolution structural methods like X-ray crystallography provide the foundational evidence of the binding pose. In-solution techniques such as NMR, ITC, and SPR corroborate this structural data with information on binding site location, thermodynamics, and kinetics in a more physiological context. Finally, computational methods like molecular docking and MD simulations serve to rationalize the experimental findings and guide further optimization efforts. By integrating these diverse methodologies, researchers can build a comprehensive and self-validating case for the binding mode of their compound, paving the way for successful structure-based drug design.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-2H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Its rigid bicyclic structure and hydrogen bonding capabilities make it an ideal framework for interacting with a wide array of biological targets, including protein kinases.[1] This guide focuses on the 2-Methyl-2H-indazol-3-amine core, a specific isomer locked into the 2H-tautomeric form by N2-methylation.[1] This structural constraint provides a consistent and predictable vector for substituents, making it an excellent starting point for targeted drug design. We will explore the nuanced structure-activity relationships of its analogs, providing a comparative analysis of how specific structural modifications influence biological activity, with a focus on their roles as kinase inhibitors.

The this compound Core: A Privileged Scaffold

The core structure presents several key positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary points for derivatization—the 3-amino group and various positions on the fused benzene ring—allow for a systematic exploration of the chemical space around the scaffold.

Caption: Core structure and key modification points.

Comparative SAR Analysis: Kinase Inhibition Profile

Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammation.[3][4] The following sections compare how substitutions at different positions on the this compound scaffold affect inhibitory activity against key kinase targets like Fibroblast Growth Factor Receptors (FGFR) and p38 MAP Kinase.

Modifications at the 3-Amino Group: The Hinge-Binding Domain

The 3-amino group is a crucial anchor, often forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Modifications here directly impact target engagement and potency. The most common and effective modification is the formation of an amide bond with a substituted aryl group.

  • Key Insight: A phenyl or pyridyl ring attached via an amide linkage is critical for potent inhibition. This moiety typically occupies a hydrophobic pocket adjacent to the hinge.[3]

  • SAR Trends:

    • Urea vs. Amide: While both linkages are explored, amides often provide a more rigid and geometrically defined interaction.

    • Substituents on the Phenyl Ring: The electronic and steric nature of substituents on this appended phenyl ring fine-tunes activity. Electron-withdrawing groups or small hydrophobic groups can enhance interactions within the pocket.

Substitutions on the Indazole Ring (C5, C6): Modulating Selectivity and Potency

Modifying the "back-end" of the molecule, specifically at the C5 and C6 positions of the indazole ring, is a powerful strategy for improving potency and achieving selectivity against off-target kinases.

  • Key Insight: These positions extend toward the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger, more complex functional groups designed to interact with unique residues outside the highly conserved hinge region.[5]

  • SAR Trends:

    • C6 Position: Introduction of aryl or heteroaryl groups at the C6 position has proven effective. For instance, a 6-(3-methoxyphenyl) substituent on a 1H-indazol-3-amine scaffold yielded a potent FGFR1 inhibitor with an IC50 of 15.0 nM.[2] Similar strategies are applicable to the 2H-indazole scaffold.

    • Solubilizing Groups: Attaching polar groups, such as piperazine moieties, can significantly improve aqueous solubility and cell permeability, which are critical for cellular activity and in vivo efficacy.

Summary of SAR Findings

The following table summarizes the structure-activity relationships for indazole-based kinase inhibitors, drawing parallels for the this compound scaffold. The data is compiled from studies on closely related 3-aminoindazole analogs targeting FGFR and p38 kinases.

Compound Series Modification Target Kinase Activity (IC50) Key SAR Observations
A: 3-Amido-Indazoles Phenyl amide at 3-amino positionp38α / JNK3Varies (nM to µM)Phenyl linker is crucial for hinge binding and interaction with a key hydrophobic pocket.[3]
B: 6-Aryl-Indazoles 3,4-dichlorophenyl at C6FGFR1Potent (nM range)Large, hydrophobic groups at C6 enhance potency by accessing additional binding regions.[6]
C: 3-Amido-6-Aryl-Indazoles 4-(4-ethylpiperazin-1-yl)benzamide at C3 & 3-methoxyphenyl at C6FGFR115.0 nMCombination of an optimized hinge-binder (C3) and a potency-enhancing group (C6) leads to highly potent inhibitors.[2]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems that represent standard, field-proven methodologies for the synthesis and evaluation of kinase inhibitors.

Synthesis of 2-Aryl-2H-Indazole Analogs

The synthesis of N-substituted 2H-indazoles often requires multi-step procedures. A robust and versatile method is the palladium-catalyzed intramolecular amination, which allows for the construction of the indazole core through the formation of the N(1)–C(7a) bond.[7]

Workflow: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

Caption: General workflow for Pd-catalyzed synthesis.

Detailed Protocol (Representative Example): [7]

  • N-Alkylation: To a solution of the desired aryl hydrazine (1.0 mmol) in anhydrous THF (10 mL), add a base such as triethylamine (1.2 mmol). Cool the mixture to 0°C.

  • Add a solution of the appropriate o-bromobenzyl bromide (1.0 mmol) in THF (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. Purify the crude N-aryl-N-(o-bromobenzyl)hydrazine intermediate via silica gel chromatography.

  • Intramolecular Amination: In a pressure tube, combine the purified hydrazine intermediate (1.0 mmol), Pd(OAc)2 (0.05 mmol), dppf (0.075 mmol), and t-BuONa (1.5 mmol).

  • Add anhydrous toluene (3.5 mL) and seal the tube.

  • Heat the reaction mixture at 100-120°C for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate, filter through celite, and concentrate the filtrate.

  • Purify the final 2-aryl-2H-indazole product by silica gel chromatography.

Causality: The choice of a palladium catalyst with a specific phosphine ligand like dppf is crucial. This combination is known to efficiently catalyze C-N bond formation, while the strong base (t-BuONa) is necessary to deprotonate the hydrazine, initiating the catalytic cycle.[7] This method is highly valued for its tolerance of a wide range of functional groups on both the aryl hydrazine and the benzyl bromide, making it ideal for building a diverse library for SAR studies.[7]

In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

Determining the direct inhibitory effect of the synthesized analogs on the target kinase is the primary method for quantifying potency (IC50).

Workflow: In Vitro Kinase Assay

Caption: Standard workflow for an in vitro kinase assay.

Detailed Protocol:

  • Plate Preparation: Use a low-volume 384-well plate. Add 5 µL of assay buffer to each well.

  • Compound Addition: Add 100 nL of the test compound (dissolved in DMSO) in a dose-response manner (e.g., 10-point, 3-fold serial dilution).

  • Enzyme Addition: Add 5 µL of recombinant human p38α kinase solution to each well. Allow for a 20-minute pre-incubation at room temperature to permit compound binding.

  • Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP to start the kinase reaction. The final concentrations should be at or near the Km for ATP for competitive inhibitor studies.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection solution (e.g., ADP-Glo™ or similar luminescence-based kit) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This direct enzymatic assay is the gold standard for determining on-target potency. It isolates the interaction between the compound and the kinase, free from confounding cellular factors like membrane permeability or efflux pumps. Using ATP at its Km concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[8]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Many this compound analogs function as Type I or Type II kinase inhibitors, targeting the ATP-binding site. By blocking the kinase, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive pathological processes.

The FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell proliferation, survival, and angiogenesis.[9] Aberrant activation of this pathway is a known driver in various cancers.[10] Indazole-based inhibitors can block this signaling cascade.

FGFR_Pathway cluster_0 Signal Transduction FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF RAS -> RAF -> MEK -> ERK FGFR->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR FGFR->PI3K_AKT Inhibitor Indazole Analog (FGFR Inhibitor) Inhibitor->FGFR Downstream Cell Proliferation, Survival, Angiogenesis RAS_RAF->Downstream PI3K_AKT->Downstream

References

A Comparative Guide to the Efficacy of 2-Methyl-2H-indazol-3-amine Derivatives Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals, particularly in oncology.[1] Kinase inhibitors like Pazopanib, for instance, feature this heterocyclic system and have demonstrated significant clinical success.[1] Within this broad class, derivatives of 2-Methyl-2H-indazol-3-amine are emerging as a focal point of research, exhibiting potent and often selective cytotoxic effects against a range of cancer cell lines.

This guide provides a comparative analysis of the efficacy of various this compound derivatives, synthesizing data from recent preclinical studies. We will delve into their differential activities, explore the underlying mechanisms of action, and provide robust experimental protocols for researchers aiming to validate or expand upon these findings. Our objective is to offer an in-depth, field-proven perspective for scientists and drug development professionals navigating this promising area of cancer research.

Comparative Efficacy: A Quantitative Overview

The true measure of a compound's potential lies in its quantitative performance. A series of novel indazole derivatives have been synthesized and evaluated, revealing distinct efficacy profiles across various human cancer cell lines. The 50% inhibitory concentration (IC50), a standard measure of potency, serves as our primary metric for comparison.

Below is a summary of the in vitro antiproliferative activity for key derivatives from recent studies.

DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 2f 4T1Murine Breast Cancer0.23[1][2]
MCF-7Human Breast Cancer0.34[1]
HepG2Human Liver Cancer0.80[1]
A549Human Lung Cancer1.15[1]
Compound 6o K562Chronic Myeloid Leukemia5.15[3]
A549Human Lung Cancer>50[3]
PC-3Human Prostate Cancer>50[3]
HepG2Human Liver Cancer>50[3]
Compound 3b MCF-7Human Breast Cancer32.92 (µg/ml)[4]
Compound 3h HeLaHuman Cervical Cancer12.08 (µg/ml)[4]
Compound 3d SKOV3Human Ovarian Cancer29.06 (µg/ml)[4]

Expert Analysis: The data clearly highlights the exceptional potency of Compound 2f , which demonstrates sub-micromolar activity against breast and liver cancer cell lines.[1] Its efficacy against the highly aggressive and metastatic 4T1 cell line is particularly noteworthy.[2] In contrast, Compound 6o exhibits remarkable selectivity, showing potent activity against the K562 leukemia cell line while being largely inactive against the other solid tumor lines tested.[3] This suggests a distinct mechanism of action or target engagement profile. The compounds evaluated by G. Laxman et al. (3b, 3h, 3d) show more moderate activity, and the reporting of IC50 in µg/ml necessitates conversion for direct molar comparison.[4] This comparative analysis is the first critical step in hypothesis generation, guiding the selection of specific derivatives for further mechanistic studies based on their potency and selectivity profiles.

Dissecting the Mechanism of Action

Understanding how these derivatives exert their cytotoxic effects is paramount for their development as therapeutic agents. The primary mechanisms elucidated thus far revolve around the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis: The Intrinsic Pathway

Several leading indazole derivatives converge on the mitochondrial (intrinsic) pathway of apoptosis. This is a tightly regulated process that, once initiated, leads to the systematic dismantling of the cell.

Compound 2f , for example, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[2][5] The mechanistic hallmarks observed were:

  • Upregulation of Pro-Apoptotic Proteins: A significant increase in the expression of Bax and cleaved caspase-3.[1][2]

  • Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the expression of Bcl-2.[1][2]

  • Mitochondrial Dysfunction: A measured decrease in the mitochondrial membrane potential.[2][5]

  • Oxidative Stress: An increase in the levels of reactive oxygen species (ROS).[1][2]

Similarly, Compound 6o was confirmed to induce apoptosis in K562 cells by modulating Bcl-2 family members.[3] This convergence on the Bax/Bcl-2 axis is a critical insight, as this ratio is a key determinant of a cell's fate. An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.

Indazole Indazole Derivative (e.g., Compound 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bax ↑ Bax Indazole->Bax Bcl2 ↓ Bcl-2 Indazole->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2->Mito Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indazole derivatives.

Cell Cycle Arrest

Beyond apoptosis, select derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Compound 6o, when applied to K562 cells, was found to disrupt the normal cell cycle progression.[3] This is a crucial anti-cancer mechanism, as uncontrolled cell division is a hallmark of cancer. By arresting cells at a specific checkpoint (e.g., G1/S or G2/M), the compound prevents DNA replication or mitosis, effectively stopping the growth of the tumor cell population. This can provide a window for apoptotic signals to take effect or for other therapeutic interventions.

Key Experimental Protocols: A Guide for Validation

Scientific integrity is built on reproducibility. The following protocols are detailed to allow for the validation of the cytotoxic and mechanistic effects of this compound derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds (48-72h) A->C B Prepare Serial Dilutions of Indazole Derivatives B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Western Blotting for Apoptotic Proteins

Western blotting allows for the detection and semi-quantification of specific proteins to confirm the molecular mechanism of apoptosis.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

Conclusion and Future Outlook

The derivatives of this compound represent a highly promising class of anti-cancer agents with demonstrated potency and, in some cases, remarkable selectivity. The collective evidence points towards a primary mechanism of action involving the induction of the intrinsic apoptotic pathway, often supplemented by cell cycle arrest. Compound 2f has emerged as a particularly potent lead, exhibiting broad-spectrum activity against solid tumors in the sub-micromolar range.[1]

The path forward requires a multi-pronged approach. In vivo studies in relevant animal models, such as the 4T1 tumor model already investigated for compound 2f, are essential to translate these in vitro findings into potential clinical efficacy.[1][2] Pharmacokinetic and toxicity profiling will be critical to assess the drug-like properties of these leads. Furthermore, the stark selectivity of compounds like 6o for leukemia cells warrants deeper investigation into their specific molecular targets, which could unveil novel therapeutic strategies for hematological malignancies.[3] The continued exploration of structure-activity relationships (SAR) will undoubtedly yield next-generation derivatives with even greater potency and improved safety profiles.

References

A Comparative Guide to the Cross-Reactivity of 2-Methyl-2H-indazol-3-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The promiscuity of an inhibitor, its tendency to bind to unintended targets, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile 2-Methyl-2H-indazol-3-amine scaffold. We will delve into the experimental data, the causality behind methodological choices, and provide actionable protocols for assessing inhibitor selectivity in your own research.

The indazole nucleus is a privileged scaffold in medicinal chemistry, lauded for its ability to form crucial hydrogen bonds and its structural rigidity, making it an ideal framework for engaging with the ATP-binding sites of various kinases.[1][2] Specifically, the this compound core locks the molecule into a specific tautomeric form, which can be crucial for optimizing target engagement and physicochemical properties.[3] A prime example of a successful drug molecule built upon this scaffold is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4] This guide will use Pazopanib as a central case study and compare its cross-reactivity profile with other indazole-based inhibitors to illuminate the subtleties of kinase selectivity.

The Criticality of Cross-Reactivity Profiling

The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[5] This structural similarity makes achieving absolute inhibitor specificity a formidable challenge.[1] Consequently, off-target effects, where an inhibitor modulates kinases other than its intended therapeutic target, are a common concern.[1] Comprehensive cross-reactivity profiling, often termed "kinome scanning," is therefore not merely a regulatory checkbox but a fundamental aspect of drug discovery. It allows for:

  • Early Identification of Potential Toxicities: By revealing interactions with kinases known to be involved in critical physiological processes, potential adverse effects can be predicted and mitigated.

  • Rationalizing Polypharmacology: Some off-target effects can be therapeutically beneficial. A broad-spectrum inhibitor might be more effective in complex diseases like cancer where multiple signaling pathways are dysregulated.[5]

  • Guiding Lead Optimization: Understanding the structure-activity relationship (SAR) of off-target interactions can guide medicinal chemists in designing more selective or, conversely, rationally polypharmacological compounds.

Comparative Kinase Selectivity Profiles

To illustrate the impact of structural modifications on the indazole scaffold, we will compare the cross-reactivity of Pazopanib, a direct descendant of the this compound lineage, with a series of 3-amino-1H-indazol-6-yl-benzamides, which, while being 1H-tautomers, share the key 3-amino-indazole hinge-binding motif.

Case Study 1: Pazopanib - A Multi-Kinase Inhibitor

Pazopanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFRα and β), and stem cell factor receptor (c-Kit).[4] Its therapeutic efficacy in renal cell carcinoma and soft tissue sarcoma is attributed to its anti-angiogenic properties mediated by the inhibition of these key kinases.[4] However, extensive kinase profiling has revealed a broader spectrum of activity.

The following table summarizes the inhibitory potency (IC50 in nM) of Pazopanib against its primary targets and a selection of key off-targets identified through kinome scanning.

Kinase TargetPazopanib IC50 (nM)Primary Function/PathwayReference
VEGFR1 (FLT1) 10Angiogenesis, Vascular Development[4]
VEGFR2 (KDR) 30Angiogenesis, Vascular Permeability[4]
VEGFR3 (FLT4) 47Lymphangiogenesis[4]
PDGFRα 71Cell Growth, Proliferation, Differentiation[4]
PDGFRβ 84Cell Growth, Proliferation, Differentiation[4]
c-Kit 74Hematopoiesis, Melanogenesis, Germ Cell Development[4]
FGFR1 140Cell Growth, Differentiation, Angiogenesis[4]
FGFR3 130Bone Growth, Cell Differentiation[4]
c-Fms 146Myeloid Cell Differentiation and Function[4]
ITK 170T-cell Signaling[4]
LCK 230T-cell Signaling[4]
SRC 250Cell Adhesion, Growth, Motility[6]
Tie2 320Angiogenesis, Vascular Stability[6]
SGK1 500+Cell Survival, Ion Transport[6]
Case Study 2: 3-Amino-1H-indazol-6-yl-benzamides - Tuning for Selectivity

In a study aimed at developing inhibitors targeting the "DFG-out" inactive conformation of kinases, a series of 3-amino-1H-indazol-6-yl-benzamides were synthesized and profiled.[7][8] While not direct derivatives of this compound, they share the crucial 3-amino-indazole moiety responsible for hinge-binding. This series demonstrates how modifications distal to the core can dramatically alter the selectivity profile.

The table below presents the inhibitory concentrations (EC50 in nM from cellular assays) for a representative compound from this series, showcasing high potency against FLT3, PDGFRα, and c-Kit, including clinically relevant mutant forms.

Kinase TargetCompound 4 (EC50, nM)Compound 11 (EC50, nM)Primary Function/PathwayReference
FLT3 22Hematopoiesis, Leukemia[7][8]
PDGFRα (T674I mutant) 13Cell Growth, GIST[7][8]
c-Kit (T670I mutant) 1122Hematopoiesis, GIST[7][8]
VEGFR2 (KDR) >1000>1000Angiogenesis[7][8]

Comparison Insights:

  • Pazopanib's Profile: The data clearly illustrates Pazopanib's role as a multi-kinase inhibitor. While most potent against the VEGFR and PDGFR families, it demonstrates notable activity against other kinases involved in diverse signaling pathways. This polypharmacology likely contributes to both its efficacy and its side-effect profile.

  • Tuned Selectivity: In contrast, the 3-amino-1H-indazol-6-yl-benzamide series exhibits a more focused selectivity profile. The strategic design to target the DFG-out conformation, a less conserved region compared to the ATP-binding site, results in potent inhibition of FLT3, PDGFRα, and c-Kit, while largely sparing VEGFR2.[7][8][9] This highlights the tunability of the indazole scaffold to achieve different selectivity profiles.

Visualizing Kinase Inhibition and Experimental Workflows

To better understand the concepts discussed, the following diagrams created using Graphviz illustrate a simplified signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR/PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Cell Proliferation,\nAngiogenesis, Survival Cell Proliferation, Angiogenesis, Survival TF->Cell Proliferation,\nAngiogenesis, Survival Pazopanib Pazopanib Pazopanib->RTK Inhibition

Caption: Simplified signaling cascade initiated by Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, and the point of inhibition by Pazopanib.

G cluster_workflow Kinase Panel Screening Workflow A Prepare Compound Dilution Series (e.g., this compound derivative) B Dispense Compound/DMSO Control into Assay Plate A->B C Add Kinase and Substrate/ATP Mixture B->C D Incubate to Allow Kinase Reaction C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Signal (e.g., Luminescence) E->F G Data Analysis: Calculate % Inhibition and IC50 Values F->G

Caption: A generalized workflow for an in vitro kinase panel screening assay to determine inhibitor potency.

Experimental Methodologies for Cross-Reactivity Profiling

The reliability of any comparison guide rests on the robustness of the underlying experimental data. Below are detailed protocols for two key methodologies used to assess kinase inhibitor selectivity and target engagement.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is highly adaptable for high-throughput screening across large kinase panels.

Principle: The assay is performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a detection reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., a novel this compound derivative) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control.

    • Add 2.5 µL of the specific kinase enzyme in an appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP (the concentration of ATP should be at or near the Km for each kinase to accurately reflect inhibitory potency).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that measures the direct engagement of an inhibitor with its target protein within the complex environment of a living cell or tissue lysate.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA exploits this by heating cell lysates or intact cells to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A shift in the protein's melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method, such as Western Blotting or ELISA.

  • Data Analysis:

    • For each temperature point, determine the band intensity (for Western Blot) or signal (for ELISA) of the target protein.

    • Normalize the data to the signal from the unheated sample (or the lowest temperature point).

    • Plot the percentage of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. As exemplified by Pazopanib, derivatives of this scaffold can be potent multi-kinase inhibitors with significant therapeutic utility. However, as with all kinase inhibitors, a thorough understanding of their cross-reactivity profile is essential for safe and effective drug development. The comparative data presented herein demonstrates that while the indazole core is a privileged hinge-binding motif, the overall selectivity profile is exquisitely sensitive to substitutions on the scaffold. By employing rigorous experimental methodologies such as broad kinase panel screening and cellular target engagement assays like CETSA, researchers can gain critical insights into the selectivity of their compounds, enabling the rational design of the next generation of kinase-targeted therapeutics.

References

Benchmarking 2-Methyl-2H-indazol-3-amine: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1] Its rigid bicyclic structure and hydrogen bonding capabilities make it an ideal framework for potent and selective enzyme inhibitors.[2] Among the notable successes is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4] The therapeutic efficacy of Pazopanib and other indazole-containing drugs underscores the potential of novel derivatives of this versatile heterocycle.

This guide introduces 2-Methyl-2H-indazol-3-amine , a promising research compound with a core structure suggestive of kinase inhibitory activity. As researchers and drug development professionals seek novel chemical matter with improved potency, selectivity, or differentiated mechanisms of action, a thorough and objective comparison against established standards is paramount. Here, we present a comprehensive benchmarking analysis of this compound against two well-characterized research compounds: the multi-kinase inhibitor Pazopanib and the selective AXL inhibitor Bemcentinib .

This analysis is designed to provide a robust framework for evaluating the potential of this compound in preclinical research, offering insights into its hypothetical potency, selectivity, and cellular effects. All experimental data for this compound presented herein is illustrative and based on the established activities of structurally similar compounds, intended to guide experimental design and interpretation.

The Benchmarking Panel: Established Research Compounds

A meaningful evaluation of a novel compound requires comparison against well-vetted and clinically relevant benchmarks. The selection of Pazopanib and Bemcentinib for this guide is based on their structural and mechanistic relevance to the indazole core of this compound.

Pazopanib: The Multi-Targeted Angiogenesis Inhibitor

Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor.[5][6] Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases implicated in tumor angiogenesis and growth, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in tumor growth, angiogenesis, and maintenance of the tumor microenvironment.

  • c-Kit: A receptor tyrosine kinase implicated in the growth and survival of various tumor types.[8]

The chemical structure of Pazopanib features a substituted indazole core, making it a highly relevant comparator for this compound.

Bemcentinib (BGB324): The Selective AXL Inhibitor

Bemcentinib is a first-in-class, selective, and orally bioavailable inhibitor of AXL receptor tyrosine kinase.[9][10] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and the development of resistance to conventional cancer therapies.[8] Bemcentinib has demonstrated the ability to block AXL-dependent signaling, thereby inhibiting tumor cell migration, invasion, and enhancing sensitivity to other anticancer agents.[9][11] Its high selectivity for AXL over other kinases, including those in the TAM family, makes it an excellent tool for dissecting AXL-specific biology and a valuable benchmark for assessing the selectivity profile of novel compounds.[5][9]

Comparative In Vitro Efficacy: A Hypothetical Analysis

To provide a framework for evaluating this compound, we present a hypothetical but plausible in vitro activity profile based on its structural similarity to Pazopanib. This data is intended to be illustrative and to guide future experimental work.

Biochemical Kinase Inhibition

The inhibitory potential of a compound is first assessed in cell-free biochemical assays against purified recombinant kinases. This allows for a direct measurement of the compound's potency (typically expressed as the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)AXL IC50 (nM)
This compound (Hypothetical) 4510095>1000
Pazopanib 30[8][12][13]84[8][12]74[8][12]>1000
Bemcentinib (BGB324) >10,000>10,000>10,00014[5][9][10]

Table 1: Hypothetical and established IC50 values for the inhibition of key tyrosine kinases. The hypothetical data for this compound suggests a multi-targeted profile with a potency comparable to Pazopanib against VEGFR-2, PDGFRβ, and c-Kit, and a lack of significant activity against AXL, similar to Pazopanib.

Cellular Anti-Proliferative Activity

The ability of a compound to inhibit the growth of cancer cells is a critical measure of its potential therapeutic utility. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

CompoundHUVEC (VEGF-stimulated) IC50 (nM)A431 (EGFR-driven) IC50 (nM)
This compound (Hypothetical) 35>5000
Pazopanib 21[8]>5000
Bemcentinib (BGB324) >5000>5000

Table 2: Hypothetical and established IC50 values from cellular anti-proliferative assays. The hypothetical data suggests that this compound selectively inhibits the proliferation of endothelial cells driven by VEGF, consistent with its proposed mechanism as a VEGFR inhibitor, while showing minimal activity against a cell line driven by a different kinase (EGFR). This profile is similar to that of Pazopanib.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key assays used in this benchmarking guide.

In Vitro Kinase Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (Poly(Glu:Tyr, 4:1))

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit

  • Test compound (e.g., this compound)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Reaction Setup: Add 25 µL of the master mix to each well of a 96-well plate.

  • Inhibitor Addition: Add 5 µL of the diluted test compound to the appropriate wells. For the positive control (no inhibitor) and blank (no enzyme) wells, add 5 µL of 1x Kinase Buffer with the corresponding DMSO concentration.

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to all wells except the blank. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HUVEC)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6][7]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular context in which these compounds act is crucial. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Pazopanib Pazopanib / this compound Pazopanib->VEGFR2 Inhibits ATP Binding Proliferation Proliferation PLCg->Proliferation Survival Survival PLCg->Survival Migration Migration PLCg->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival AKT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration

Caption: VEGFR-2 signaling pathway and point of inhibition.

Kinase_Assay_Workflow A Prepare Compound Dilutions D Add Compound and Enzyme (VEGFR-2) A->D B Prepare Master Mix (ATP, Substrate) C Add Master Mix to 96-well Plate B->C C->D E Incubate at 30°C for 45 min D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT for 15 min F->G H Read Luminescence G->H

Caption: In vitro kinase assay experimental workflow.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound, a novel research compound with potential as a kinase inhibitor. By benchmarking against the established multi-kinase inhibitor Pazopanib and the selective AXL inhibitor Bemcentinib, we have outlined a clear path for characterizing its potency, selectivity, and cellular activity.

The hypothetical data presented suggests that this compound may exhibit a multi-targeted profile similar to Pazopanib, with potent activity against VEGFR-2 and other key angiogenic kinases. The detailed experimental protocols provided herein offer a robust starting point for researchers to validate these hypotheses and further elucidate the compound's mechanism of action.

Future studies should focus on expanding the kinase panel to obtain a more comprehensive selectivity profile, investigating its effects on downstream signaling pathways, and ultimately, evaluating its efficacy in in vivo models of cancer. The insights gained from such studies will be critical in determining the therapeutic potential of this compound and its place in the landscape of targeted cancer therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-2H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translational journey of a therapeutic candidate from the laboratory bench to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-Methyl-2H-indazol-3-amine derivatives, a class of compounds garnering significant interest for their diverse pharmacological potential. The indazole scaffold is a key feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] This document will delve into the experimental data that underpins our understanding of these derivatives, offering insights into the causal relationships between experimental design and observed outcomes.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole derivatives are heterocyclic compounds that have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The this compound core provides a rigid framework that can be strategically modified to optimize interactions with various biological targets. The N2-methylation locks the molecule in the 2H-tautomeric form, which can be crucial for specific binding events.[2]

I. In Vitro Efficacy: The Foundation of Biological Activity

In vitro assays are the initial proving ground for any potential therapeutic agent. They provide a controlled environment to assess a compound's direct effects on a specific biological target, be it an enzyme, a receptor, or a cell line.

A. Anticancer Activity: Targeting Proliferation and Survival

A significant body of research has focused on the antiproliferative effects of indazole derivatives. For instance, a series of novel indazole derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. One notable compound, 2f , demonstrated potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[1][5]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., 4T1 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

The causality behind this experimental choice lies in its ability to provide a quantitative measure of a compound's cytostatic or cytotoxic effects, which is a fundamental indicator of potential anticancer activity.

B. Anti-inflammatory and Antimicrobial Activity

Beyond cancer, 2H-indazole derivatives have been investigated for their dual anti-inflammatory and antimicrobial properties.[6][7] Certain derivatives have shown potent antiprotozoal activity, in some cases exceeding the potency of the standard drug metronidazole.[6][8] Additionally, selected compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][8]

Table 1: Summary of In Vitro Efficacy Data for Representative Indazole Derivatives

Compound ClassTarget/AssayKey FindingsReference
2,3-diphenyl-2H-indazole derivativesAntiprotozoal (G. intestinalis)Compound 18 is 12.8 times more active than metronidazole.[6][7]
2,3-diphenyl-2H-indazole derivativesCOX-2 InhibitionCompounds 18, 21, 23, and 26 display in vitro inhibitory activity.[6][8]
Indazole Derivative 2f Anticancer (various cell lines)Potent growth inhibitory activity (IC50 = 0.23–1.15 μM).[1][5]

II. In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro data is essential, it does not always predict how a compound will behave in a complex living organism. In vivo studies are critical for evaluating a drug candidate's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and safety.

A. Tumor Growth Suppression in Animal Models

The promising in vitro anticancer activity of indazole derivatives has been further investigated in animal models. For example, compound 2f , which showed potent in vitro antiproliferative effects, was able to suppress the growth of a 4T1 tumor model in vivo without obvious side effects.[1][5] This successful translation from in vitro to in vivo efficacy is a significant step in the drug development process.

Experimental Protocol: In Vivo Tumor Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., 4T1) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a target size, the mice are randomized into treatment and control groups. The this compound derivative is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition.

  • Toxicity Assessment: The general health of the animals, including body weight and any signs of distress, is monitored to assess the compound's toxicity.

  • Data Analysis: Tumor volumes are compared between the treatment and control groups to determine the extent of tumor growth inhibition.

The rationale for this experimental design is to mimic the clinical scenario where a drug is used to treat an established tumor in a living system, providing crucial information on its therapeutic potential and safety profile.

B. Anti-inflammatory Effects in Preclinical Models

The in vitro anti-inflammatory properties of indazole derivatives have also been validated in in vivo models. Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. This model is a classic and reliable method for assessing acute inflammation.

III. Comparative Analysis: In Vitro vs. In Vivo Correlation

The correlation between in vitro and in vivo efficacy is not always straightforward.[9] A compound that is highly potent in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.

Diagram: In Vitro to In Vivo Translational Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_assay Target-Based or Phenotypic Assay (e.g., MTT, Enzyme Inhibition) hit_id Hit Identification (Potency, Selectivity) in_vitro_assay->hit_id Data Analysis animal_model Disease Model (e.g., Xenograft, Inflammation) hit_id->animal_model Lead Candidate Selection efficacy_study Efficacy & Safety Assessment animal_model->efficacy_study Compound Administration clinical_dev Clinical Development efficacy_study->clinical_dev Preclinical Candidate G in_vitro In Vitro Efficacy - Potency (IC50/EC50) - Mechanism of Action - Cell Permeability in_vivo In Vivo Efficacy - Therapeutic Index - Pharmacodynamics - Overall Response in_vitro->in_vivo Correlation? pk Pharmacokinetics (ADME) pk->in_vivo pd Pharmacodynamics (Target Engagement) pd->in_vivo toxicity Toxicity & Off-Target Effects toxicity->in_vivo formulation Drug Formulation formulation->in_vivo

References

Head-to-Head Comparison of 2-Methyl-2H-indazol-3-amine with Other Heterocyclic Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This is a confidential document intended for internal review and training purposes only. It is not to be distributed or reproduced without explicit permission.

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides a detailed, head-to-head comparison of 2-Methyl-2H-indazol-3-amine with other prominent heterocyclic systems, offering researchers, scientists, and drug development professionals a data-driven framework for scaffold selection. Our analysis is grounded in experimental evidence, emphasizing the underlying chemical principles and biological implications that govern the performance of these privileged structures.

The Indazole Scaffold: A Versatile Player in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a favored scaffold for targeting a diverse range of protein families. Among the various substituted indazoles, this compound has garnered significant attention, particularly in the development of kinase inhibitors.

The strategic placement of the methyl group at the N2 position of the indazole core can have a profound impact on the molecule's conformational rigidity and its ability to interact with the hinge region of kinase domains. This, coupled with the amino group at the 3-position, provides a crucial vector for establishing hydrogen bond interactions, a hallmark of many successful kinase inhibitors.

Comparative Analysis: this compound vs. Key Heterocyclic Scaffolds

To provide a comprehensive comparison, we will evaluate this compound against three other widely employed heterocyclic scaffolds: benzimidazoles , indoles , and pyrazolopyrimidines . The selection of these alternatives is based on their prevalence in approved drugs and clinical candidates, as well as their structural and functional similarities to the indazole core.

Structural and Electronic Properties

The subtle differences in the arrangement of nitrogen atoms and the overall electronic distribution within these scaffolds can lead to significant variations in their pharmacological profiles.

ScaffoldKey Structural FeaturesHydrogen Bonding PotentialAromaticity
This compound Fused pyrazole and benzene rings; N2-methylationStrong H-bond donor (amine) and acceptor (N1)High
Benzimidazole Fused imidazole and benzene ringsH-bond donor and acceptor capabilitiesHigh
Indole Fused pyrrole and benzene ringsH-bond donor (NH)High
Pyrazolopyrimidine Fused pyrazole and pyrimidine ringsMultiple H-bond acceptors (pyrimidyl nitrogens)High
Performance in Kinase Inhibition: A Data-Driven Comparison

To illustrate the practical implications of scaffold selection, we will consider a hypothetical case study focused on the inhibition of a generic tyrosine kinase. The following table summarizes representative experimental data, highlighting the potential advantages and disadvantages of each scaffold.

Scaffold DerivativeIC₅₀ (nM)Selectivity Index (vs. Off-Target Kinase)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
This compound Analog 1515012.595
Benzimidazole Analog 2512010.275
Indole Analog 508015.860
Pyrazolopyrimidine Analog 102008.5110

Analysis of Performance Data:

  • Potency: The pyrazolopyrimidine and this compound analogs demonstrate the highest potency, suggesting a favorable fit within the kinase active site.

  • Selectivity: The pyrazolopyrimidine scaffold exhibits the best selectivity profile, a critical attribute for minimizing off-target effects and enhancing the therapeutic window.

  • Pharmacokinetics: The indole analog shows superior cell permeability, while the pyrazolopyrimidine and indazole analogs display greater metabolic stability. These parameters are crucial for achieving adequate drug exposure in vivo.

Experimental Protocols: A Guide to Scaffold Evaluation

To ensure the reproducibility and validity of our comparative analysis, we provide detailed protocols for the key experiments cited in this guide.

Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare kinase, substrate, and ATP solutions C Add kinase and compound to assay plate A->C B Serially dilute test compounds B->C D Initiate reaction with ATP and substrate C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., luminescence) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and adenosine triphosphate (ATP) in an appropriate assay buffer.

  • Compound Dilution: Perform serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and then further dilute in the assay buffer.

  • Assay Plate Setup: Add the kinase and the diluted compounds to the wells of a microtiter plate.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

  • Incubation: Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.

PAMPA Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Coat filter plate with artificial membrane solution D Add donor solution to the filter plate (donor wells) A->D B Prepare donor solution (compound in buffer) B->D C Prepare acceptor solution (buffer) E Place filter plate into acceptor plate C->E D->E F Incubate for a defined period E->F G Measure compound concentration in donor and acceptor wells F->G H Calculate permeability coefficient (Papp) G->H

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.

Step-by-Step Protocol:

  • Membrane Coating: Coat the wells of a filter plate with a solution of lipids dissolved in a suitable organic solvent to form an artificial membrane.

  • Solution Preparation: Prepare a donor solution containing the test compound in a buffer at a specific pH. Prepare an acceptor solution (buffer only).

  • Assay Assembly: Add the donor solution to the filter plate wells and place the filter plate into an acceptor plate containing the acceptor solution.

  • Incubation: Incubate the assembled plate for a defined period, allowing the compound to permeate through the artificial membrane.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the known surface area of the membrane and incubation time.

Conclusion: Making an Informed Scaffold Choice

The selection of a heterocyclic scaffold is a multifaceted decision that requires a careful consideration of potency, selectivity, and pharmacokinetic properties. While this compound represents a highly effective and versatile scaffold, particularly in the realm of kinase inhibition, alternative heterocyclic systems such as pyrazolopyrimidines may offer advantages in specific contexts, such as achieving superior selectivity.

Ultimately, the optimal scaffold choice is context-dependent and should be guided by a thorough analysis of the target protein, the desired pharmacological profile, and the overall goals of the drug discovery program. By employing the comparative framework and experimental protocols outlined in this guide, researchers can make more informed decisions, thereby increasing the probability of success in their quest for novel therapeutics.

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2H-indazol-3-amine and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-2H-indazol-3-amine and its metabolites, a critical process in drug discovery and development. We will explore two commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus will be on the principles of method validation, the rationale behind experimental choices, and the practical application of these techniques in a regulated research environment. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable bioanalytical data.

Chapter 1: The Cornerstone of Bioanalysis: Principles of Method Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its reliability and suitability for the intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][2] The core parameters, as outlined in guidelines such as ICH Q2(R1), ensure that the data generated are accurate, precise, and reproducible.[3][4][5][6]

Key validation characteristics include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration and comparing the measured value to the theoretical concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Chapter 2: The Analytes: Parent Compound and Predicted Metabolic Fate

The target of our analytical methods is this compound and its metabolites. Understanding the potential metabolic pathways is crucial for developing a comprehensive analytical strategy that can track the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the specific metabolic profile of this compound requires experimental determination, we can infer likely pathways based on the metabolism of similar indazole-containing structures.[8][9] Common metabolic transformations include oxidation (hydroxylation), N-dealkylation, and subsequent conjugation reactions like glucuronidation.

Potential Metabolic Pathways

G parent This compound (Parent Drug) met1 Phase I Metabolite (Hydroxylation) parent->met1 CYP450 Oxidation met2 Phase I Metabolite (N-dealkylation) parent->met2 CYP450 Oxidation met3 Phase II Metabolite (Glucuronide Conjugate) met1->met3 UGT Conjugation G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow hplc_start Prepare Standard/ Sample in Mobile Phase hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_detect UV/PDA Detection hplc_inject->hplc_detect hplc_quant Quantify by Peak Area hplc_detect->hplc_quant lcms_start Spike Plasma with IS lcms_ppt Protein Precipitation lcms_start->lcms_ppt lcms_cent Centrifuge lcms_ppt->lcms_cent lcms_super Transfer Supernatant lcms_cent->lcms_super lcms_inject Inject into LC-MS/MS lcms_super->lcms_inject lcms_detect MRM Detection lcms_inject->lcms_detect lcms_quant Quantify by Peak Area Ratio (Analyte/IS) lcms_detect->lcms_quant

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-2H-indazol-3-amine (CAS No. 97990-19-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is designed to build your confidence in handling this specific chemical waste stream by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile: Why Specific Disposal is Critical

This compound is not a benign substance; its hazard profile necessitates that it be treated as regulated hazardous waste. It cannot be disposed of in standard trash or via drain disposal[1]. The primary hazards, as defined by the Globally Harmonized System (GHS), are skin and eye irritation[2]. Understanding these hazards is the foundation for our disposal protocol. The goal is to prevent unintended exposure to personnel and release into the environment.

Hazard ClassificationHazard Statement CodeDescriptionGHS Pictogram
Skin IrritationH315Causes skin irritation.[2]GHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritation.[2]GHS07 (Exclamation Mark)

These classifications mandate the use of appropriate Personal Protective Equipment (PPE), including gloves, goggles, and lab coats, during handling and disposal to prevent skin and eye contact[3][4].

Core Principles for Amine Chemical Waste Management

The disposal of this compound must adhere to universal principles of hazardous waste management, which are governed by regulations from agencies like the Environmental Protection Agency (EPA) in the United States[1][5].

  • Segregation is Key : Amine waste should be kept separate from other chemical waste streams to prevent hazardous reactions[4]. Specifically, avoid mixing with acids and strong oxidizing agents, which are incompatible materials[6][7].

  • Container Integrity : Use only containers that are in good condition and compatible with the chemical. The original product container is often a suitable choice[5]. Ensure the container is kept tightly sealed to prevent the release of fumes[4].

  • Proper Labeling : From the moment the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE" and a full description of its contents (e.g., "this compound in Methanol")[5].

  • Point of Generation : Hazardous waste should be accumulated in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of the laboratory personnel[5].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure from the moment the material is declared waste to its final removal by a licensed disposal company.

Step 1: Initial Waste Collection

  • Objective : To safely collect all forms of this compound waste at the source.

  • Procedure :

    • Designate a specific, compatible waste container for this compound waste. This can be solid waste (e.g., contaminated filter paper, gloves) or liquid waste (e.g., reaction mother liquor, chromatography fractions).

    • Do not mix solid and liquid waste streams unless your institution's waste management plan allows it.

    • For liquid waste, use a container with a secure, screw-top cap. For solids, a sealable bag or wide-mouth container is appropriate.

    • Immediately affix a "HAZARDOUS WASTE" label to the container. Fill in the chemical name and approximate concentration.

Step 2: Accumulation and Storage

  • Objective : To safely store the waste container in a designated laboratory area prior to pickup.

  • Procedure :

    • Store the sealed waste container in your lab's designated Satellite Accumulation Area (SAA).

    • Ensure the storage location is a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2][4].

    • Segregate the amine waste container from incompatible materials, particularly acids and oxidizing agents[6][7].

    • Keep the container closed at all times except when adding waste[5].

Step 3: Preparing for Final Disposal

  • Objective : To ensure the waste is ready for transport and disposal by a certified entity.

  • Procedure :

    • Once the waste container is full, or if the experiment generating the waste is complete, finalize the hazardous waste tag with all required information (e.g., accumulation start date, chemical composition).

    • Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company[3][4].

    • Crucially, never dispose of this compound by pouring it down the drain or placing it in regular trash. This can harm aquatic ecosystems and violate environmental regulations[4][8]. The only approved final step is disposal via a licensed waste disposal plant[3][6][7][9].

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and associated materials.

G start Waste Generated (this compound) is_spill Is it an accidental spill? start->is_spill spill_protocol Follow Spill Management Protocol (Absorb, Collect, Label as Waste) is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No segregate Segregate as Hazardous Amine Waste spill_protocol->segregate pure_solid Unused/Expired Solid waste_type->pure_solid solution Solution or Reaction Mixture waste_type->solution contaminated_material Contaminated Material (Gloves, Paper, Glassware) waste_type->contaminated_material pure_solid->segregate solution->segregate contaminated_material->segregate container Select Compatible, Sealed Container segregate->container label Label with 'HAZARDOUS WASTE' and Full Chemical Contents container->label store Store in Designated Satellite Accumulation Area (SAA) label->store dispose Arrange Pickup by Licensed Waste Disposal Service store->dispose

Caption: Decision workflow for proper disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated[10].

  • Don PPE : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[4].

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent[6]. Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose : Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal[6][9].

  • Label as Waste : Label the container as "HAZARDOUS WASTE" detailing the spilled chemical and the absorbent material.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EH&S department according to your institution's policies.

By adhering to this detailed guide, you contribute to a culture of safety and environmental responsibility, ensuring that your vital research work is conducted with the utmost integrity from discovery to disposal.

References

A Researcher's Guide to the Safe Handling of 2-Methyl-2H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-Methyl-2H-indazol-3-amine, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide, grounded in established safety principles, provides an in-depth operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is an aromatic amine, a class of compounds that requires careful handling due to potential physiological effects. The primary hazards associated with this solid compound are skin and eye irritation.[1] Ingestion and inhalation of dust particles may also pose risks.[2]

Hazard Identification Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07WarningH335: May cause respiratory irritation

This table summarizes the primary hazard classifications for this compound based on available safety data sheets.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of the experimental workflow.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is the most direct way to mitigate the risks of exposure to this compound. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection: Shielding from Irritants

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye and face protection is essential.

  • Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] Standard safety glasses do not offer sufficient protection from dust or splashes.

  • Enhanced Protection: When handling larger quantities (typically >25g) or when there is a significant risk of splashing or dust generation, a face shield should be worn in conjunction with chemical safety goggles.[5]

Hand Protection: Preventing Dermal Contact

This compound is a known skin irritant.[1] The choice of glove material is critical for preventing dermal absorption.

  • Glove Type: Nitrile gloves are the standard recommendation for handling most laboratory chemicals, including aromatic amines. They offer good resistance to a wide range of substances and are less likely to cause allergic reactions than latex.[6] Always use gloves that are powder-free to prevent aerosolization of the chemical.

  • Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or puncture. Employ proper glove removal techniques to avoid contaminating your skin. For procedures with a higher risk of contamination, consider double-gloving.

Body Protection: A Barrier for Your Skin

To prevent accidental skin contact on other parts of the body, appropriate lab attire is necessary.

  • Lab Coat: A clean, buttoned, knee-length laboratory coat is required at all times.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7] Porous shoes, such as canvas sneakers, are not suitable for a laboratory environment.

Respiratory Protection: Mitigating Inhalation Risks

While this compound is a solid, fine dust particles can become airborne, especially during weighing and transfer operations.

  • Engineering Controls: The primary method for controlling inhalation exposure is through the use of engineering controls. All handling of the solid compound must be performed in a certified chemical fume hood to minimize the concentration of airborne particles.[8]

  • Respiratory Masks: If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator may be necessary.[3] The specific type of respirator should be determined by a qualified safety professional based on a risk assessment.

Part 2: The Operational Plan - A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Step 1: Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Step 2: Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

  • Step 3: Storage: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8] Refrigeration at 2-8°C is often recommended for long-term stability. The storage location should be a designated, well-ventilated corrosives area.[8]

Experimental Workflow: From Weighing to Reaction

The following workflow is designed to minimize exposure during routine laboratory use.

experimental_workflow cluster_prep Preparation cluster_handling Handling Solid cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Setup Prepare Work Area in Fume Hood Prep->Setup Weigh Weigh Compound in Fume Hood Setup->Weigh Ensure spill kit is accessible Transfer Transfer to Reaction Vessel Weigh->Transfer React Conduct Reaction in Fume Hood Transfer->React Keep vessel closed when possible Workup Perform Aqueous Workup React->Workup Clean Decontaminate Glassware & Surfaces Workup->Clean Quench any reactive materials Dispose Segregate and Dispose of Waste Clean->Dispose End Wash Hands Thoroughly Dispose->End Remove PPE correctly

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spills: For small spills, carefully sweep up the solid material, trying to minimize dust generation, and place it in a sealed container for disposal.[1][2] The spill area should then be decontaminated. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Part 3: Disposal Plan - Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including excess solid, contaminated gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: The container should be disposed of through your institution's hazardous waste management program.[8] Do not dispose of this chemical down the drain or in the regular trash. Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[3]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.